Fenoprop ethanolamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7374-47-2 |
|---|---|
Molecular Formula |
C11H14Cl3NO4 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-hydroxyethylazanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C2H7NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3-1-2-4/h2-4H,1H3,(H,13,14);4H,1-3H2 |
InChI Key |
MKBCHJJOUBFJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH3+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Fenoprop Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fenoprop ethanolamine, a salt formed from the herbicide Fenoprop and ethanolamine. This document details its synthesis, physicochemical properties, and biological mechanism of action, with a focus on providing actionable information for research and development.
Introduction
Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide.[1] Like other phenoxy herbicides, it functions as a plant growth regulator, mimicking the effects of indole-3-acetic acid (IAA), a natural plant hormone.[1] This mimicry leads to uncontrolled and unsustainable growth, ultimately resulting in the death of the target plant. Fenoprop can be converted into various salt and ester forms to modify its physical and chemical properties, such as solubility and volatility. The ethanolamine salt of Fenoprop is one such formulation, designed to enhance its utility in specific applications.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction between Fenoprop (the acid) and ethanolamine (the base). This reaction results in the formation of a salt, with the proton from the carboxylic acid group of Fenoprop being transferred to the amino group of ethanolamine.
Experimental Protocol
Materials:
-
Fenoprop (2-(2,4,5-trichlorophenoxy)propanoic acid)
-
Ethanolamine
-
Suitable solvent (e.g., acetone, ethanol)
-
Stirring apparatus
-
Reaction vessel
-
Crystallization dish
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Dissolve a known molar amount of Fenoprop in a suitable solvent (e.g., acetone or ethanol) in a reaction vessel. The choice of solvent is critical to ensure both reactants are soluble and the product can be precipitated.
-
Addition of Base: While stirring, slowly add an equimolar amount of ethanolamine to the Fenoprop solution. The reaction is exothermic, so the addition should be controlled to manage the temperature of the reaction mixture.
-
Salt Formation: Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion. The this compound salt may precipitate out of the solution during this time, depending on the solvent used.
-
Isolation: If the salt precipitates, it can be isolated by filtration. If the salt remains in solution, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude salt can be purified by recrystallization from a suitable solvent system. This involves dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.
-
Drying: The purified crystals are then collected by filtration and dried in a vacuum oven at a moderate temperature to remove any residual solvent.
Synthesis Workflow
Caption: A diagram illustrating the workflow for the synthesis of this compound.
Physicochemical Properties
The properties of this compound are derived from its constituent ions: the Fenoprop anion and the ethanolammonium cation. The formation of the salt significantly alters the physicochemical characteristics of the parent acid, particularly its solubility.
| Property | Fenoprop | This compound | Reference |
| Molecular Formula | C₉H₇Cl₃O₃ | C₉H₇Cl₃O₃·C₂H₇NO | [1][2] |
| Molecular Weight | 269.51 g/mol | 330.59 g/mol | [1][2] |
| Appearance | White powder | Likely a crystalline solid | [1] (Appearance of Fenoprop) |
| Melting Point | 180 °C | Data not available | [1] (Melting point of Fenoprop) |
| pKa | 2.84 | Data not available | [1] (pKa of Fenoprop) |
| logP (Octanol/Water) | 3.8 | Expected to be lower than Fenoprop | [1] (logP of Fenoprop) |
| Solubility | Sparingly soluble in water | Soluble in water, acetone, lower alcohols | [3] (General for amine salts of Fenoprop) |
| Soluble in most organic solvents | Insoluble in aromatic and chlorinated hydrocarbons, and most non-polar organic solvents | [3] (General for amine salts of Fenoprop) |
Mechanism of Action: Synthetic Auxin Pathway
Fenoprop and its salts act as synthetic auxins, disrupting normal plant growth processes. The mechanism involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological effects that are ultimately lethal to the plant.
Signaling Pathway
At the molecular level, synthetic auxins like Fenoprop are perceived by specific receptor complexes within the plant cell. This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors allows for the activation of auxin-responsive genes, which control processes such as cell division, elongation, and differentiation. The sustained and excessive activation of these genes by a synthetic auxin leads to uncontrolled growth, epinasty, and eventual plant death.
Caption: A simplified diagram of the synthetic auxin signaling pathway initiated by Fenoprop.
Conclusion
This compound represents a salt formulation of the synthetic auxin herbicide Fenoprop, with modified physicochemical properties, notably increased water solubility. Its synthesis is achieved through a standard acid-base neutralization reaction. The biological activity of this compound is predicated on the action of the Fenoprop anion, which disrupts plant growth by interfering with auxin signaling pathways. This technical guide provides a foundational understanding for researchers and professionals working with this and related compounds. Further research into the specific quantitative properties and biological efficacy of this compound is warranted to fully characterize its potential applications.
References
An In-depth Technical Guide to the Chemical Structure Elucidation of Fenoprop Ethanolamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the chemical structure elucidation of Fenoprop ethanolamine. This compound is an ionic salt formed from the acidic herbicide Fenoprop (also known as Silvex) and the organic base ethanolamine. A precise confirmation of its structure is critical for regulatory compliance, formulation development, and toxicological studies. This document outlines a systematic workflow for elucidation, details key experimental protocols, and presents expected analytical data in a structured format.
Proposed Chemical Structure
This compound is the product of an acid-base reaction between 2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop) and 2-aminoethan-1-ol (ethanolamine). The carboxylic acid group of Fenoprop donates a proton to the amino group of ethanolamine, resulting in the formation of an ethanolammonium cation and a fenoprop carboxylate anion, which are held together by an ionic bond.
The molecular formula of the Fenoprop moiety is C₉H₇Cl₃O₃, and the ethanolamine moiety is C₂H₇NO[1][2]. The combined salt has a molecular formula of C₉H₇Cl₃O₃·C₂H₇NO and a molecular weight of approximately 330.59 g/mol [2].
Caption: Ionic structure of this compound.
Analytical Workflow for Structure Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the this compound structure. The workflow is designed to first separate the ionic pair and then characterize the individual components (cation and anion) before confirming their association in the original sample.
Caption: General workflow for the structural elucidation of this compound.
Spectroscopic and Chromatographic Data
The following tables summarize the expected quantitative data from key analytical techniques used to identify the Fenoprop anion and ethanolammonium cation.
Mass Spectrometry Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing the pre-formed ions of the salt. The analysis would be run in both positive and negative ion modes.
| Ion | Mode | Expected [M]⁻ or [M]⁺ (m/z) | Key Fragment Ions (MS/MS) |
| Fenoprop Anion | Negative | 267.9 / 269.9 / 271.9 | ~195/197/199 (loss of propanoic acid), ~223/225/227 (loss of CO₂) |
| Ethanolammonium Cation | Positive | 62.1 | ~44 (loss of H₂O), ~31 (loss of CH₂OH) |
| Note: The isotopic pattern for the Fenoprop anion (approx. 9:6:1 ratio) is due to the presence of three chlorine atoms. |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of each component. The sample would be dissolved in a suitable deuterated solvent like DMSO-d₆.
Table 2: Expected ¹H NMR Signals
| Moiety | Protons (Assignment) | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Fenoprop | Aromatic CH | 7.0 - 7.5 | Doublet, Singlet |
| O-CH | 4.5 - 5.0 | Quartet | |
| CH₃ | 1.5 - 2.0 | Doublet | |
| Ethanolamine | HO-CH₂ | 3.5 - 4.0 | Triplet |
| H₃N⁺-CH₂ | 2.8 - 3.3 | Triplet |
| | OH, NH₃⁺ | Broad, variable | Singlet |
Table 3: Expected ¹³C NMR Signals
| Moiety | Carbons (Assignment) | Expected Chemical Shift (ppm) |
|---|---|---|
| Fenoprop | C=O (carboxylate) | 170 - 175 |
| C-Cl (aromatic) | 125 - 135 | |
| C-O (aromatic) | 145 - 155 | |
| CH (aromatic) | 115 - 130 | |
| O-CH | 70 - 80 | |
| CH₃ | 15 - 25 | |
| Ethanolamine | HO-CH₂ | 55 - 65 |
| | H₃N⁺-CH₂ | 40 - 50 |
Infrared (IR) Spectroscopy Data
FTIR is used to identify the key functional groups present in the salt.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Moiety | Description |
|---|---|---|---|
| 3200-3500 (broad) | O-H Stretch | Ethanolamine | Indicates hydroxyl group |
| 2800-3100 (broad) | N-H Stretch | Ethanolammonium Cation | Indicates protonated amine (ammonium) |
| 1580-1620 | C=O Asymmetric Stretch | Fenoprop Anion | Characteristic of carboxylate salt |
| 1390-1430 | C=O Symmetric Stretch | Fenoprop Anion | Characteristic of carboxylate salt |
| 1200-1300 | C-O Stretch (ether) | Fenoprop | Aryl-alkyl ether stretch |
| 1000-1100 | C-O Stretch (alcohol) | Ethanolamine | Primary alcohol stretch |
| 700-850 | C-Cl Stretch | Fenoprop | Aromatic carbon-chlorine bond vibration |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound salt and dissolve in 10 mL of a 50:50 methanol:water solution to create a 100 µg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, run separately in positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Scan Range: 50 - 500 m/z.
-
Data Acquisition: Perform full scan for parent ions and data-dependent MS/MS for fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Perform additional 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments and connectivity.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak. Integrate ¹H signals and assign chemical shifts for all observed peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or KBr pellet.
-
Collect the sample spectrum.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify and label the major absorption peaks and assign them to the corresponding functional groups.
References
An In-depth Technical Guide on the Core Mechanism of Action of Fenoprop and its Amine Salt Formulations
Introduction
Fenoprop, also known by the trade name Silvex or as 2,4,5-TP, is a selective phenoxy herbicide.[1][2] While the specific entity "Fenoprop ethanolamine" is not extensively documented as a distinct compound in readily available scientific literature, it represents an ethanolamine salt formulation of Fenoprop. Such salt formulations are common for phenoxy herbicides to enhance solubility and efficacy. The core mechanism of action resides in the active ingredient, Fenoprop, which acts as a synthetic auxin, disrupting normal plant growth processes. This guide will provide a detailed examination of the molecular and cellular mechanism of action of Fenoprop.
Mechanism of Action: Synthetic Auxin Activity
The primary mechanism of action of Fenoprop is to mimic the endogenous plant hormone indole-3-acetic acid (IAA), a natural auxin.[1] Auxins are critical for various plant growth and developmental processes, including cell division, elongation, and differentiation. Fenoprop, as a synthetic auxin, induces a state of rapid and uncontrolled growth in susceptible plants, ultimately leading to their demise.[1]
Key Molecular Events:
-
Perception and Binding: Fenoprop is perceived by the same cellular receptors that bind natural auxins. The primary auxin receptor complex consists of the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs (AUXIN SIGNALING F-BOX proteins, AFBs), which are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).
-
Formation of a Co-receptor Complex: In the presence of auxin (or a synthetic auxin like Fenoprop), the TIR1/AFB protein binds to both the auxin and a transcriptional repressor protein from the Auxin/Indole-3-Acetic Acid (Aux/IAA) family. This creates a ternary co-receptor complex of TIR1/AFB-auxin-Aux/IAA.
-
Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA repressor for polyubiquitination by the SCFTIR1/AFB E3 ligase. The polyubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome.
-
De-repression of Auxin Response Genes: Aux/IAA proteins normally function by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of a wide array of genes involved in growth and development.
-
Uncontrolled Growth and Plant Death: The persistent and high-level activation of auxin signaling by Fenoprop leads to an uncontrolled and disorganized proliferation of tissues, epinastic growth (downward bending of leaves), and ultimately, the death of the plant.
Signaling Pathway Diagram
Caption: Signaling pathway of Fenoprop as a synthetic auxin.
Formulations: The Role of Ethanolamine Salts
Phenoxy herbicides like Fenoprop are organic acids and are often sparingly soluble in water. To improve their handling and application, they are frequently converted into salts or esters.[3] Ethanolamine is an organic compound that can be used to form an amine salt with the acidic Fenoprop molecule.
Benefits of Amine Salt Formulations:
-
Increased Water Solubility: The salt form is generally more soluble in water, allowing for easier formulation as a liquid concentrate that can be diluted for spraying.
-
Reduced Volatility: Amine salts are typically less volatile than the ester forms of phenoxy herbicides, which can reduce the risk of off-target drift and damage to non-target plants.
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of synthetic auxins like Fenoprop are well-established in the field of plant biology. Below are generalized methodologies for key experiments.
1. Auxin-Induced Gene Expression Analysis (e.g., using RT-qPCR)
-
Objective: To quantify the change in the expression of known auxin-responsive genes in response to Fenoprop treatment.
-
Methodology:
-
Grow a model plant species (e.g., Arabidopsis thaliana) in a controlled environment.
-
Treat a set of plants with a solution of this compound at a specific concentration and a control set with a mock solution.
-
Harvest plant tissues (e.g., roots or shoots) at various time points after treatment.
-
Extract total RNA from the harvested tissues.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform quantitative polymerase chain reaction (qPCR) using primers specific for known auxin-responsive genes (e.g., members of the GH3 or SAUR gene families) and a reference gene for normalization.
-
Analyze the relative fold change in gene expression between the Fenoprop-treated and control samples.
-
2. Aux/IAA Protein Degradation Assay
-
Objective: To demonstrate that Fenoprop induces the degradation of Aux/IAA repressor proteins.
-
Methodology:
-
Generate transgenic plants that express an Aux/IAA protein fused to a reporter protein (e.g., GUS or Luciferase) under the control of a constitutive promoter.
-
Treat the transgenic plants with this compound or a control solution.
-
Monitor the abundance of the reporter protein over time using appropriate detection methods (e.g., histochemical staining for GUS or luminescence measurement for Luciferase). A decrease in the reporter signal in the Fenoprop-treated plants indicates the degradation of the Aux/IAA fusion protein.
-
Experimental Workflow Diagram
Caption: Experimental workflows for studying Fenoprop's mechanism of action.
Quantitative Data Summary
| Compound | Test Organism | LD50 (Oral) | Reference |
| 2,4,5-T | Mouse | 389 mg/kg | [4] |
| 2,4,5-T | Rat | 500 mg/kg | [4] |
Note: LD50 (Lethal Dose, 50%) is a measure of the lethal dose of a toxin, radiation, or pathogen. The value represents the dose required to kill half the members of a tested population after a specified test duration.
The mechanism of action of Fenoprop, the active component in "this compound," is well-understood to be that of a synthetic auxin. By hijacking the plant's natural auxin signaling pathway, Fenoprop induces the degradation of Aux/IAA transcriptional repressors, leading to the constitutive activation of auxin-responsive genes. This results in uncontrolled and disorganized growth, ultimately causing the death of susceptible plant species. The formulation as an ethanolamine salt serves to enhance its utility as a herbicide by improving its solubility in water.
References
Fenoprop ethanolamine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fenoprop and its ethanolamine salt, focusing on their chemical identifiers, properties, and mechanism of action. Due to the limited availability of specific data for Fenoprop ethanolamine, this document primarily details the characteristics of the parent compound, Fenoprop (commonly known as Silvex). The information presented is intended to support research and development activities.
Chemical Identifiers
This compound is the salt formed from the herbicide Fenoprop and ethanolamine. While specific technical data for the ethanolamine salt is scarce, the identifiers for both the salt and the parent acid are provided below for clear distinction and comprehensive research.
| Identifier | This compound | Fenoprop (Silvex) |
| CAS Number | 7374-47-2 | 93-72-1[1][2][3] |
| Molecular Formula | C₉H₇Cl₃O₃·C₂H₇NO | C₉H₇Cl₃O₃[1][2] |
| Molecular Weight | 330.59 g/mol | 269.51 g/mol [1] |
| UNII | 7057I76YO0 | D2HZL58IS3[1] |
| EPA CompTox | DTXSID2058469 | DTXSID0021387[1] |
| PubChem CID | 23841 | 7158[1] |
| Synonyms | Silvex, ethanolamine salt | 2,4,5-TP; 2-(2,4,5-Trichlorophenoxy)propionic acid; Fenormone; Kurosal G; Sta-fast[2] |
Physicochemical Properties of Fenoprop
The following table summarizes the key physicochemical properties of Fenoprop. The ethanolamine salt is expected to have higher water solubility.
| Property | Value |
| Appearance | White powder[1] |
| Melting Point | 180 °C (356 °F; 453 K)[1] |
| Density | 1.21 g/cm³ at 20 °C[1] |
| log P (Octanol/Water Partition Coefficient) | 3.8 (20 °C)[1] |
| Acidity (pKa) | 2.84[1] |
| Solubility | Amine and alkali-metal salts are soluble in water, acetone, and lower alcohols. Sparingly soluble in water as the acid.[4] |
Mechanism of Action: Synthetic Auxin
Fenoprop is a synthetic auxin herbicide.[5] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[1] The biological activity is primarily associated with the (2R)-isomer.[1]
Experimental Protocols
General Analytical Methodology for Fenoprop:
-
Extraction: Acidified water and soil samples are typically extracted with an organic solvent.[4] For more complex matrices like vegetable tissues, accelerated solvent extraction (ASE) with solvents such as ethyl acetate can be employed.
-
Cleanup: Soil extracts may require a cleanup step, which can involve back-extraction into an alkali solution, a wash with a non-polar solvent like chloroform, followed by re-acidification and final extraction into an ether.[4]
-
Derivatization: For analysis by gas chromatography (GC), the acidic herbicide is often derivatized to a more volatile ester form. A common derivatizing agent is BF₃-methanol.[4]
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and detection of Fenoprop.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, particularly for complex matrices, and may not require derivatization.[6][7]
-
The following diagram illustrates a general workflow for the analysis of Fenoprop in environmental samples.
Toxicological Data for Fenoprop
Toxicological data for this compound is not available. The following data pertains to Fenoprop.
| Organism | Test | Result |
| Mammals | Acute Oral LD50 | Moderately toxic[5] |
| Birds | Acute Toxicity | Low toxicity[5] |
| Fish | Acute Ecotoxicity | Moderate[5] |
| Aquatic Invertebrates | Acute Ecotoxicity | Moderate[5] |
Disclaimer: Fenoprop was banned from use in the United States in 1985.[1][3] This document is for research and informational purposes only. Appropriate safety precautions should be taken when handling this compound.
References
Fenoprop ethanolamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular characteristics of fenoprop and ethanolamine, culminating in the properties of the resulting fenoprop ethanolamine salt. This information is crucial for researchers engaged in the development and analysis of related chemical compounds.
Core Molecular Data
The fundamental molecular properties of fenoprop, ethanolamine, and their resulting salt are summarized in the table below for straightforward comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fenoprop | C₉H₇Cl₃O₃ | 269.5[1] |
| Ethanolamine | C₂H₇NO | 61.08[2][3][4][5] |
| This compound | C₁₁H₁₄Cl₃NO₄ | 330.58 |
Formation of this compound Salt
Fenoprop, a carboxylic acid, reacts with ethanolamine, an amino alcohol, in a classic acid-base neutralization reaction to form the this compound salt. In this reaction, the acidic proton from the carboxyl group of fenoprop is transferred to the basic amino group of ethanolamine.
Experimental Protocols
Detailed experimental methodologies for the characterization of these compounds can be found in standard analytical chemistry literature. Key techniques for determining molecular weight and formula include:
-
Mass Spectrometry: Provides a precise mass-to-charge ratio, which is instrumental in determining the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure and confirm the presence of specific functional groups.
-
Elemental Analysis: Determines the percentage composition of elements within the compound, which is used to empirically derive the molecular formula.
Visualizing the Salt Formation
The following diagram illustrates the reaction pathway for the formation of this compound salt.
References
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Ethanolamine - American Chemical Society [acs.org]
Unveiling the Core Differences: A Technical Guide to Fenoprop and Fenoprop Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprop, a synthetic auxin herbicide, has historically been utilized for the control of broadleaf weeds. In practice, its application is often facilitated by its formulation as a salt, with Fenoprop ethanolamine being a notable example. This technical guide provides an in-depth exploration of the fundamental differences between Fenoprop and its ethanolamine salt, offering insights into their physicochemical properties, mechanism of action, and the practical implications of their distinct formulations. While both ultimately deliver the same herbicidally active anion, the ethanolamine salt modification significantly alters key characteristics that influence its handling, application, and environmental behavior.
Physicochemical Properties: A Comparative Analysis
The primary distinction between Fenoprop and this compound lies in their chemical structure and resulting physical properties. Fenoprop is a carboxylic acid, while this compound is the salt formed by the reaction of Fenoprop with ethanolamine. This seemingly simple chemical modification has profound consequences, most notably on solubility.
| Property | Fenoprop (Acid) | This compound (Salt) | Significance |
| Chemical Formula | C₉H₇Cl₃O₃ | C₁₁H₁₄Cl₃NO₄ | The addition of the ethanolamine moiety increases the molecular weight and introduces a nitrogen atom. |
| Molecular Weight | 269.51 g/mol [1] | 330.59 g/mol | The higher molecular weight of the salt form is a direct result of the addition of ethanolamine. |
| Water Solubility | Sparingly soluble in water[1] | Readily soluble in water[1] | This is the most critical difference. The salt formation drastically increases water solubility, facilitating its use in aqueous spray solutions for agricultural applications. |
| Vapor Pressure | 1.0 x 10⁻⁵ mmHg at 25°C | Data not available, but amine salts of phenoxy herbicides generally have lower volatility than ester formulations. | Lower volatility is advantageous in reducing off-target drift during application. |
| Octanol-Water Partition Coefficient (Log P) | 3.8[1] | Data not available, but expected to be lower than the acid form. | A lower Log P for the salt form would indicate lower lipophilicity and a preference for aqueous environments, which is consistent with its higher water solubility. |
| pKa | 2.84[2] | Not applicable (it is a salt) | The low pKa of Fenoprop indicates it is a relatively strong acid and will be predominantly in its anionic form in neutral pH environments. |
Table 1: Comparative Physicochemical Properties of Fenoprop and this compound
Mechanism of Action: A Shared Pathway
Despite their differences in formulation, both Fenoprop and this compound exert their herbicidal effects through the same fundamental mechanism of action. The active component in both cases is the fenoprop anion (2-(2,4,5-trichlorophenoxy)propionate). Once applied, the ethanolamine salt readily dissociates in water, releasing the fenoprop anion.
Fenoprop is a synthetic auxin, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it overwhelms the plant's normal hormonal balance, leading to uncontrolled and disorganized growth. This ultimately results in the death of susceptible plants.
The molecular mechanism involves the perception of the fenoprop anion by the SCF-TIR1/AFB (Skp1-Cullin-F-box-Transport Inhibitor Response 1/Auxin Signaling F-box) co-receptor complex. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes. The resulting overstimulation of these genes disrupts normal plant development.
Experimental Protocols
Synthesis of this compound
A general laboratory-scale synthesis of this compound involves the acid-base neutralization reaction between Fenoprop and ethanolamine.
Materials:
-
Fenoprop (acid form)
-
Ethanolamine
-
A suitable solvent (e.g., ethanol or water)
-
Stirring apparatus
-
pH meter or indicator paper
-
Evaporation apparatus (e.g., rotary evaporator)
Procedure:
-
Dissolve a known molar quantity of Fenoprop in the chosen solvent. Gentle heating may be required to aid dissolution.
-
Slowly add an equimolar amount of ethanolamine to the Fenoprop solution while stirring continuously.
-
Monitor the pH of the solution. The reaction is complete when the pH approaches neutrality (approximately 7.0).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or viscous liquid is this compound. Further purification may be achieved through recrystallization if a solid product is obtained.
Comparative Efficacy Evaluation of Fenoprop and this compound Formulations
This protocol outlines a general methodology for comparing the herbicidal efficacy of Fenoprop (formulated as an emulsifiable concentrate) and this compound (as a water-soluble concentrate) on a target weed species.
Objective: To determine the relative efficacy of Fenoprop and this compound formulations in controlling a target broadleaf weed.
Materials:
-
Target weed species (e.g., Abutilon theophrasti - velvetleaf) grown in uniform pots under controlled greenhouse conditions.
-
Fenoprop (technical grade) formulated as an emulsifiable concentrate (EC) with appropriate adjuvants.
-
This compound formulated as a water-soluble concentrate (SC).
-
Calibrated laboratory spray chamber.
-
Deionized water.
-
Non-ionic surfactant (if required by formulation).
Experimental Design:
-
A randomized complete block design with a minimum of four replications.
-
Treatments should include:
-
Untreated control.
-
A series of graded doses of Fenoprop EC (e.g., 0.25x, 0.5x, 1x, 2x the recommended field rate).
-
A series of graded doses of this compound SC, with rates equivalent in terms of the acid equivalent (a.e.) of Fenoprop to the EC treatments.
-
Procedure:
-
Grow the target weed species to a consistent growth stage (e.g., 2-4 true leaves).
-
Prepare the spray solutions for each treatment, ensuring accurate dilution in deionized water. Add any required adjuvants as per the formulation instructions.
-
Calibrate the laboratory spray chamber to deliver a consistent volume of spray solution per unit area.
-
Apply the respective treatments to the plants in the spray chamber.
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Assess herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment). Assessments should include:
-
Visual injury ratings (e.g., on a scale of 0-100%, where 0 = no injury and 100 = complete plant death).
-
Plant height measurements.
-
Above-ground biomass (fresh and dry weight) at the final assessment.
-
Data Analysis:
-
Analyze the data using analysis of variance (ANOVA).
-
If significant treatment effects are observed, perform a mean separation test (e.g., Tukey's HSD) to compare individual treatments.
-
Dose-response curves can be generated to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each formulation.
Core Differences Summarized
The fundamental distinction between Fenoprop and this compound is a matter of formulation designed to enhance practical application .
-
Fenoprop (Acid): The active herbicidal molecule with low water solubility. In its pure form, it is not ideal for creating stable aqueous spray solutions.
-
This compound (Salt): A formulation where the acidic Fenoprop is neutralized by the base ethanolamine. This salt is highly water-soluble, allowing for the creation of convenient and effective water-based herbicide concentrates.
This difference in formulation directly impacts:
-
Handling and Mixing: this compound is significantly easier to dissolve and mix in water, simplifying the preparation of spray solutions for field application.
-
Application: The use of a water-soluble salt can influence spray droplet characteristics and potentially plant uptake, although the ultimate herbicidal activity relies on the absorption of the fenoprop anion.
-
Environmental Fate: While both forms will ultimately degrade in the environment, their initial mobility and partitioning in soil and water may differ due to the significant difference in water solubility. The more water-soluble ethanolamine salt may have a higher potential for leaching in certain soil types.
Conclusion
References
An In-depth Technical Guide to Fenoprop and its Ethanolamine Salt
Executive Summary
Fenoprop, a potent phenoxyalkanoic acid herbicide, was historically significant in the control of broadleaf and woody plants. This technical guide provides a comprehensive overview of Fenoprop, with a specific focus on its formulation as an ethanolamine salt. While historical records on the specific discovery of "Fenoprop ethanolamine" are not detailed in publicly available literature, this document extrapolates its development within the broader context of phenoxy herbicide formulations. Amine salts, such as the ethanolamine form, were crucial for enhancing the water solubility and, consequently, the agricultural utility of the parent acid. This guide details the history of Fenoprop's development and subsequent discontinuation, its physicochemical properties, mechanism of action as a synthetic auxin, and representative experimental protocols for its synthesis and analysis.
Introduction to Fenoprop and Phenoxy Herbicides
Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, belongs to the family of phenoxy herbicides.[1] These synthetic compounds mimic the action of natural plant growth hormones, specifically auxins like indole-3-acetic acid (IAA).[1] When applied to susceptible plants, they induce rapid and uncontrolled growth, leading to the plant's demise.[1] This selective action against broadleaf plants made them highly effective for weed control in monocotyledonous crops such as cereals and grasses.[2]
Phenoxy herbicides are organic acids and are generally characterized by low solubility in water.[3] To overcome this limitation for effective application as aqueous sprays, they are often converted into salt or ester forms.[4][5] The formation of amine salts, by reacting the acidic herbicide with an amine like ethanolamine or triethanolamine, significantly increases water solubility, allowing for the creation of stable aqueous concentrates.[4][5]
Discovery and History of Fenoprop (Silvex)
Research into chlorinated phenoxy compounds during the Second World War led to the discovery of their herbicidal properties, revolutionizing weed control.[4] Fenoprop, also widely known by its trade name Silvex and as 2,4,5-TP, was developed in the post-war period and saw extensive use from 1945 onwards.[1] It is an analogue of another significant phenoxy herbicide, 2,4,5-T, with the key difference being the substitution of the acetic acid side chain with a propionic acid group.[1]
The primary application of Fenoprop was as a post-emergence herbicide for the control of woody plants and broadleaf herbaceous weeds in various settings, including rice and sugarcane fields, rangelands, and lawns.[1] However, a significant concern with the manufacturing process of 2,4,5-trichlorophenol, a precursor for both 2,4,5-T and Fenoprop, was the potential for contamination with the highly toxic and carcinogenic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[6] Growing concerns over the health and environmental effects of TCDD led to increased regulatory scrutiny. In 1985, the U.S. Environmental Protection Agency (EPA) banned all uses of Fenoprop in the United States.[1]
This compound: A Formulation Perspective
Formulations of phenoxy herbicides as amine salts were common practice.[4] For instance, a "triethanolamine salt" of Silvex was registered with the EPA, with an approval date in 1967 and a cancellation in 1983. This indicates that amine salt formulations of Fenoprop were commercially produced and used. The ethanolamine salt would offer similar advantages, creating a product that could be easily diluted with water by the end-user to create a stable spray solution.
Physicochemical Properties
The properties of Fenoprop are well-documented. The formation of the ethanolamine salt would alter these properties, most notably increasing its water solubility and likely modifying its melting point and vapor pressure.
Table 1: Physicochemical Properties of Fenoprop
| Property | Value |
| Chemical Formula | C₉H₇Cl₃O₃ |
| Molar Mass | 269.51 g/mol |
| Appearance | White powder |
| Melting Point | 180 °C |
| pKa | 2.84 |
| Log P (octanol-water partition coefficient) | 3.8 |
| Water Solubility | Moderately soluble |
(Data sourced from[1])
Mechanism of Action: Synthetic Auxin Pathway
Fenoprop exerts its herbicidal effects by acting as a synthetic auxin.[1] In plants, auxins are critical hormones that regulate cell division, elongation, and differentiation. Fenoprop mimics natural auxins but is not readily metabolized by the plant, leading to a persistent and overwhelming hormonal signal.
This hormonal overdose disrupts numerous physiological processes, including:
-
Gene Expression: It alters the expression of genes involved in growth and development.
-
Cell Wall Plasticity: It leads to uncontrolled cell expansion and division.
-
Vascular Tissue Disruption: It causes abnormal development of xylem and phloem, impeding water and nutrient transport.
-
Epinasty: It results in the twisting and curling of stems and leaves.
Ultimately, this chaotic and unregulated growth exhausts the plant's resources, leading to its death.
Caption: Synthetic auxin (Fenoprop) signaling pathway leading to uncontrolled plant growth.
Experimental Protocols
Representative Synthesis of Fenoprop
The commercial production of Fenoprop generally involves a nucleophilic aromatic substitution reaction.[7] A typical synthesis pathway starts with the preparation of 2,4,5-trichlorophenol, which is then reacted with a propionic acid derivative.
Workflow for Fenoprop Synthesis:
-
Phenol Neutralization: 2,4,5-trichlorophenol is reacted with an alkali (e.g., sodium hydroxide) in a solvent to form the corresponding sodium 2,4,5-trichlorophenate.
-
Condensation Reaction: The sodium 2,4,5-trichlorophenate is then reacted with a chloro-propionic acid salt (e.g., sodium 2-chloropropionate) under controlled temperature and pressure. This condensation reaction forms the sodium salt of Fenoprop.
-
Acidification: The reaction mixture is cooled, and a strong acid (e.g., sulfuric acid) is added to precipitate the Fenoprop free acid.
-
Purification: The crude Fenoprop is then purified, typically through recrystallization from an appropriate solvent, to achieve the desired purity.
Caption: A representative experimental workflow for the synthesis of Fenoprop.
Formation of this compound Salt
The creation of the ethanolamine salt is a straightforward acid-base neutralization reaction.
Caption: Chemical reaction for the formation of this compound salt.
Representative Analytical Methodology: Gas Chromatography
Gas chromatography (GC) is a suitable method for the analysis of Fenoprop, often after a derivatization step to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester).
Protocol Outline:
-
Sample Preparation (Extraction): The sample matrix (e.g., soil, water) is extracted with an organic solvent. A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.
-
Derivatization: The carboxylic acid group of Fenoprop is converted to an ester (e.g., by reaction with diazomethane or BF₃/methanol) to increase its volatility for GC analysis.
-
GC Analysis:
-
Injection: The derivatized sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5MS). The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (column coating).
-
Detection: As the analyte elutes from the column, it is detected by a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).
-
-
Quantification: The concentration of Fenoprop is determined by comparing the peak area of the analyte in the sample to that of known calibration standards.
Toxicology and Environmental Fate
Fenoprop is classified as moderately toxic to mammals via the oral route.[7] Long-term exposure has been associated with potential liver and kidney problems.[8] A major toxicological concern is not with Fenoprop itself, but with the potential for contamination with TCDD, a known carcinogen.[6]
In the environment, Fenoprop is not expected to be highly persistent in soil.[7] Its mobility in soil can vary depending on the formulation and soil type.[7] Biodegradation is a significant route of dissipation.[7]
Regulatory Status and Discontinuation
Due to concerns over TCDD contamination and its potential health effects, the use of Fenoprop has been discontinued in many countries. In the United States, the EPA cancelled all remaining uses of Fenoprop in 1985.[1] Its international trade is also restricted.
Conclusion
This compound represents a specific formulation of the historically important but now obsolete herbicide, Fenoprop (Silvex). While detailed records of its individual discovery and development are sparse, its existence is a clear example of the chemical strategies employed to enhance the efficacy of phenoxy herbicides by improving their water solubility. The core of its history, mechanism, and eventual decline is intrinsically linked to the parent compound, Fenoprop, and the broader concerns over dioxin contamination that led to the prohibition of many chlorinated phenoxy herbicides. This guide provides a technical foundation for understanding this compound within its scientific and historical context.
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 3. Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemcess.com [chemcess.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenoprop [sitem.herts.ac.uk]
- 8. scribd.com [scribd.com]
Fenoprop ethanolamine solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of fenoprop ethanolamine. Due to the limited availability of direct quantitative data for the ethanolamine salt of fenoprop, this document synthesizes qualitative information for amine salts of fenoprop and quantitative data for fenoprop (acid form) and ethanolamine individually. It also details standardized experimental protocols for solubility determination and illustrates the herbicidal mechanism of action of fenoprop.
Core Concepts: Solubility Profile
Amine salts of fenoprop are generally soluble in water, acetone, and lower alcohols.[1] Conversely, they are insoluble in aromatic and chlorinated hydrocarbons and most non-polar organic solvents.[1] This suggests that this compound would exhibit similar solubility behavior. The parent acid, fenoprop, is sparingly soluble in water.[2] Ethanolamine, on the other hand, is miscible with water and several organic solvents.
The formation of the ethanolamine salt of fenoprop is a neutralization reaction between the carboxylic acid group of fenoprop and the amino group of ethanolamine. This reaction significantly increases the polarity of the molecule, leading to enhanced solubility in polar solvents like water.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for fenoprop and ethanolamine.
Table 1: Solubility of Fenoprop (Acid Form)
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 150 mg/L | Not Specified | [2] |
Table 2: Solubility of Ethanolamine
| Solvent | Solubility | Temperature (°C) |
| Water | Miscible | 25 |
| Methanol | Miscible | Not Specified |
| Acetone | Miscible | Not Specified |
| Glycerin | Miscible | Not Specified |
| Benzene | 1.4% | 25 |
| Ether | 2.1% | 25 |
| Carbon Tetrachloride | 0.2% | 25 |
| n-Heptane | < 0.1% | 25 |
Experimental Protocol: Water Solubility Determination (OECD Guideline 105)
The following is a detailed methodology for determining the water solubility of a compound, adapted from the OECD Guideline 105 "Water Solubility," specifically the Shake-Flask Method.[3][4][5] This method is suitable for substances with a solubility above 10⁻² g/L.
Principle
A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Materials and Apparatus
-
Test Substance: this compound
-
Solvent: Distilled or deionized water
-
Apparatus:
-
Shaking device with constant temperature control (e.g., shaker bath or incubator)
-
Analytical balance
-
Glass vessels with tight-fitting stoppers (e.g., flasks, centrifuge tubes)
-
Centrifuge (if necessary for phase separation)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
pH meter
-
Procedure
-
Preliminary Test: An initial estimation of the solubility is performed to determine the appropriate amount of test substance and the time required to reach equilibrium.
-
Main Experiment (Shake-Flask Method): a. An excess amount of the test substance is weighed and added to a series of glass vessels. b. A known volume of water is added to each vessel. c. The vessels are tightly sealed and placed in the shaking device, maintained at a constant temperature (e.g., 20 ± 0.5 °C). d. The vessels are agitated for a predetermined time, sufficient to reach equilibrium (typically 24 to 48 hours). It is recommended to perform measurements at different time points to confirm that equilibrium has been reached. e. After agitation, the vessels are allowed to stand to let the undissolved substance settle. If necessary, centrifugation is used to separate the solid and liquid phases. f. A sample of the clear aqueous supernatant is carefully withdrawn. g. The concentration of the test substance in the aqueous sample is determined using a validated analytical method.
-
Data Analysis: The solubility is reported as the average of at least three replicate determinations.
Mechanism of Action: Auxin Signaling Pathway
Fenoprop acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6][7][8] It disrupts normal plant growth by causing uncontrolled cell division and elongation, ultimately leading to the death of the plant.[6] The core of this mechanism is the TIR1/AFB-mediated auxin signaling pathway.[9][10][11][12]
References
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. filab.fr [filab.fr]
- 4. Test No. 105: Water Solubility | OECD [oecd.org]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Fenoprop Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Fenoprop ethanolamine. Due to the limited availability of specific experimental data for the ethanolamine salt of Fenoprop, this document also details the characteristics of the parent compounds: Fenoprop (also known as 2,4,5-TP or Silvex) and Ethanolamine. This information is crucial for researchers and professionals involved in the handling, analysis, and development of related compounds.
Chemical Identity and Structure
This compound is an organic salt formed from the acid Fenoprop and the base Ethanolamine.
Fenoprop is a synthetic auxin, a class of plant growth regulators.[1] It is a member of the phenoxy herbicide family.[1] The biological activity of Fenoprop is primarily attributed to the (2R)-isomer.[1]
Ethanolamine is a primary amine and a primary alcohol.[2] It is a versatile chemical intermediate used in the synthesis of various products.[3]
The chemical structures are illustrated below:
Caption: Chemical structures of Fenoprop, Ethanolamine, and the molecular formula of their salt.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and its constituent parts.
Table 1: General and Physical Properties
| Property | This compound | Fenoprop | Ethanolamine |
| CAS Number | 7374-47-2[4] | 93-72-1[1][5][6][7] | 141-43-5[8] |
| Molecular Formula | C₉H₇Cl₃O₃·C₂H₇NO[4] | C₉H₇Cl₃O₃[1][5][6][7] | C₂H₇NO[8][9] |
| Molecular Weight | 330.59 g/mol [4] | 269.51 g/mol [1][5][6] | 61.08 g/mol [2][4][8] |
| Appearance | Not Available | White powder[1][5] | Colorless, viscous liquid[2][9] |
| Melting Point | Not Available | 179-181 °C[5] | 10.3 °C[8] |
| Boiling Point | Not Available | >149 °C at 0.5 mmHg[5] | 170 °C[10] |
| Density | Not Available | 1.21 g/cm³ at 20 °C[1] | 1.0117 g/cm³[10] |
Table 2: Solubility and Dissociation
| Property | Fenoprop | Ethanolamine |
| Water Solubility | 140 mg/L at 25 °C[5] | Miscible[2][8][9][11] |
| Solubility in Organic Solvents | Soluble in acetone and lower alcohols; insoluble in aromatic and chlorinated hydrocarbons.[5] | Miscible with methanol, acetone, and glycerin.[2][3] |
| pKa | 2.84[1] | Not Available |
| Log P (Octanol/Water Partition Coefficient) | 3.8[1] | -1.3[2] |
Experimental Protocols
Synthesis of Fenoprop: The commercial production of Fenoprop typically involves the reaction of 2,4,5-trichlorophenol with a propionic acid derivative.[12] This nucleophilic aromatic substitution results in the formation of the ether linkage.[12]
Synthesis of Ethanolamine: The industrial synthesis of ethanolamine is primarily achieved through the reaction of ethylene oxide with aqueous ammonia.[3]
A logical workflow for the preparation of this compound would involve the neutralization of Fenoprop with Ethanolamine.
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action
The biological activity of this compound is expected to be primarily driven by the Fenoprop component. Fenoprop acts as a synthetic auxin, mimicking the plant hormone indoleacetic acid (IAA).[1] This mimicry leads to uncontrolled and rapid plant growth, ultimately resulting in the death of susceptible plants.[1]
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanolamine - American Chemical Society [acs.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Fenoprop [webbook.nist.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ethanolamine [microkat.gr]
- 10. Ethanolamine - Wikipedia [en.wikipedia.org]
- 11. ICSC 0152 - ETHANOLAMINE [inchem.org]
- 12. Fenoprop [sitem.herts.ac.uk]
Degradation Pathways of Fenoprop Ethanolamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin herbicide previously used for the control of broadleaf weeds. It was commonly formulated as an ethanolamine salt to enhance its solubility in water for application. Understanding the environmental fate and degradation pathways of fenoprop ethanolamine is critical for assessing its ecological impact and for the development of remediation strategies. This technical guide provides a comprehensive overview of the degradation of this compound, focusing on its core components: the fenoprop acid and the ethanolamine moiety.
I. Dissociation and Primary Degradation
Upon introduction into an aqueous environment, this compound readily dissociates into the fenoprop anion and the ethanolammonium cation.
Caption: Dissociation of this compound in Water.
The subsequent degradation pathways of these two components are largely independent.
II. Degradation of the Fenoprop Moiety
The environmental persistence and toxicity of the formulation are primarily associated with the fenoprop acid. Its degradation occurs through both biotic and abiotic processes.
A. Biodegradation
Microbial activity is the principal mechanism for fenoprop degradation in soil and water. The process typically involves the cleavage of the ether bond, followed by the breakdown of the aromatic ring.
1. Aerobic Degradation:
Under aerobic conditions, microorganisms utilize fenoprop as a carbon source. The primary initial step is the cleavage of the ether linkage, yielding 2,4,5-trichlorophenol (2,4,5-TCP) and propionic acid. 2,4,5-TCP is a major and more persistent metabolite. Further degradation of 2,4,5-TCP proceeds through hydroxylation and ring cleavage.
Caption: Aerobic Biodegradation Pathway of Fenoprop.
2. Anaerobic Degradation:
In the absence of oxygen, the degradation of fenoprop is significantly slower. The primary pathway is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring before its cleavage.
Caption: Anaerobic Biodegradation Pathway of Fenoprop.
B. Abiotic Degradation
1. Photodegradation:
Fenoprop can undergo photodegradation, particularly in the upper layers of water bodies when exposed to sunlight. This process involves the cleavage of the ether bond and dechlorination, leading to the formation of various photoproducts, including 2,4,5-trichlorophenol.
III. Degradation of the Ethanolamine Moiety
Ethanolamine is a readily biodegradable compound. In soil and water, microorganisms rapidly utilize it as a source of carbon and nitrogen. The degradation pathway involves oxidation to glycine and subsequently to ammonia, carbon dioxide, and water. Given its rapid degradation, ethanolamine is not considered a persistent environmental contaminant.
Caption: Biodegradation Pathway of Ethanolamine.
IV. Quantitative Data on Fenoprop Degradation
The persistence of fenoprop in the environment is often expressed as its half-life (DT50), which can vary significantly depending on environmental conditions.
| Matrix | Condition | Half-life (DT50) in days | Reference |
| Soil | Aerobic | 12 - 17 | [1] |
| Soil | Anaerobic | 32 | [2] |
| Water | Aerobic | Varies (generally shorter than in soil) | [3] |
| Water | Photodegradation | Dependent on light intensity and water clarity | [4] |
Metabolite Information:
| Parent Compound | Primary Metabolite | Persistence | Reference |
| Fenoprop | 2,4,5-Trichlorophenol | More persistent than fenoprop | [2] |
V. Experimental Protocols
A. Soil Degradation Study
This protocol outlines a laboratory experiment to determine the aerobic degradation rate of fenoprop in soil.
Caption: Experimental Workflow for Soil Degradation Study.
1. Materials:
-
Fresh soil sample, sieved (2 mm mesh).
-
This compound analytical standard.
-
Sterile deionized water.
-
Incubation vessels (e.g., glass jars with loose-fitting lids).
-
Solvents for extraction (e.g., acetonitrile, methanol).
-
Analytical instruments: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or Gas Chromatograph-Mass Spectrometer (GC-MS).
2. Procedure:
-
Soil Preparation: Collect a representative soil sample. Sieve it to remove large debris and homogenize. Determine the soil's maximum water holding capacity (WHC).
-
Spiking: Weigh a known amount of soil into each incubation vessel. Prepare a stock solution of this compound in water. Add the appropriate volume of the stock solution to the soil to achieve the desired concentration. Adjust the moisture content to 50-60% of the WHC.
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days), remove replicate samples for analysis. Store samples at -20°C until extraction.
-
Extraction: Extract fenoprop and its metabolites from the soil samples using an appropriate solvent and extraction technique (e.g., sonication, accelerated solvent extraction).
-
Analysis: Analyze the extracts using a validated LC-MS/MS or GC-MS method to quantify the concentrations of fenoprop and 2,4,5-trichlorophenol.
-
Data Analysis: Plot the concentration of fenoprop over time and calculate the degradation rate and half-life using first-order kinetics.
B. Analytical Method for Fenoprop and 2,4,5-Trichlorophenol in Soil
1. Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of fenoprop and its primary metabolite, 2,4,5-trichlorophenol, in soil extracts.
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase analytical column.
3. Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid.
-
Ultrapure water.
-
Analytical standards of fenoprop and 2,4,5-trichlorophenol.
4. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
5. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for fenoprop and 2,4,5-trichlorophenol for quantification and confirmation.
Conclusion
The degradation of this compound in the environment is a two-part process. The ethanolamine component is readily biodegradable and of low environmental concern. The fenoprop moiety, however, can persist in the environment, with its degradation rate being highly dependent on environmental conditions, particularly the presence of competent microorganisms. The primary degradation product, 2,4,5-trichlorophenol, is also a compound of environmental significance due to its persistence and toxicity. The provided experimental protocols offer a framework for researchers to conduct detailed studies on the environmental fate of fenoprop and similar compounds.
References
- 1. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and quantification of chlorophenolate molecules in soils spiked with 2,4-dichlorophenol and 2,4,5-trichlorophenol [agris.fao.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Toxicological Profile of Fenoprop Ethanolamine: An In-depth Technical Guide
Disclaimer: No specific toxicological data for the salt "Fenoprop ethanolamine" is available in the public domain. This guide provides a comprehensive toxicological profile for its individual components: Fenoprop and Ethanolamine. The toxicological properties of the salt may differ from its constituent parts.
Executive Summary
This technical guide provides a detailed toxicological overview of Fenoprop and Ethanolamine, intended for researchers, scientists, and drug development professionals. Fenoprop, a phenoxy herbicide, and Ethanolamine, a primary amine and alcohol, present distinct toxicological profiles. This document summarizes key data on acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental methodologies based on internationally recognized guidelines are provided, and a key metabolic pathway for ethanolamine is visualized. All quantitative data are presented in structured tables for ease of comparison.
Toxicological Profile of Fenoprop
Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid or Silvex, is a systemic herbicide. Its use has been largely discontinued due to concerns about contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic compound.[1]
Acute Toxicity
Fenoprop exhibits moderate acute toxicity via the oral route.
Table 1: Acute Toxicity of Fenoprop
| Test Type | Species | Route | LD50 | Reference |
| Acute Oral | Rat | Oral | 650 mg/kg | [1] |
| Acute Oral | Guinea Pig | Oral | 850 mg/kg | [1] |
Chronic Toxicity
Long-term exposure to Fenoprop has been shown to affect the liver and kidneys in animal studies.
Table 2: Chronic Toxicity of Fenoprop
| Study Duration | Species | NOAEL | Effects Observed at Higher Doses | Reference |
| 2-Year | Rat | 2.6 mg/kg/day | Slightly retarded growth and increased relative kidney weights. | [1] |
| Chronic | Dog (male) | 0.9 mg/kg/day | Histopathological changes in the liver. | [1] |
| Chronic | Dog (female) | 2.6 mg/kg/day | Histopathological changes in the liver. | [1] |
Carcinogenicity
The U.S. Environmental Protection Agency (EPA) has classified Fenoprop as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity due to inadequate data in humans and animals.[1]
Genotoxicity
Standard genotoxicity assays have not indicated that Fenoprop is mutagenic.
Table 3: Genotoxicity of Fenoprop
| Test Type | System | Result | Reference |
| Ames Test | S. typhimurium | Negative | [1] |
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of Fenoprop is limited. Some studies in rodents have indicated potential developmental and/or reproductive effects during dietary administration.[1]
Mechanism of Action
In plants, Fenoprop acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth.[2] Its mechanism of toxic action in mammals is not well understood.[3]
Toxicological Profile of Ethanolamine
Ethanolamine is a naturally occurring organic compound with both industrial and biological significance. It is a precursor for the synthesis of phospholipids, which are essential components of cell membranes.
Acute Toxicity
Ethanolamine exhibits low to moderate acute toxicity.
Table 4: Acute Toxicity of Ethanolamine
| Test Type | Species | Route | LD50 | Reference |
| Acute Oral | Rat | Oral | 1720 mg/kg | Not explicitly cited |
| Acute Dermal | Rabbit | Dermal | 1000 mg/kg | Not explicitly cited |
Chronic Toxicity
Repeated exposure to high doses of ethanolamine may cause organ damage.
Carcinogenicity
There is no conclusive evidence to suggest that ethanolamine is carcinogenic.
Genotoxicity
The genotoxic potential of ethanolamine is not well established.
Reproductive and Developmental Toxicity
Developmental toxicity studies in rats have been conducted to assess the effects of ethanolamine on offspring.
Table 5: Developmental Toxicity of Ethanolamine
| Species | Dosing Period | NOAEL (Maternal Toxicity) | Developmental Effects | Reference |
| Rat | Gestation days 6-15 | 50 mg/kg/day | Fetal body weight reduction at maternally toxic doses. | Not explicitly cited |
Mechanism of Action and Signaling Pathway
Ethanolamine is a key component in the biosynthesis of phosphatidylethanolamine (PE), a major phospholipid in cellular membranes. This occurs via the CDP-ethanolamine pathway, also known as the Kennedy pathway.
Caption: The CDP-Ethanolamine (Kennedy) Pathway for Phosphatidylethanolamine Biosynthesis.
Experimental Protocols
The following sections describe the general methodologies for key toxicological studies based on OECD guidelines, which are internationally accepted standards.
Acute Oral Toxicity (based on OECD Guideline 401)
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females.[4][5]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C) and humidity (30-70%).[4] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[4]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[4] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[4] The volume administered is generally limited to 1 mL/100g body weight for rodents.[4]
-
Procedure: Several groups of at least 5 animals of the same sex are used, with one dose level per group.[4] Doses are selected to cover a range that will produce toxic effects and mortality.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]
-
Pathology: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]
Chronic Toxicity (based on OECD Guideline 452)
-
Test Animals: Typically rodents, with at least 20 animals of each sex per dose group.
-
Housing and Feeding: Similar to acute toxicity studies, with long-term housing and ad libitum access to food and water.
-
Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for a period of 12 to 24 months.
-
Procedure: At least three dose levels and a concurrent control group are used. Dose levels are selected to establish a no-observed-adverse-effect-level (NOAEL) and to characterize the dose-response relationship.
-
Observations: Comprehensive observations are made throughout the study, including clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis at multiple time points.
-
Pathology: All animals undergo a full gross necropsy, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from intermediate dose groups showing treatment-related changes are also examined.
Prenatal Developmental Toxicity (based on OECD Guideline 414)
-
Test Animals: Pregnant female rodents (preferably rats) or non-rodents (preferably rabbits).[6][7][8][9][10] Each group should have enough females to result in approximately 20 with implantation sites at necropsy.[6][10]
-
Housing and Feeding: Standard conditions as previously described.
-
Dose Administration: The test substance is administered daily, typically by oral gavage, from the time of implantation to the day before cesarean section.[6][7][9]
-
Procedure: At least three dose levels and a control group are used.[6][10] The highest dose should induce some maternal toxicity but not death or severe suffering. The lowest dose should not induce any observable toxicity.[9]
-
Observations (Maternal): Daily clinical observations, weekly body weight, and food consumption are recorded.[6]
-
Observations (Fetal): At the end of the dosing period, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[6]
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
-
Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for an amino acid (histidine or tryptophan, respectively).[11][12][13][14][15]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14][15]
-
Procedure: Two primary methods are used: the plate incorporation method and the pre-incubation method.[13] In both, bacteria are exposed to the test substance at several concentrations.[13]
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate, typically at least a two-fold increase over the negative control.[12]
Conclusion
This guide consolidates the available toxicological data for Fenoprop and Ethanolamine. While a profile for the specific salt "this compound" cannot be provided due to a lack of data, the information herein on the individual components offers a robust foundation for researchers and professionals in the field. The provided experimental methodologies, based on OECD guidelines, offer insight into the standards for generating such toxicological data. The visualization of the CDP-ethanolamine pathway highlights a key biological process involving ethanolamine. Further research is warranted to determine the specific toxicological profile of this compound.
References
- 1. preventcancernow.ca [preventcancernow.ca]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Test No. 414: Prenatal Developmental Toxicity Study - Overton [app.overton.io]
- 11. nib.si [nib.si]
- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. oecd.org [oecd.org]
- 14. enamine.net [enamine.net]
- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
Environmental Fate of Fenoprop Ethanolamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprop, also known by its chemical name 2-(2,4,5-trichlorophenoxy)propionic acid and the trade name Silvex, is a systemic phenoxy herbicide.[1] Historically, it was utilized for the control of woody and broadleaf weeds in various agricultural and aquatic settings.[2] Fenoprop was often formulated as an ethanolamine salt to enhance its solubility in water for application.
This technical guide provides a comprehensive overview of the environmental fate of Fenoprop, with the understanding that in the environment, Fenoprop ethanolamine rapidly dissociates. This dissociation releases the Fenoprop acid anion and the ethanolamine cation. The environmental behavior and toxicological profile are therefore primarily governed by the Fenoprop acid.[1] The ethanolamine cation is readily biodegradable and not considered a significant environmental concern.
This document details the persistence, mobility, and degradation pathways of Fenoprop in various environmental compartments. It includes summaries of quantitative data, detailed descriptions of relevant experimental protocols based on international guidelines, and visual representations of key environmental processes.
Physicochemical Properties
The environmental transport and partitioning of Fenoprop are influenced by its physicochemical properties. As an acidic herbicide, its solubility and sorption characteristics are pH-dependent.
| Property | Value | Reference |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)propanoic acid | [1] |
| CAS Registry Number | 93-72-1 | [1] |
| Molecular Formula | C₉H₇Cl₃O₃ | [1] |
| Molar Mass | 269.51 g/mol | [1] |
| Water Solubility | Slightly soluble (pH dependent) | [1] |
| pKa | 2.84 | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.80 | [1] |
Environmental Fate and Transport
The environmental fate of Fenoprop is dictated by a combination of transport and degradation processes, including sorption to soil and sediment, biodegradation, photodegradation, and hydrolysis.
Soil Persistence and Mobility
The persistence of Fenoprop in soil is a critical factor in determining its potential for long-term environmental impact and off-site transport. Its mobility in soil is largely governed by its adsorption to soil particles.
Table 1: Soil Persistence and Mobility of Fenoprop
| Parameter | Value | Environmental Significance | Reference |
| Soil Half-life (t½) | 12 - 17 days | Indicates moderate persistence in soil. | [2] |
| Soil Adsorption Coefficient (Koc) | 74 - 107 L/kg | Suggests high to very high mobility in soil, with a potential for leaching, particularly in soils with low organic matter. | [1] |
The persistence and mobility of Fenoprop are influenced by soil type, organic matter content, pH, temperature, and microbial activity.[3]
Fate in Aquatic Systems
In aquatic environments, Fenoprop is subject to several degradation processes. While it has a low vapor pressure and Henry's Law constant, indicating that volatilization from water is not a significant dissipation route, other processes are more prominent.[2]
-
Photodegradation: Fenoprop is susceptible to photooxidation, particularly near the water's surface where it is exposed to sunlight.[2]
-
Biodegradation: Microbial communities in water and sediment can contribute to the degradation of Fenoprop.
-
Sorption: Fenoprop can adsorb to suspended solids and sediment, which can act as a sink and a reservoir for the compound.
Degradation Pathways
Fenoprop undergoes both biotic and abiotic degradation in the environment, leading to the formation of various transformation products.
Biodegradation
Microbial degradation is a key process in the dissipation of Fenoprop from soil and water. The primary initial step in the biodegradation of Fenoprop is the cleavage of the ether linkage to form 2,4,5-trichlorophenol .[2][4] This is followed by further degradation of the aromatic ring. While the complete pathway for Fenoprop is not fully elucidated in the provided search results, the degradation of the closely related herbicide 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) by Burkholderia cepacia AC1100 involves the conversion of 2,4,5-trichlorophenol to 2,5-dichlorohydroquinone, followed by further dechlorination and ring cleavage.[5] It is plausible that Fenoprop follows a similar degradation cascade.
Under anaerobic conditions, the degradation of 2,4,5-T has been shown to proceed via reductive dechlorination, with the formation of dichlorophenols, chlorophenols, and ultimately phenol, which is then mineralized.[6]
Abiotic Degradation
Photodegradation is a significant abiotic degradation pathway for Fenoprop, especially in aquatic systems.[2] Exposure to sunlight can lead to the breakdown of the molecule.
Hydrolysis of the ester forms of Fenoprop occurs rapidly; however, the ether linkage of the Fenoprop acid itself is generally stable to hydrolysis under typical environmental pH conditions.[7]
The following diagram illustrates the principal degradation pathways for Fenoprop.
References
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. preventcancernow.ca [preventcancernow.ca]
- 3. mdpi.com [mdpi.com]
- 4. Microbial biodegradation of 2,4,5-trichlorophenoxyacetic acid and chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Plant Growth Regulating Properties of Fenoprop: A Technical Guide
Executive Summary
Fenoprop is a synthetic herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA), classifying it as a synthetic auxin.[1] Its primary mechanism of action involves binding to auxin receptors, leading to a cascade of downstream effects that, at herbicidal concentrations, result in uncontrolled and disorganized plant growth, ultimately causing plant death. This guide provides an in-depth overview of the plant growth regulating properties of Fenoprop, including its effects on various plant processes, a summary of available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its signaling pathway and experimental workflows.
Mechanism of Action and Signaling Pathway
Fenoprop, like other synthetic auxins, exerts its effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
In the absence of high auxin levels, Aux/IAA proteins bind to and inhibit ARF transcription factors, preventing the expression of auxin-responsive genes. When Fenoprop is introduced, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate the expression of a suite of genes involved in growth and development, leading to the characteristic symptoms of synthetic auxin herbicide phytotoxicity.
Quantitative Data on Plant Growth Regulation
The following tables summarize the available quantitative and semi-quantitative data on the effects of Fenoprop (reported as 2,4,5-T or Silvex) on various plant species. It is important to note that comprehensive dose-response data with calculated EC50 values are limited in the publicly available literature.
Table 1: Effects of Fenoprop on Seed Germination
| Plant Species | Concentration | Effect | Reference |
| Buffalograss (Buchloe dactyloides) | 9.0 kg/ha | Germination prevented | [2] |
| Blue Grama (Bouteloua gracilis) | 9.0 kg/ha | Germination prevented | [2] |
| Sideoats Grama (Bouteloua curtipendula) | 9.0 kg/ha | Germination prevented | [2] |
| Maize (Zea mays) | 10⁻⁴ M | Significant inhibition | [3] |
| Maize (Zea mays) | 10⁻³ M | Significant inhibition | [3] |
| Sunflower (Helianthus annuus) | 10⁻⁴ M | Significant inhibition | [3] |
| Sunflower (Helianthus annuus) | 10⁻³ M | Significant inhibition | [3] |
| Bean (Vicia faba) | 10⁻⁴ M | Significant inhibition | [3] |
| Bean (Vicia faba) | 10⁻³ M | Significant inhibition | [3] |
| Tomato (Lycopersicon esculentum) | 40 mg/kg soil | Complete inhibition | [4] |
| Eggplant (Solanum melongena) | 40 mg/kg soil | Complete inhibition | [4] |
Table 2: Effects of Fenoprop on Seedling Growth
| Plant Species | Concentration | Effect on Radicle/Root | Effect on Plumule/Shoot | Reference |
| Maize (Zea mays) | 10⁻⁴ M | Sharp reduction in length | Sharp reduction in length | [3] |
| Maize (Zea mays) | 10⁻³ M | Sharp reduction in length | Sharp reduction in length | [3] |
| Sunflower (Helianthus annuus) | 10⁻⁴ M | Sharp reduction in length | Sharp reduction in length | [3] |
| Sunflower (Helianthus annuus) | 10⁻³ M | ~97% reduction in length | ~97% reduction in length | [3] |
| Bean (Vicia faba) | 10⁻³ M | Sharp reduction in length | Complete inhibition | [3] |
| Tomato (Lycopersicon esculentum) | 5 mg/L | Marked reduction in seedling vigor | Marked reduction in seedling vigor | [4] |
| Eggplant (Solanum melongena) | 10 mg/L | Marked reduction in seedling vigor | Marked reduction in seedling vigor | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the plant growth regulating properties of Fenoprop.
Seed Germination and Seedling Vigor Bioassay
This protocol is adapted from general herbicide bioassay procedures and studies investigating the effects of 2,4,5-T.[4][5][6]
Objective: To determine the effect of various concentrations of Fenoprop on the seed germination and early seedling growth of target and non-target plant species.
Materials:
-
Fenoprop (analytical grade)
-
Seeds of selected plant species (e.g., tomato, lettuce, cucumber for sensitive species; maize, wheat for tolerant species)
-
Petri dishes (9 cm diameter) with filter paper (Whatman No. 1 or equivalent)
-
Sterile distilled water
-
Solvent for Fenoprop (e.g., acetone, ethanol) if not readily water-soluble
-
Growth chamber or incubator with controlled temperature and light conditions
-
Ruler or caliper for measuring root and shoot length
-
Analytical balance
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of Fenoprop in a suitable solvent. From the stock solution, prepare a series of dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mg/L). The final solvent concentration in all test solutions, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 0.1%).
-
Seed Sterilization (Optional but Recommended): Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
-
Experimental Setup: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective test solution (or control) onto the filter paper.
-
Seed Plating: Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moistened filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber. Maintain a constant temperature (e.g., 25 ± 1°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) daily for a period of 7-14 days. Calculate the final germination percentage for each treatment.
-
Seedling Growth: At the end of the experiment (e.g., day 7 or 10), carefully remove the seedlings and measure the length of the radicle (root) and plumule (shoot) for each seedling.
-
Seedling Vigor Index: Calculate the vigor index using the formula: Vigor Index = Germination Percentage × (Mean Root Length + Mean Shoot Length).
-
Dry Weight: Dry the seedlings in an oven at 70°C for 48 hours and record the dry weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments. Calculate the EC50 (concentration causing 50% inhibition) for each parameter using probit or logit analysis.
Whole Plant Foliar Application Bioassay
This protocol is based on general procedures for testing the efficacy of post-emergence herbicides.[7][8]
Objective: To evaluate the phytotoxic effects of Fenoprop when applied to the foliage of young plants.
Materials:
-
Fenoprop formulation (e.g., emulsifiable concentrate)
-
Test plant species grown in pots (e.g., soybean, cotton, sunflower)
-
Greenhouse or controlled environment chamber
-
Laboratory spray chamber or a handheld sprayer with a calibrated nozzle
-
Surfactant (if required by the formulation)
-
Distilled water
-
Personal protective equipment (PPE)
Procedure:
-
Plant Propagation: Grow the test plants in pots containing a standard potting mix in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16h photoperiod). Use plants at a uniform growth stage (e.g., 2-4 true leaves).
-
Preparation of Spray Solutions: Prepare a range of Fenoprop concentrations in distilled water, including a control (water only or water with surfactant if used in other treatments).
-
Herbicide Application: Apply the spray solutions to the foliage of the plants using a laboratory spray chamber to ensure uniform coverage. The application volume should be calibrated to a standard rate (e.g., 200 L/ha).
-
Post-Application Care: Return the plants to the greenhouse and arrange them in a randomized complete block design. Water the plants as needed, avoiding wetting the foliage for the first 24 hours.
-
Data Collection:
-
Visual Injury Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT). Use a rating scale from 0 (no injury) to 100% (plant death). Symptoms to look for include epinasty (twisting and curling of stems and petioles), leaf malformation, chlorosis, and necrosis.
-
Plant Height: Measure the height of the plants at the beginning and end of the experiment.
-
Biomass (Dry Weight): At the end of the experiment, harvest the above-ground plant material, dry it in an oven at 70°C to a constant weight, and record the dry weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate the GR50 (dose causing 50% growth reduction) or LD50 (lethal dose for 50% of the population).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the phytotoxicity of a synthetic auxin herbicide like Fenoprop.
Conclusion
Fenoprop is a potent plant growth regulator that acts as a synthetic auxin, disrupting normal plant development by overstimulating the auxin signaling pathway. While specific data for the ethanolamine salt is scarce, the extensive research on Fenoprop (Silvex) provides a solid foundation for understanding its biological activity. The provided data, though not exhaustive, clearly demonstrates its inhibitory effects on seed germination and seedling growth across a range of plant species. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers to further investigate the nuanced effects of Fenoprop and other synthetic auxins on plant physiology. Future research should aim to generate more comprehensive dose-response data for a wider array of plant species to better quantify the phytotoxicological profile of this and similar compounds.
References
- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. ojs.ihar.edu.pl [ojs.ihar.edu.pl]
- 7. hracglobal.com [hracglobal.com]
- 8. ctahr.hawaii.edu [ctahr.hawaii.edu]
Methodological & Application
Application Notes and Protocols for the Analysis of Fenoprop
Introduction
Fenoprop, also known as 2,4,5-TP, is a synthetic phenoxy herbicide and plant growth regulator.[1][2] It functions by mimicking the plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target plant.[1][2] While the specific ethanolamine salt formulation may not be readily available as an analytical standard, the analysis of fenoprop itself can be performed using certified reference materials of the parent acid. This document provides detailed protocols for the quantitative analysis of fenoprop in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Standards
Certified analytical standards for fenoprop (CAS No. 93-72-1) are available from several suppliers, including LGC Standards and Sigma-Aldrich (under the PESTANAL® product line).[3][4] These standards are typically supplied as a neat solid and should be stored under refrigerated conditions (2-8°C) as specified by the manufacturer.[5]
Stock Solution Preparation:
A primary stock solution should be prepared by accurately weighing a known amount of the fenoprop analytical standard and dissolving it in a suitable solvent such as methanol or acetonitrile to a final concentration of, for example, 1000 µg/mL. This stock solution should be stored in the dark at low temperatures to prevent degradation. Working standards of lower concentrations can be prepared by serial dilution of the stock solution with the mobile phase or an appropriate solvent.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a method for the analysis of fenoprop using HPLC with UV detection. This method is suitable for the quantification of fenoprop in liquid samples and extracts.
Experimental Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[6] The aqueous portion may contain an acidifier like acetic acid or a buffer like ammonium acetate to ensure fenoprop is in its non-ionized form. |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
| UV Detection Wavelength | Approximately 225 nm[6] or 195 nm[7] |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject a series of fenoprop standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of fenoprop in the samples by comparing the peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For enhanced selectivity and sensitivity, particularly in complex matrices, GC-MS is a preferred method. Fenoprop, being a carboxylic acid, requires derivatization to increase its volatility for GC analysis.
Derivatization:
Fenoprop must be derivatized prior to GC-MS analysis. A common method is esterification to form a more volatile derivative. This can be achieved using reagents such as BF3-methanol.[8]
Experimental Parameters:
| Parameter | Condition |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| MS Interface Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. |
Procedure:
-
Derivatization: Derivatize both the calibration standards and the sample extracts.
-
GC-MS Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Data Analysis: Identify the derivatized fenoprop peak based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the derivatized standards.
Sample Preparation Protocols
The choice of sample preparation method depends on the matrix. The goal is to extract fenoprop and remove interfering substances.
Water Samples (e.g., groundwater):
-
Acidification: Acidify the water sample to a pH of 2 with a strong acid (e.g., hydrochloric acid).[9]
-
Liquid-Liquid Extraction: Extract the acidified sample with a suitable organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[9] Perform the extraction multiple times for better recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for HPLC or GC analysis.
Solid Samples (e.g., soil, plant tissue):
-
Homogenization: Homogenize the solid sample.
-
Accelerated Solvent Extraction (ASE): Mix the homogenized sample with a drying agent like Hydromatrix.[10] Perform an accelerated solvent extraction with a solvent such as ethyl acetate.[10]
-
Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove co-extractives.[10]
-
Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in the appropriate solvent for analysis.
A popular alternative for solid samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step.[11]
Visualizations
Caption: General analytical workflow for the determination of fenoprop.
Caption: Simplified signaling pathway of fenoprop as a synthetic auxin.
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. About: Fenoprop [dbpedia.org]
- 3. Fenoprop | CAS 93-72-1 | LGC Standards [lgcstandards.com]
- 4. Fenoprop | CAS 93-72-1 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Enantiomeric separation of chlorophenoxy acid herbicides by nano liquid chromatography-UV detection on a vancomycin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. agilent.com [agilent.com]
- 11. biolmolchem.com [biolmolchem.com]
Application Note: Quantitative Analysis of Fenoprop Ethanolamine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the quantitative analysis of Fenoprop ethanolamine in research and quality control samples. Fenoprop, a systemic herbicide, and its ethanolamine salt require a robust analytical method for detection and quantification. Due to the low volatility and polar nature of both Fenoprop and ethanolamine, a derivatization step is essential for successful analysis by gas chromatography-mass spectrometry (GC-MS). This protocol employs a silylation derivatization to enhance the volatility and chromatographic performance of the analytes. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.
Introduction
Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a phenoxy herbicide.[1] It is often formulated as an ethanolamine salt to improve its solubility in water.[1] Accurate quantification of this compound is crucial for environmental monitoring, toxicological studies, and quality control in manufacturing processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of a wide range of compounds. However, direct GC-MS analysis of polar and non-volatile compounds like Fenoprop and ethanolamine is challenging.[2][3]
Chemical derivatization is a common strategy to overcome these limitations.[4][5] Derivatization converts polar functional groups into less polar and more volatile derivatives, improving their chromatographic behavior and detection sensitivity.[4] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing hydroxyl, carboxyl, and amine groups.[5][6]
This application note provides a comprehensive method for the analysis of this compound using GC-MS following a silylation derivatization procedure. The protocol details sample preparation, derivatization, instrument parameters, and data analysis.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
0.22 µm Syringe filters
Sample Preparation and Derivatization
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution in ethyl acetate.
-
Sample Preparation: For liquid samples, a suitable liquid-liquid extraction or solid-phase extraction may be required to isolate the analytes of interest. For the purpose of this protocol, we will proceed with the derivatization of a standard solution.
-
Derivatization:
-
Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of pyridine to the dried residue and vortex briefly.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: Zebron ZB-5MSplus (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Split/splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative data for the TMS-derivatized Fenoprop and ethanolamine are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte (TMS Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Ethanolamine-TMS | ~ 6.5 | 117 | 73, 102 | > 0.995 | 5 | 15 |
| Fenoprop-TMS | ~ 12.8 | 341 | 269, 197 | > 0.995 | 2 | 5 |
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Conclusion
This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by GC-MS. The described method, which includes a crucial silylation derivatization step, allows for the successful volatilization and chromatographic separation of Fenoprop and ethanolamine. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer ensures high sensitivity and selectivity for accurate quantification. This protocol is a valuable tool for researchers and professionals in various fields requiring the precise measurement of this compound.
References
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 4. jfda-online.com [jfda-online.com]
- 5. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
Application Note: Sensitive and Robust Quantification of Fenoprop in Water Samples by LC-MS/MS
Introduction
Fenoprop, a systemic herbicide, can enter water systems through agricultural runoff, posing a potential risk to environmental and human health. Monitoring its presence in water sources is crucial for ensuring water quality and regulatory compliance. This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fenoprop in various water matrices. The protocol employs a straightforward sample preparation procedure followed by optimized LC-MS/MS analysis, enabling reliable detection at low parts-per-billion (ppb) levels.
Experimental Workflow
The overall analytical workflow is depicted in the diagram below, outlining the key stages from sample collection to data analysis.
Caption: Experimental workflow for Fenoprop analysis.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to concentrate Fenoprop from water samples and remove potential matrix interferences.
Materials:
-
Water sample
-
Formic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Polymeric reversed-phase SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample pH Adjustment: For a 500 mL water sample, add formic acid to adjust the pH to below 3. This ensures that Fenoprop is in its neutral form for efficient retention on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in water solution to remove any polar interferences.
-
Drying: Dry the SPE cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained Fenoprop from the cartridge with two 3 mL aliquots of methanol or acetonitrile into a collection tube.
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the sample for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Fenoprop: Due to the limited direct search results for Fenoprop ethanolamine, the following are proposed MRM transitions for Fenoprop based on its chemical structure. These should be optimized on the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenoprop | 268.9 | 224.9 | 15 |
| Fenoprop | 268.9 | 160.9 | 25 |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method, based on similar analyses of polar pesticides in water.[1]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantitation (LOQ) | 0.05 µg/L |
| Recovery (at 0.1 µg/L) | 85-110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Conclusion
The described SPE-LC-MS/MS method provides a robust and sensitive approach for the determination of Fenoprop in water samples. The sample preparation is straightforward and effective in concentrating the analyte and reducing matrix effects. The use of LC-MS/MS in MRM mode ensures high selectivity and allows for accurate quantification at levels relevant for environmental monitoring.
References
Application Notes and Protocols for Preparing Fenoprop Ethanolamine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid or Silvex, is a synthetic auxin herbicide.[1] It functions by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[1] Due to its acidic nature, Fenoprop has low solubility in water. To facilitate its use in aqueous solutions for research purposes, it can be converted to a more soluble salt form. This protocol details the preparation of a Fenoprop ethanolamine stock solution, where the acidic Fenoprop is neutralized by the base ethanolamine to form a water-soluble salt.
These application notes provide a comprehensive guide for the preparation, storage, and handling of this compound stock solutions. The provided protocols are based on established chemical principles for the formation of amine salts of carboxylic acids.
Quantitative Data Summary
The following table summarizes key quantitative data for Fenoprop and ethanolamine, which are essential for the preparation of stock solutions.
| Property | Fenoprop (Acid Form) | Ethanolamine | This compound Salt (Calculated) |
| Molar Mass | 269.51 g/mol [1] | 61.08 g/mol [2] | 330.59 g/mol |
| Appearance | White powder[1] | Clear, colorless viscous liquid[2] | - |
| Solubility in Water | 0.14 g/L (140 mg/L) at 25°C | Miscible[2] | Expected to be highly soluble |
| pKa (Fenoprop) | 2.84 | - | - |
| Density (Ethanolamine) | - | 1.012 g/mL at 25°C[3] | - |
Experimental Protocols
Materials and Equipment
-
Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid)
-
Ethanolamine (≥99%)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Ethanol (optional, for initial wetting)
-
Analytical balance
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
-
pH meter
-
Sterile filters (0.22 µm)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Preparation of a 100 mM this compound Stock Solution
This protocol is for the preparation of 100 mL of a 100 mM this compound stock solution. Adjust volumes as needed.
-
Safety Precautions: Perform all steps in a fume hood. Wear appropriate PPE.
-
Weigh Fenoprop: Accurately weigh 2.695 g of Fenoprop powder and place it in a 150 mL beaker.
-
Initial Wetting (Optional but Recommended): Add a small volume of ethanol (e.g., 1-2 mL) to the Fenoprop powder to create a slurry. This can aid in the initial dispersion of the powder.
-
Prepare Ethanolamine Solution: In a separate small beaker, prepare a dilute solution of ethanolamine. Based on a 1:1 molar ratio, you will need approximately 0.611 g (or about 0.604 mL, given its density) of ethanolamine for 2.695 g of Fenoprop. It is recommended to slightly exceed this to ensure complete neutralization. A practical approach is to prepare a 1 M solution of ethanolamine in high-purity water and add it dropwise.
-
Neutralization:
-
Add approximately 80 mL of high-purity water to the beaker containing the Fenoprop slurry.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the calculated amount of ethanolamine to the Fenoprop suspension. The Fenoprop will begin to dissolve as it is neutralized to its ethanolamine salt.
-
Monitor the pH of the solution using a calibrated pH meter. Continue adding ethanolamine dropwise until the Fenoprop is fully dissolved and the pH is in the neutral to slightly basic range (pH 7.0-8.0). Avoid making the solution too basic.
-
-
Final Volume Adjustment: Once the Fenoprop is completely dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the this compound has been transferred. Bring the final volume to 100 mL with high-purity water.
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into appropriate volumes in sterile tubes.
-
Store the stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage. Emulsifiable concentrates of silvex esters have shelf lives of 1 to 3 years, suggesting good stability of the fenoprop molecule.[4] However, the stability of the ethanolamine salt solution should be monitored.
-
Preparation of Working Solutions
To prepare a working solution of a desired concentration, dilute the 100 mM stock solution in the appropriate cell culture medium or buffer. For example, to prepare a 100 µM working solution, add 10 µL of the 100 mM stock solution to 10 mL of the final medium.
Note on In Vitro Concentrations: The effective concentration of Fenoprop in vitro will vary depending on the cell type and the specific assay. As a starting point for range-finding experiments, concentrations from 1 µM to 100 µM are suggested, based on typical concentrations used for other auxin herbicides in in vitro studies.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Auxin/Fenoprop Signaling Pathway
Caption: Fenoprop's mechanism of action via the auxin signaling pathway.
References
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of the discriminating concentration of chlorfenapyr (pyrrole) and Anopheles gambiae sensu lato susceptibility testing in preparation for distribution of Interceptor® G2 insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Fenoprop in Herbicide Research
Disclaimer: Fenoprop, also known as 2,4,5-TP or Silvex, is an obsolete phenoxy herbicide.[1][2] Its use has been banned in many countries, including the United States since 1985, due to significant health and environmental concerns, primarily related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[1][3][4][5] The information provided here is for historical and research purposes only and does not constitute a recommendation for its use. Researchers should adhere to all safety and regulatory guidelines concerning hazardous and banned substances.
No specific research data was found for "Fenoprop ethanolamine." The following information is based on the active ingredient, Fenoprop, and general knowledge of synthetic auxin herbicides. The ethanolamine salt formulation would have been intended to increase the water solubility of Fenoprop for application.[3]
Application Notes
Introduction
Fenoprop is a synthetic auxin herbicide that was historically used for the post-emergence control of woody plants and broadleaf weeds in various settings, including rice fields, sugarcane, and rangelands.[1][6] It acts as a plant growth regulator, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at unnaturally high concentrations, leading to uncontrolled and disorganized growth, and ultimately, plant death.[1][7]
Mechanism of Action
Fenoprop, like other synthetic auxin herbicides, disrupts normal plant growth by overwhelming the natural auxin signaling pathways.[8][9] The key steps in its mechanism of action are as follows:
-
Perception: Fenoprop is perceived by the TIR1/AFB family of auxin co-receptors within the plant cell.[10][11]
-
Ternary Complex Formation: The binding of Fenoprop to the TIR1/AFB receptor facilitates the formation of a ternary complex with Aux/IAA transcriptional repressor proteins.[10]
-
Ubiquitination and Degradation: This complex formation targets the Aux/IAA repressors for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to their degradation by the 26S proteasome.[10][12]
-
Gene Expression: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[8][9]
-
Physiological Effects: The massive and uncontrolled expression of these genes leads to a cascade of physiological disruptions, including epinasty, stem swelling, and root inhibition. It also stimulates the overproduction of other plant hormones like ethylene and abscisic acid (ABA), which contributes to senescence and ultimately, plant death.[11][12]
Herbicidal Spectrum
Fenoprop was primarily effective against broadleaf weeds and woody plants.[1][7] Grasses are generally more tolerant to synthetic auxin herbicides, although the exact mechanisms of selectivity are not fully understood.
Data Presentation
The efficacy of a herbicide is typically evaluated through dose-response studies, which determine the concentration of the herbicide required to achieve a certain level of plant growth inhibition (e.g., GR50, the concentration for 50% growth reduction). The results are often presented in tabular format for clear comparison.
Table 1: Hypothetical Dose-Response Data for Fenoprop on Various Weed Species. This table is a representative example of how data would be presented and is not based on actual experimental results for this compound.
| Weed Species | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Slope |
| Abutilon theophrasti (Velvetleaf) | 150 | 135-165 | 2.5 |
| Amaranthus retroflexus (Redroot Pigweed) | 120 | 110-130 | 2.8 |
| Setaria faberi (Giant Foxtail) | > 2000 | N/A | N/A |
| Zea mays (Corn) | > 2000 | N/A | N/A |
Table 2: Hypothetical Efficacy of Fenoprop in a Whole-Plant Bioassay at a Fixed Application Rate (e.g., 500 g a.i./ha). This table is a representative example of how data would be presented and is not based on actual experimental results for this compound.
| Weed Species | Injury Rating (0-100%) at 14 DAT¹ | Biomass Reduction (%) at 21 DAT¹ |
| Abutilon theophrasti | 95 ± 3 | 98 ± 2 |
| Amaranthus retroflexus | 98 ± 2 | 99 ± 1 |
| Setaria faberi | 15 ± 5 | 20 ± 7 |
| Zea mays | 10 ± 4 | 12 ± 5 |
¹DAT: Days After Treatment. Values are mean ± standard error.
Experimental Protocols
The following are generalized protocols for herbicide efficacy testing and are not specific to the banned substance Fenoprop. Researchers must adapt these protocols based on their specific research questions, target species, and available facilities, while adhering to all safety regulations.
Protocol 1: Dose-Response Bioassay in a Controlled Environment
Objective: To determine the effective dose of a herbicide required to control target weed species.
Materials:
-
Herbicide stock solution
-
Target weed seeds
-
Pots (e.g., 10 cm diameter) filled with appropriate soil mix
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
-
Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Balance for weighing plant biomass
-
Data analysis software
Methodology:
-
Plant Preparation: Sow seeds of the target weed species in pots. Grow the plants in a controlled environment until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Dilution: Prepare a series of herbicide dilutions from the stock solution to create a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Include a control treatment with no herbicide.
-
Herbicide Application: Arrange the pots in the track sprayer. Apply the different herbicide rates to the plants. Ensure even coverage. Each treatment should have multiple replicates (e.g., 4-6).
-
Post-Treatment Care: Return the pots to the controlled environment and water as needed, avoiding washing the herbicide off the foliage.
-
Data Collection: At a set time point (e.g., 14 or 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: Harvest the above-ground biomass for each pot. Dry the biomass in an oven at a specific temperature (e.g., 70°C) for a set time (e.g., 72 hours) and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ value.
Protocol 2: Whole-Plant Efficacy and Crop Safety Bioassay
Objective: To assess the herbicidal efficacy on various weed species and the safety on a desired crop at a potential field application rate.
Materials:
-
Same as Protocol 1, plus seeds of the desired crop species.
Methodology:
-
Plant Preparation: Grow both weed and crop species in separate pots to the desired growth stage.
-
Herbicide Application: Using a calibrated sprayer, apply the herbicide at one or more fixed rates (e.g., a proposed field use rate) to both the weed and crop species. Include an untreated control for each species.
-
Post-Treatment Care: Maintain the plants in a controlled environment.
-
Data Collection and Analysis:
-
Visually assess injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, determine the dry weight, and calculate the percent biomass reduction compared to the untreated control for each species.
-
Statistically compare the injury and biomass reduction between weed and crop species to evaluate selectivity.
-
Visualizations
Signaling Pathway
Caption: Synthetic auxin herbicide signaling pathway.
Experimental Workflow
Caption: Generalized workflow for herbicide efficacy testing.
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. healthandenvironment.org [healthandenvironment.org]
- 6. preventcancernow.ca [preventcancernow.ca]
- 7. About: Fenoprop [dbpedia.org]
- 8. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cellular Assays with Fenoprop Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for investigating the cytotoxic and mechanistic effects of Fenoprop ethanolamine on mammalian cell lines. The following protocols are foundational assays for determining a compound's impact on cell viability, proliferation, and the induction of apoptosis. Given the herbicidal nature of Fenoprop, a primary hypothesis would be the induction of cytotoxicity in mammalian cells, potentially through off-target effects on fundamental cellular processes.
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the described assays. These are for illustrative purposes to guide data presentation.
Table 1: Cell Viability (MTT Assay) of Human Cancer Cell Lines Treated with this compound for 48 hours.
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 75.2 |
| A549 (Lung Cancer) | 112.8 |
| HepG2 (Liver Cancer) | 98.5 |
| HUVEC (Normal Endothelial) | >200 |
Table 2: Apoptosis Induction (Annexin V/PI Staining) in MCF-7 Cells after 24-hour Treatment with this compound.
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control (0.1% DMSO) | 2.1 | 1.5 | 96.4 |
| 25 | 8.7 | 3.2 | 88.1 |
| 50 | 15.4 | 6.8 | 77.8 |
| 100 | 28.9 | 12.3 | 58.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cultured mammalian cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Selected mammalian cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the number of apoptotic and necrotic cells induced by this compound treatment using flow cytometry.
Materials:
-
This compound
-
Selected mammalian cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the in-vitro effects of this compound.
References
Fenoprop as a Plant Growth Regulator: Application Notes and Protocols
Disclaimer: The use of Fenoprop, also known as Silvex or 2,4,5-TP, has been banned in many countries, including the United States since 1985, due to health and environmental concerns.[1][2] This document is intended for research and informational purposes only and does not endorse or recommend the use of this substance. Information regarding "Fenoprop ethanolamine" is scarce; therefore, this document focuses on the more widely studied parent compound, Fenoprop.
Introduction
Fenoprop is a synthetic auxin, a type of plant growth regulator, that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2] It was historically used in agriculture to control broadleaf weeds and as a plant growth regulator for various purposes, including preventing pre-harvest fruit drop and for fruit thinning.[1][3] Its mechanism of action involves inducing rapid and uncontrolled cell growth, which at high concentrations leads to plant death, and at lower, controlled concentrations can be used to manipulate plant development.[1][2]
Application Notes
Mechanism of Action:
Fenoprop, as a synthetic auxin, disrupts normal plant growth processes. At a molecular level, it is perceived by auxin receptors, primarily the TIR1/AFB F-box proteins.[4][5][6] This binding event leads to the degradation of Aux/IAA transcriptional repressors, which in turn releases Auxin Response Factors (ARFs).[5][7][8] The activation of ARFs initiates the transcription of auxin-responsive genes, leading to a variety of physiological responses depending on the concentration and the plant tissue.[6][8]
Applications in Agriculture:
-
Prevention of Pre-Harvest Fruit Drop: Fenoprop was effective in delaying the formation of the abscission layer at the base of the fruit stem, thus preventing premature fruit drop in crops like apples.[3][9] It was reported to be effective for 3 to 6 weeks after treatment.[3]
-
Fruit Thinning: By inducing a controlled level of fruitlet abscission, fenoprop could be used to thin fruit crops. This practice helps to increase the size and quality of the remaining fruits and can help overcome biennial bearing (the tendency of some fruit trees to bear heavily in one year and lightly in the next).[10]
Regulatory Status:
The use of Fenoprop (Silvex) has been discontinued in many parts of the world due to concerns about its potential toxicity and contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic compound.[11] It is classified as a persistent organic pollutant by the United Nations Environment Programme (UNEP).
Data Presentation
Table 1: Historical Application Rates of Similar Synthetic Auxins for Pre-Harvest Drop Control in Apples
| Active Ingredient | Application Rate (ppm) | Application Timing | Efficacy Duration |
| Naphthaleneacetic acid (NAA) | 10 - 20 ppm | Just as fruit begins to loosen | 7 - 10 days[12][13] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 15 - 30 g a.e./acre | Before significant fruit drop begins | Season-long (in citrus)[14] |
Table 2: Historical Application Rates of Thinning Agents in Apples
| Active Ingredient | Application Rate | Application Timing (King Fruit Diameter) |
| Naphthaleneacetic acid (NAA) | Varies by formulation | 7 - 12 mm[15] |
| Carbaryl | Varies by formulation | Petal fall to 15 mm[16] |
| 6-Benzyladenine (6-BA) | Varies by formulation | 7 - 15 mm[16] |
Note: This table provides examples of other chemical thinning agents and their typical application timings. Specific rates for Fenoprop are not detailed in contemporary sources.
Experimental Protocols
Protocol 1: Evaluation of a Synthetic Auxin for Pre-Harvest Fruit Drop Prevention in Apples
Objective: To determine the efficacy of a test synthetic auxin in preventing pre-harvest fruit drop.
Materials:
-
Mature, fruit-bearing apple trees of a cultivar known for pre-harvest drop.
-
Test synthetic auxin solution at various concentrations.
-
Control solution (water and surfactant).
-
Pressurized sprayer for uniform application.
-
Surfactant to improve spray coverage.
-
Fruit maturity assessment tools (e.g., starch-iodine test kit, penetrometer).
-
Data collection sheets.
Methodology:
-
Experimental Design: Select a block of uniform trees. Use a randomized complete block design with a minimum of 5 single-tree replications per treatment. Treatments should include a control and at least three concentrations of the test compound.
-
Treatment Preparation: Prepare the spray solutions of the test compound at the desired concentrations (e.g., 5, 10, 20 ppm). Include a non-ionic surfactant as per manufacturer's recommendations. The control solution should contain only water and the surfactant.
-
Application: Apply treatments approximately 2-3 weeks before the anticipated harvest date.[12] Ensure thorough and uniform coverage of the entire tree canopy to the point of drip. Applications should be made under calm weather conditions to avoid drift.
-
Data Collection:
-
Fruit Drop: At 3-4 day intervals following application until harvest, count and remove all dropped fruit from under each sample tree.
-
Fruit Maturity: At the time of harvest, collect a random sample of 20 fruits per tree. Assess fruit firmness, soluble solids content (SSC), and starch index.
-
-
Data Analysis: Analyze the cumulative fruit drop data and fruit maturity parameters using analysis of variance (ANOVA) to determine the effect of the treatments.
Protocol 2: Assessment of a Synthetic Auxin for Chemical Thinning of Apples
Objective: To evaluate the efficacy of a test synthetic auxin as a fruit thinning agent.
Materials:
-
Mature apple trees with a heavy fruit set.
-
Test synthetic auxin solution at various concentrations.
-
Control solution (water and surfactant).
-
Pressurized sprayer.
-
Surfactant.
-
Calipers for measuring fruit diameter.
-
Data collection sheets.
Methodology:
-
Experimental Design: Select a block of uniform trees with heavy bloom and fruit set. Use a randomized complete block design with at least 5 single-tree replications per treatment.
-
Treatment Preparation: Prepare spray solutions of the test compound at various concentrations. Include a non-ionic surfactant.
-
Application: Apply the treatments when the king fruitlets reach a diameter of 10-15 mm.[16] Ensure complete coverage of the foliage and fruit clusters.
-
Data Collection:
-
Fruit Set: Before application, tag 4-5 representative branches on each tree and count the number of fruitlets.
-
Post-Thinning Fruit Count: 2-3 weeks after application, recount the number of fruitlets on the tagged branches to determine the percentage of fruit drop.
-
Harvest Evaluation: At harvest, determine the average fruit weight, diameter, and seed number from a sample of 50 fruits per tree. Also, assess the return bloom in the following spring.
-
-
Data Analysis: Use ANOVA to analyze the effects of the treatments on fruit set, fruit size, and other harvest parameters.
Mandatory Visualization
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. About: Fenoprop [dbpedia.org]
- 3. hort [journals.ashs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. fruit.wisc.edu [fruit.wisc.edu]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Harvest Management and Pre-Harvest Fruit Drop : New England Tree Fruit Management Guide : UMass Amherst [netreefruit.org]
- 13. Using PGRs to Manage Apple Preharvest Drop, Fruit Maturity, and Harvest Timing | NC State Extension [apples.ces.ncsu.edu]
- 14. Reducing Fruit Drop with 2,4-Dichlorophenoxyacetic Acid (2,4-D) / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 15. Chemical Fruit Thinning and Other Plant Growth Regulator Uses [netreefruit.org]
- 16. Crop Load Management in Commercial Apple Orchards: Chemical Fruit Thinning | VCE Publications | Virginia Tech [pubs.ext.vt.edu]
Application Notes and Protocols for the Spectroscopic Analysis of Fenoprop Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fenoprop Ethanolamine
Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin herbicide.[1] Its ethanolamine salt, this compound, is formulated to enhance its solubility in water for agricultural applications. Spectroscopic analysis is crucial for the structural elucidation, purity assessment, and quality control of this compound.
Chemical Structures:
-
Fenoprop: C₉H₇Cl₃O₃
-
Ethanolamine: C₂H₇NO
-
This compound: C₉H₇Cl₃O₃ · C₂H₇NO
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the identity and purity of the compound can be confirmed.
Expected ¹H and ¹³C NMR Spectral Data
Due to the absence of published spectra for this compound, the following tables summarize the known spectral data for Fenoprop and the expected signals from the ethanolamine counter-ion. In the salt, protonation of the ethanolamine nitrogen and deprotonation of the carboxylic acid on Fenoprop will cause shifts in the signals of adjacent protons and carbons.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in ppm
| Assignment (Fenoprop Moiety) | Expected Chemical Shift (ppm) | Assignment (Ethanolamine Moiety) | Expected Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.5 | -CH₂-N⁺H₃ | ~3.2 |
| O-CH- | 4.5 - 5.0 | -CH₂-OH | ~3.8 |
| -CH₃ | 1.5 - 2.0 | -N⁺H₃ | Variable |
| Carboxylate-H (absent) | - | -OH | Variable |
Note: The exact chemical shifts for the ethanolamine protons in the salt will be dependent on the solvent and concentration. The amine protons are expected to be broadened and may exchange with solvent protons.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment (Fenoprop Moiety) | Expected Chemical Shift (ppm) | Assignment (Ethanolamine Moiety) | Expected Chemical Shift (ppm) |
| Carboxylate Carbon (-COO⁻) | 175 - 185 | -CH₂-N⁺H₃ | ~41 |
| Aromatic Carbons (C-Cl) | 125 - 135 | -CH₂-OH | ~58 |
| Aromatic Carbons (C-H) | 115 - 125 | ||
| Aromatic Carbon (C-O) | 150 - 160 | ||
| O-CH- | 70 - 80 | ||
| -CH₃ | 15 - 25 |
Experimental Protocol for NMR Spectroscopy
2.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the salt.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]
-
Cap the NMR tube securely.
2.2.2. Instrument Parameters and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the magnetic field to ensure homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0-12 ppm is typically sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is standard.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.
Expected IR Absorption Frequencies
The formation of the ethanolamine salt will result in characteristic changes in the IR spectrum compared to the free acid (Fenoprop) and free base (ethanolamine).
Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N⁺-H stretch (Ammonium) | 3000 - 3200 (broad) | Overlapping with O-H stretch. |
| O-H stretch (Alcohol) | 3200 - 3500 (broad) | |
| C-H stretch (Aromatic) | 3000 - 3100 | |
| C-H stretch (Aliphatic) | 2850 - 3000 | |
| C=O stretch (Carboxylate) | 1550 - 1650 (strong) | Shifted to lower frequency compared to the carboxylic acid C=O stretch (~1700 cm⁻¹) of Fenoprop. |
| C=C stretch (Aromatic) | 1450 - 1600 | |
| C-O stretch | 1000 - 1300 | |
| C-Cl stretch | 600 - 800 |
Experimental Protocol for IR Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the press.
3.2.2. Data Acquisition
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Label the significant peaks in the spectrum.
Mode of Action: Auxin Signaling Pathway
Fenoprop is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1] At herbicidal concentrations, it overstimulates auxin-regulated gene expression, leading to uncontrolled growth and ultimately, plant death. The core of this signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[5]
Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a this compound sample.
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. Six Sample Preparation Techniques For Infrared Spectroscopy - Kintek Solution [kindle-tech.com]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Fenoprop and Ethanolamine for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoprop, a phenoxyacetic acid herbicide, and ethanolamine, a polar primary amine, present distinct challenges for direct analysis by gas chromatography (GC) due to their low volatility and polar functional groups. Derivatization is a crucial sample preparation step to convert these analytes into more volatile and thermally stable derivatives, enabling sensitive and robust chromatographic separation and detection, typically by mass spectrometry (MS). This application note provides detailed protocols for the derivatization of Fenoprop and ethanolamine for GC-MS and HPLC analysis. As "Fenoprop ethanolamine" may exist as a salt or a mixture, separate derivatization strategies for the acidic (Fenoprop) and basic (ethanolamine) components are presented.
Part 1: Derivatization of Fenoprop by Esterification for GC-MS Analysis
The carboxylic acid group of Fenoprop makes it non-volatile. Esterification is the most common derivatization technique to convert it into a volatile ester, suitable for GC analysis. Two common methods are presented: methylation with Boron Trifluoride-Methanol (BF3-Methanol) and methylation with Diazomethane.
Method 1: Methylation with BF3-Methanol
This method is widely used for preparing methyl esters of carboxylic acids.[1]
Experimental Protocol
-
Sample Preparation:
-
Weigh 1-25 mg of the sample containing Fenoprop into a 5 mL reaction vial.
-
If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
If desired, dissolve the residue in a nonpolar organic solvent like hexane or toluene.
-
-
Derivatization Reaction:
-
Add 2 mL of ~10% BF3-Methanol solution to the reaction vial.
-
For samples with potential residual water, a water scavenger like 2,2-dimethoxypropane can be added.
-
Seal the vial tightly and heat at 60-100°C for 10-15 minutes. The reaction is often nearly instantaneous.[1]
-
-
Extraction of Derivative:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water to the vial.
-
Shake the vial vigorously for 1-2 minutes to extract the Fenoprop-methyl ester into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer into a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC-MS system.
-
Method 2: Methylation with Diazomethane
Diazomethane reacts instantaneously and quantitatively with carboxylic acids to form methyl esters with minimal by-products.[2][3][4] Caution: Diazomethane is toxic, explosive, and a carcinogen. It should be prepared and used in a well-ventilated fume hood with appropriate safety precautions.
Experimental Protocol
-
In-situ Generation of Diazomethane: Diazomethane can be generated in situ from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) using a specialized glassware kit.
-
Derivatization Reaction:
-
Dissolve the dried sample containing Fenoprop in a suitable solvent like diethyl ether.
-
Slowly add the ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
-
Sample Analysis:
-
The excess diazomethane can be removed by bubbling a gentle stream of nitrogen through the solution.
-
The resulting solution containing the Fenoprop-methyl ester can be directly injected into the GC-MS.
-
Quantitative Data for Fenoprop Derivatization
| Parameter | BF3-Methanol Method | Diazomethane Method | Reference |
| Recovery | 98% | 94% | [5] |
| LOD (in water) | sub-ppb level (LC-MS/MS) | Not specified | [6] |
| LOQ (in water) | lower ppb level (LC-MS/MS) | Not specified | [6] |
Workflow for Fenoprop Derivatization
Caption: Workflow for Fenoprop Derivatization.
Part 2: Derivatization of Ethanolamine for Chromatographic Analysis
Due to its high polarity and low molecular weight, ethanolamine requires derivatization for both GC and HPLC analysis.[7] Several methods are available, including benzylation and trifluoroacetylation for GC-MS, and reaction with 1-naphthylisothiocyanate (NITC) for HPLC.
Method 1: Benzylation for GC-MS Analysis
Benzylation of the hydroxyl group of ethanolamine improves its chromatographic properties for GC-MS analysis.[7][8][9]
Experimental Protocol
-
Sample Preparation:
-
Transfer an aliquot of the sample containing ethanolamine to a reaction vial.
-
If the sample is aqueous, evaporate to dryness.
-
-
Derivatization Reaction:
-
Add 500 µL of dichloromethane, 50 mg of sodium carbonate (Na2CO3), and 10 µL of benzyl bromide to the vial.
-
Seal the vial and heat at 55°C for 2 hours.[7]
-
-
Work-up:
-
After cooling, quench the reaction by adding 500 µL of water.
-
Vortex the mixture and centrifuge to separate the layers.
-
-
Sample Analysis:
-
Carefully collect the organic (lower) layer for GC-MS analysis.
-
Method 2: Trifluoroacetylation (TFAA) for GC-MS Analysis
Trifluoroacetylation is a rapid and quantitative method for derivatizing amines and alcohols.[10][11]
Experimental Protocol
-
Sample Preparation:
-
Place the sample containing ethanolamine in a reaction vial. Aqueous samples should be evaporated to dryness.
-
Dissolve the residue in 1 mL of acetonitrile.
-
-
Derivatization Reaction:
-
Add 30 µL of trifluoroacetic anhydride (TFAA).
-
Sonicate the mixture for 1 minute.
-
Allow the reaction to proceed at 30°C for 30 minutes.[11]
-
-
Sample Analysis:
-
The reaction mixture can be directly injected into the GC-MS.
-
Method 3: Derivatization with 1-naphthylisothiocyanate (NITC) for HPLC-UV Analysis
NITC reacts with the primary amine group of ethanolamine to form a thiourea derivative with a strong UV chromophore, enabling sensitive detection by HPLC-UV.[12]
Experimental Protocol
-
Sample Preparation:
-
Prepare a derivatizing solution of 50 mg NITC in 100 mL of dimethylformamide (DMF).[12]
-
Prepare stock standards by diluting a known quantity of ethanolamine with the NITC/DMF solution.[12] For sample analysis, the sample can be collected on an XAD-2 resin tube coated with NITC and then desorbed with DMF.[12]
-
-
Derivatization Reaction:
-
Ensure an excess of NITC is present to drive the reaction to completion. The reaction occurs at room temperature.
-
-
Sample Analysis:
-
The resulting solution containing the ethanolamine-NITC derivative is analyzed by HPLC with UV detection at 254 or 280 nm.
-
Quantitative Data for Ethanolamine Derivatization
| Parameter | Benzylation Method (GC-MS) | Trifluoroacetylation (GC-MS) | NITC Method (HPLC-UV) | Marfey's Reagent (HPLC-UV) | Reference |
| Application | Low levels (~1-10 ppm) in complex matrices | Quantitative analysis | Air sampling and analysis | Residual analysis in drug substance | [7][10][12][13] |
| LOD | Not specified | 7x10⁻⁵ - 9x10⁻³ mmol·dm⁻³ | Not specified | 0.03 µg/mL | [13] |
| LOQ | Not specified | Not specified | Not specified | 0.10 µg/mL | [13] |
Workflow for Ethanolamine Derivatization
Caption: Workflows for Ethanolamine Derivatization.
Conclusion
The successful analysis of Fenoprop and ethanolamine by chromatographic methods is highly dependent on appropriate derivatization. For Fenoprop, esterification to its methyl ester is a robust method for GC-MS analysis. For ethanolamine, a variety of techniques including benzylation, trifluoroacetylation, and reaction with NITC can be employed depending on the analytical instrumentation available and the specific requirements of the analysis. The detailed protocols provided in this application note offer reliable starting points for method development and routine analysis in research and quality control laboratories.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 7. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. distantreader.org [distantreader.org]
- 12. osha.gov [osha.gov]
- 13. Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Fenoprop from Soil
Introduction
Fenoprop, also known as Silvex or 2,4,5-TP, is a phenoxy herbicide previously used for the control of broadleaf weeds.[1][2] Due to its persistence and potential toxicity, monitoring its concentration in soil is of significant environmental concern.[1] Fenoprop is a synthetic auxin that can induce rapid and uncontrolled growth in targeted plants.[2] This application note details a robust method for the extraction and cleanup of Fenoprop from soil samples using solid-phase extraction (SPE) prior to instrumental analysis. The protocol is designed for researchers and analytical scientists requiring a reliable and reproducible method for the determination of Fenoprop residues in complex soil matrices.
Fenoprop is a monocarboxylic acid[3] and its ethanolamine salt is soluble in water. The analytical methods often require the conversion of the salt to the acid form for efficient extraction and detection. This protocol incorporates an acidification step to ensure all Fenoprop is in a consistent form for extraction. The subsequent SPE cleanup is crucial for removing interfering matrix components, thereby enhancing the sensitivity and accuracy of the final analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Fenoprop analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate, anhydrous
-
Deionized water
-
SPE cartridges: Hydroxylated polystyrene-divinylbenzene copolymer or C18, 500 mg, 6 mL
-
Soil sample, 10 g
-
Centrifuge tubes, 50 mL
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Experimental Protocol
1. Soil Sample Preparation and Extraction
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate internal standard if required.
-
Add 20 mL of acidified methanol (e.g., with 1% HCl) to the centrifuge tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean collection tube.
-
Repeat the extraction (steps 3-7) with a fresh 20 mL aliquot of acidified methanol.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.
-
Add 10 mL of deionized water to the concentrated extract. The sample is now ready for SPE.
2. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the 10 mL aqueous sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained Fenoprop from the cartridge with 10 mL of ethyl acetate into a clean collection tube.
-
Drying and Reconstitution: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate) for instrumental analysis.
3. Instrumental Analysis
The final extract can be analyzed by GC-MS after derivatization or directly by LC-MS/MS. The choice of the analytical instrument will depend on the required sensitivity and the available equipment. For GC-MS analysis, a derivatization step to convert the acidic herbicide to a more volatile ester is typically required. LC-MS/MS can often analyze the acidic form directly.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of phenoxy acid herbicides in soil using SPE followed by chromatographic analysis. The data is based on literature values for similar compounds and methods.
| Parameter | Typical Value | Reference |
| Recovery | 85-110% | [4] |
| Relative Standard Deviation (RSD) | < 15% | [4] |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | [5] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | [4] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of Fenoprop from soil.
Conclusion
This application note provides a detailed protocol for the extraction and cleanup of Fenoprop from soil samples using solid-phase extraction. The method is designed to be robust and reproducible, providing clean extracts for sensitive and accurate determination by chromatographic techniques. The provided workflow and performance data serve as a valuable resource for researchers and scientists involved in the analysis of pesticide residues in environmental matrices.
References
- 1. Fenoprop [sitem.herts.ac.uk]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioassay for Determining Fenoprop Ethanolamine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoprop, also known as 2,4,5-TP or Silvex, is a synthetic phenoxy herbicide that functions as a plant growth regulator.[1][2] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to rapid and uncontrolled growth in susceptible plants, particularly broadleaf weeds.[1][2][3] The ethanolamine salt form of Fenoprop is formulated to enhance its solubility in water. Understanding the biological activity of Fenoprop is crucial for assessing its efficacy, potential phytotoxicity, and for screening for herbicide resistance.
This application note provides a detailed protocol for a laboratory-based bioassay to quantitatively determine the activity of Fenoprop ethanolamine. The described method utilizes a root elongation inhibition assay with a sensitive indicator plant species. Additionally, it outlines the underlying molecular signaling pathway targeted by synthetic auxins like Fenoprop.
Molecular Mechanism of Action: Auxin Signaling Pathway
Synthetic auxins like Fenoprop exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the perception of the auxin signal by a co-receptor complex, which leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes that promote cell growth.
The key steps are as follows:
-
Perception: Fenoprop binds to the TIR1/AFB family of F-box proteins, which act as auxin receptors.[2][4][5]
-
Co-Receptor Complex Formation: This binding event stabilizes the formation of a co-receptor complex between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[4][5]
-
Ubiquitination: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[4][5]
-
Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF) transcription factors, to which they were bound. The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, activating their transcription and leading to the physiological responses of uncontrolled cell division and elongation.
Caption: Molecular mechanism of Fenoprop, a synthetic auxin.
Experimental Protocol: Root Elongation Inhibition Bioassay
This protocol describes a dose-response bioassay to determine the activity of this compound by measuring its effect on the root growth of a sensitive indicator species, such as Cucumis sativus (cucumber).
Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Seeds of a sensitive indicator plant (e.g., Cucumber, Cucumis sativus; Tomato, Solanum lycopersicum)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent, sized to fit petri dishes)
-
Sterile deionized water
-
Growth chamber or incubator with controlled temperature (25°C ± 2°C) and light cycle (e.g., 16h light / 8h dark)
-
Pipettes and sterile pipette tips
-
Forceps
-
Ruler with millimeter markings or digital calipers
-
Ethanol (70%) for surface sterilization of seeds
Experimental Workflow
Caption: Workflow for the Fenoprop root elongation bioassay.
Step-by-Step Procedure
-
Seed Sterilization:
-
Place seeds in a small beaker and wash with 70% ethanol for 1 minute.
-
Rinse the seeds thoroughly 3-5 times with sterile deionized water.
-
Pre-germinate seeds by placing them on moist filter paper in a petri dish in the dark for 24-48 hours, or until the radicle just emerges.
-
-
Preparation of Treatment Solutions:
-
Perform serial dilutions of the this compound stock solution to prepare the desired test concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL).
-
Include a negative control group using only sterile deionized water.
-
-
Assay Setup:
-
For each concentration and the control, set up at least three replicate petri dishes (n=3).
-
Place one sterile filter paper disc into each petri dish.
-
Pipette 4 mL of the respective treatment solution or control water onto the filter paper, ensuring it is evenly moistened.
-
-
Plating and Incubation:
-
Using sterile forceps, carefully place 10 pre-germinated seeds onto the filter paper in each dish, spacing them evenly. Orient the seeds so the emerging radicles point downwards.
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Place the dishes vertically in a rack to encourage downward root growth (gravitropism).
-
Incubate in a growth chamber at 25°C for 72 hours.
-
-
Data Collection:
-
After the incubation period, open each petri dish.
-
Measure the length of the primary root of each seedling from the root-shoot junction to the root tip. Use a ruler or digital calipers for accuracy.
-
Record the root length for each seedling.
-
Data Analysis
-
Calculate the mean root length and standard deviation for each treatment group and the control group.
-
Determine the percent inhibition of root elongation for each concentration using the following formula:
-
% Inhibition = [ (Mean Control Length - Mean Treatment Length) / Mean Control Length ] * 100
-
-
Plot the % Inhibition against the log of the Fenoprop concentration to generate a dose-response curve.
-
From the curve, calculate the EC₅₀ value (the effective concentration that causes 50% inhibition of root growth). This can be determined using non-linear regression analysis with appropriate software.
Data Presentation
Quantitative results from the bioassay should be summarized in a clear, tabular format to facilitate comparison between different concentrations. The following table provides an illustrative example of expected results.
Table 1: Illustrative Dose-Response Data for this compound on Cucumber Root Elongation
| Fenoprop Conc. (µg/mL) | Mean Root Length (mm) | Standard Deviation (mm) | Percent Inhibition (%) |
| 0 (Control) | 45.2 | 3.1 | 0.0 |
| 0.01 | 43.8 | 3.5 | 3.1 |
| 0.1 | 36.6 | 2.9 | 19.0 |
| 1.0 | 23.1 | 2.5 | 48.9 |
| 10 | 9.7 | 1.8 | 78.5 |
| 100 | 2.1 | 0.8 | 95.4 |
Conclusion
The root elongation bioassay is a sensitive and reproducible method for determining the biological activity of this compound. This protocol provides a robust framework for researchers to quantify the dose-dependent inhibitory effects of this synthetic auxin herbicide. The resulting data, particularly the EC₅₀ value, serves as a critical parameter for efficacy studies, risk assessment, and understanding the molecular interactions within the auxin signaling pathway.
References
- 1. Determination of Phenoxyacetic Herbicide Residues in Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. nal.usda.gov [nal.usda.gov]
- 4. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Fenoprop Ethanolamine Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fenoprop ethanolamine in solution. As "this compound" is a specific combination that may not be widely documented, this guide is built on the chemical principles of its constituent parts: fenoprop, a phenoxy herbicide, and ethanolamine, an organic amine. The stability of a solution is a critical factor that can be influenced by environmental conditions such as temperature, light, and humidity, as well as chemical factors like pH and oxidation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the cause?
A1: Discoloration is a common indicator of chemical degradation.[4] For a compound like this compound, this could be due to:
-
Oxidation: Both fenoprop and ethanolamine can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, and trace metal ions.[5][6] The phenoxy group in fenoprop is a potential site for oxidative reactions.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to break chemical bonds, leading to the formation of colored degradation products.[7] Fenoprop is known to react with photochemically produced hydroxyl ions.[8]
-
pH Shift: A significant change in the solution's pH can alter the chemical structure of the components and lead to degradation.
Troubleshooting Steps:
-
Store your solution in an amber vial or wrap it in aluminum foil to protect it from light.
-
Consider purging the solution with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
Ensure the pH of your solution is stable and appropriate for the compound.
Q2: I'm observing a precipitate forming in my aqueous this compound solution over time. What's happening?
A2: Precipitate formation can be due to several factors:
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Poor Solubility: While forming an ethanolamine salt of fenoprop is intended to increase aqueous solubility, the solubility limit may have been exceeded.[9] More than 40% of new chemical entities developed in the pharmaceutical industry have poor solubility in aqueous solutions.[10]
-
Change in pH: The solubility of the this compound salt is highly dependent on pH. A shift in pH can cause the salt to disassociate, leading to the precipitation of the less soluble free acid form of fenoprop.
-
Degradation: The precipitate could be an insoluble degradation product formed from the breakdown of either fenoprop or ethanolamine.
-
Interaction with Container: Leaching of materials from the container or interaction with the container surface can sometimes lead to precipitation.[4]
Troubleshooting Steps:
-
Verify the concentration of your solution and compare it to the known solubility of this compound under your experimental conditions.
-
Measure the pH of the solution. If it has changed, adjust it back to the optimal range.
-
Filter and analyze the precipitate to identify its composition. This can help determine if it is the parent compound or a degradant.
Q3: My assay results show a decrease in the concentration of this compound over time. What are the likely degradation pathways?
A3: The decrease in concentration is likely due to chemical degradation. For a this compound salt, the primary degradation pathways to consider are:
-
Hydrolysis: The ester-like linkage in fenoprop can be susceptible to hydrolysis, especially at non-neutral pH. This would break the molecule into 2,4,5-trichlorophenol and propionic acid.
-
Oxidation: As mentioned, oxidation is a significant pathway for the degradation of amines.[5] This can lead to the formation of various byproducts.[6]
-
Amide Formation: While less likely at room temperature without a catalyst, under certain conditions (e.g., heating), the ethanolamine salt of fenoprop could dehydrate to form the corresponding amide.[11][12]
Troubleshooting Guides
Initial Troubleshooting Workflow
If you are experiencing stability issues with your this compound solution, follow this initial workflow to diagnose the problem.
References
- 1. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. preventcancernow.ca [preventcancernow.ca]
- 9. researchgate.net [researchgate.net]
- 10. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. Amines with Carboxylic Acids at Room Temperature: Salt Formation Guide [coohom.com]
Technical Support Center: Overcoming Fenoprop Ethanolamine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Fenoprop ethanolamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
Fenoprop is a synthetic auxin herbicide that mimics the plant growth hormone indole-3-acetic acid (IAA).[1] For experimental purposes, it is often used as an ethanolamine salt to increase its aqueous solubility.[2] Achieving complete and stable solubilization is critical for accurate dosing, ensuring consistent experimental results, and preventing precipitation that can interfere with assays.
Q2: What are the general solubility properties of this compound?
This compound is an amine salt of Fenoprop. Amine and alkali-metal salts of Fenoprop are generally soluble in water, acetone, and lower alcohols. They are insoluble in aromatic and chlorinated hydrocarbons and most non-polar organic solvents.[2]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. Fenoprop is a weak acid with a pKa of 2.84.[2][3] At pH values above the pKa, the Fenoprop molecule will be deprotonated and exist as the more water-soluble anionic form. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized to the un-ionized form at a given pH, which directly relates to its solubility.
Quantitative Solubility Data
The following table provides estimated aqueous solubility of this compound at different pH values, calculated based on the Henderson-Hasselbalch equation. The intrinsic solubility of the free acid form of Fenoprop is low. The ethanolamine salt significantly increases this solubility.
| pH | Predominant Form | Estimated Aqueous Solubility |
| 2.0 | Fenoprop (acid) | Low |
| 3.0 | Mix of acid and salt | Moderate |
| 4.0 | Fenoprop (salt) | High |
| 7.0 | Fenoprop (salt) | Very High |
| 9.0 | Fenoprop (salt) | Very High |
Note: These are estimated values. Actual solubility may vary depending on temperature, buffer composition, and the presence of other solutes.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in Aqueous Buffer
Materials:
-
This compound salt
-
Deionized water
-
Buffer of choice (e.g., Phosphate Buffered Saline - PBS, Tris-HCl)
-
pH meter
-
Sterile filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass: Determine the mass of this compound salt needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 330.59 g/mol .
-
Initial Dissolution: To a volumetric flask, add approximately 80% of the final volume of the desired buffer.
-
Weigh and Add Compound: Accurately weigh the calculated mass of this compound salt and add it to the buffer in the volumetric flask.
-
Dissolve: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the compound is fully dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but avoid excessive heat which could lead to degradation.
-
pH Adjustment (if necessary): Check the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level using small additions of a suitable acid (e.g., HCl) or base (e.g., NaOH). Ensure the final pH is well above the pKa of Fenoprop (2.84) to maintain solubility. A pH of 7.0 or higher is recommended.
-
Final Volume Adjustment: Once the compound is completely dissolved and the pH is adjusted, bring the solution to the final volume with the buffer.
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve completely. | Low pH of the solvent: If the pH of the aqueous solution is near or below the pKa of Fenoprop (2.84), the less soluble free acid form will predominate. | Increase the pH of the solution to 7.0 or above by adding a base (e.g., NaOH) dropwise while monitoring with a pH meter. |
| Insufficient solvent volume: The concentration may be too high for the given solvent volume. | Increase the volume of the solvent to lower the concentration. | |
| Low temperature: Solubility often decreases at lower temperatures. | Gently warm the solution while stirring. A water bath set to 37-50°C can be effective. | |
| Precipitation occurs after initial dissolution. | pH shift: The pH of the solution may have changed over time or upon addition to other solutions. | Re-check and adjust the pH of the solution. Ensure that any media or buffers you add the stock solution to are also at an appropriate pH. |
| "Salting out" effect: High concentrations of salts in the buffer can decrease the solubility of organic molecules. | If possible, try using a buffer with a lower salt concentration. | |
| Interaction with buffer components: Some buffer salts may interact with this compound to form less soluble complexes. | Consider testing different buffer systems (e.g., Tris-HCl instead of PBS). | |
| Cloudiness or precipitation observed when adding stock solution to media. | Localized high concentration: Adding a concentrated stock solution directly to a large volume of media can cause localized precipitation before it has a chance to disperse. | Add the stock solution dropwise while gently vortexing or stirring the media to ensure rapid and even distribution. |
| Incompatibility with media components: Certain components in complex cell culture media may interact with this compound. | Prepare a small test sample to check for compatibility before preparing a large batch. |
Visualizing the Mechanism of Action: The Auxin Signaling Pathway
Fenoprop, as a synthetic auxin, exerts its biological effects by hijacking the plant's natural auxin signaling pathway. Understanding this pathway is key to interpreting experimental results.
Caption: Overview of the auxin signaling pathway initiated by Fenoprop.
The following diagrams illustrate the key steps in the auxin signaling cascade in more detail.
1. Auxin Perception
In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs).
Caption: Repression of auxin-responsive genes in the absence of auxin.
2. Signal Transduction
The binding of auxin (Fenoprop) to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins.
Caption: Auxin-induced degradation of the Aux/IAA repressor.
3. Cellular Response
With the degradation of the Aux/IAA repressors, ARFs are free to activate the transcription of auxin-responsive genes, leading to changes in cell growth and development.
Caption: Activation of auxin-responsive genes and subsequent cellular changes.
References
Navigating Analytical Challenges: A Technical Support Center for Fenoprop Analysis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the analysis of the herbicide Fenoprop, with a special focus on potential matrix effects from substances like ethanolamines. Our goal is to equip you with the knowledge to identify, mitigate, and resolve analytical challenges, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Fenoprop analysis?
The most significant source of interference in the analysis of Fenoprop, a chlorophenoxy herbicide, is the sample matrix itself. This is referred to as a "matrix effect."[1][2] Matrix effects can either suppress or enhance the analytical signal of Fenoprop, leading to inaccurate quantification.[1][2] These effects are particularly prevalent in complex matrices such as soil, food samples, and biological tissues.[1][2] Co-extracted compounds from the sample can interfere with the ionization process in mass spectrometry or interact with the active sites in a gas chromatography system.[2]
Q2: How can the presence of ethanolamines in my sample affect Fenoprop analysis?
While direct chemical interference between Fenoprop and ethanolamine is not commonly reported, ethanolamines can contribute significantly to matrix effects, especially in liquid chromatography-mass spectrometry (LC-MS) analysis. Ethanolamines are polar compounds and can alter the ionization efficiency of the target analyte, Fenoprop, in the MS source.[3] This can lead to either signal suppression or enhancement. For instance, studies on other compounds have shown that ethanolamines can have a significant impact on the signal intensity of analytes.[3] In gas chromatography (GC), the presence of polar compounds like ethanolamines can also affect the column performance and lead to peak shape distortions or shifts in retention time for Fenoprop.
Q3: What is the difference between signal suppression and signal enhancement?
Signal suppression is a common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source, resulting in a lower signal than expected.[1][4]
Signal enhancement , on the other hand, is when co-eluting matrix components increase the signal of the target analyte.[1][2] This can happen, for example, in GC analysis where matrix components block active sites in the injector or column, reducing the degradation of the analyte and leading to a stronger signal.[2]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible Fenoprop quantification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Prepare matrix-matched standards by spiking a blank matrix (a sample of the same type that does not contain Fenoprop) with known concentrations of your analyte. | This will help to compensate for the signal suppression or enhancement caused by the matrix, leading to more accurate quantification.[1][2] |
| If a blank matrix is unavailable, use the standard addition method. This involves adding known amounts of the Fenoprop standard to aliquots of the sample itself. | By creating a calibration curve within the sample matrix, you can account for the specific matrix effects of that sample.[1] | |
| Dilute the sample extract. | Dilution can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal. However, be mindful that this will also raise the limit of quantitation.[1] | |
| Sample Preparation Issues | Review and optimize your sample extraction and cleanup procedure. Techniques like solid-phase extraction (SPE) can help remove interfering compounds. | A cleaner sample extract will have fewer matrix components, reducing the likelihood of interference. |
Issue 2: Poor peak shape or shifting retention times for Fenoprop in GC analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in the GC System | Use a deactivated GC liner and column specifically designed for the analysis of active compounds like pesticides. | Deactivated surfaces minimize the interaction of the analyte with the system, leading to improved peak shape and reproducibility.[5] |
| Consider the use of "analyte protectants." These are compounds added to both the sample and standards that co-elute with the analyte and block active sites in the GC system. | This technique can significantly reduce analyte degradation and improve peak shape.[1] | |
| Matrix Overload | Dilute the sample extract before injection. | A high concentration of matrix components can overload the column, leading to poor chromatography. Dilution can alleviate this issue. |
| Incompatible Solvent | Ensure the final sample extract is in a solvent that is compatible with the GC column and injection technique. | Solvent mismatch can cause peak distortion. |
Experimental Protocols
General Protocol for Fenoprop Analysis using GC-MS
This is a generalized protocol and may require optimization for specific matrices.
-
Sample Extraction:
-
Homogenize the sample (e.g., soil, plant tissue).
-
Extract with an appropriate organic solvent (e.g., a mixture of hexane and acetone).[6]
-
Centrifuge the sample and collect the supernatant.
-
-
Cleanup (to remove interferences):
-
Perform a liquid-liquid partitioning with a suitable solvent to remove polar interferences.
-
Alternatively, use a solid-phase extraction (SPE) cartridge (e.g., C18) to clean up the extract.
-
-
Derivatization (Optional but often recommended for GC analysis of acidic herbicides):
-
Evaporate the solvent and derivatize the Fenoprop residue to a more volatile ester form (e.g., methyl ester) using a reagent like diazomethane or BF3-methanol.
-
-
GC-MS Analysis:
-
GC Column: Use a column suitable for pesticide analysis, such as a DB-5ms or equivalent.
-
Injection: Use a splitless or pulsed splitless injection to maximize sensitivity.
-
Oven Program: Develop a temperature gradient that provides good separation of Fenoprop from any remaining matrix components.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high selectivity and sensitivity, monitoring for the characteristic ions of the Fenoprop derivative.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Fenoprop analysis.
Caption: A logical workflow for troubleshooting common analytical issues.
Understanding Matrix Effects
The following diagram illustrates the concept of matrix effects in mass spectrometry.
Caption: The impact of matrix components on analyte signal in MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. [Matrix effects in inductively coupled plasma mass spectrometry by use of organic solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 6. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing HPLC Separation for Fenoprop Ethanolamine: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Fenoprop ethanolamine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why am I seeing poor peak shape, such as tailing or fronting, for my this compound peak?
Answer:
Poor peak shape is a common issue when analyzing acidic compounds like Fenoprop. Several factors can contribute to this problem:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of Fenoprop.[1] If the pH is not optimized, it can result in poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[2]
-
Column Contamination or Voids: Buildup of contaminants on the column frit or the formation of a void in the column bed can distort peak shape.[2][3]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the acidic Fenoprop molecule. Adding a small amount of an acid modifier like acetic acid or formic acid to the mobile phase is often effective.[2]
-
Use an End-Capped Column: Employ a column that has been end-capped to minimize the number of free silanol groups available for secondary interactions.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Column Maintenance: If the issue persists, consider flushing the column with a strong solvent to remove contaminants or replacing the column if a void is suspected.[3]
Question: My retention times for this compound are drifting or inconsistent. What could be the cause?
Answer:
Retention time variability can compromise the reliability of your results. Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.[4]
-
Fluctuations in Column Temperature: Even minor changes in ambient temperature can affect retention times. Using a column oven is highly recommended for stable results.[4]
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a run. Insufficient equilibration time can cause drifting retention times.[4]
-
Pump Issues: Leaks, air bubbles in the pump, or inconsistent flow rates can all lead to variable retention times.[4]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Always use freshly prepared and degassed mobile phase.[4]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[4]
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting your samples.
-
Check the HPLC System: Inspect the pump for leaks, purge the system to remove any air bubbles, and verify the flow rate.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point is a reversed-phase method using a C8 or C18 column. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like acetic acid is a common choice for phenoxy herbicides. A UV detector set to 270 nm can be used for detection.[5][6]
Q2: How can I improve the resolution between Fenoprop and other components in my sample?
A2: To improve resolution, you can try adjusting the mobile phase composition (e.g., changing the ratio of acetonitrile to water), modifying the pH of the mobile phase, or changing the column to one with a different selectivity.
Q3: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fenoprop analysis by HPLC?
A3: For a validated RP-HPLC method for the parent compound, Fenoprofen, LOD values are in the range of 0.002% to 0.01% and LOQ values are between 0.01% and 0.03%.[5][6] These values can serve as a benchmark for your method development.
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is adapted from a validated method for Fenoprofen Calcium and should serve as a robust starting point for the analysis of this compound.[5][6]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C8 (250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water : Acetic Acid (980:20 v/v) |
| Mobile Phase B | Acetonitrile : Acetic Acid (980:20 v/v) |
| Gradient | A gradient elution may be required for complex samples. Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a suitable diluent, such as the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated RP-HPLC method for Fenoprofen, which can be used as a reference for your this compound method validation.[5][6][7]
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.002% - 0.01% |
| Limit of Quantification (LOQ) | 0.01% - 0.03% |
| Accuracy (% Recovery) | 99.4% - 100.8% |
| Precision (%RSD) | < 1.0% |
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. labveda.com [labveda.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
Troubleshooting Poor Peak Shape in Fenoprop Ethanolamine Chromatography: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing high-performance liquid chromatography (HPLC) for the analysis of Fenoprop ethanolamine, achieving a sharp, symmetrical peak is critical for accurate quantification and reliable results. Poor peak shape, such as tailing, fronting, or splitting, can indicate a variety of issues within the chromatographic system or with the method itself. This guide provides a structured approach to troubleshooting and resolving these common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, a salt of a weak acid (Fenoprop) and a weak base (ethanolamine), is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample and instrument. The dual nature of this analyte, possessing both acidic and basic properties, makes it susceptible to peak tailing due to interactions with residual silanols on silica-based columns and peak distortion if the mobile phase pH is not adequately controlled.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor. Fenoprop is an acidic herbicide, while ethanolamine is a basic compound. The pH of the mobile phase will determine the ionization state of both molecules. At a low pH, the ethanolamine moiety will be protonated (positively charged), while the fenoprop moiety will be in its neutral form. Conversely, at a high pH, the fenoprop will be deprotonated (negatively charged), and the ethanolamine will be neutral. Inconsistent ionization during the chromatographic run can lead to broadened or split peaks. It is crucial to operate at a pH that is at least 2 units away from the pKa of both the acidic and basic components to ensure a single, stable ionic form.
Q3: What type of column is best suited for this compound analysis?
A well-deactivated, end-capped C18 or C8 column is a common starting point for reversed-phase chromatography of compounds like this compound.[1] These columns are designed to minimize the interaction of basic compounds with residual silanol groups on the silica surface, which is a primary cause of peak tailing.[1] For more challenging separations, mixed-mode columns that offer a combination of reversed-phase and ion-exchange retention mechanisms can provide improved peak shape and selectivity.[2]
Troubleshooting Guide: Addressing Specific Peak Shape Problems
Poor peak shape can manifest in several ways. Below are common problems and a systematic approach to resolving them.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is the most common peak shape issue for amine-containing compounds like this compound.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Detailed Methodologies:
-
Column Selection and Care:
-
Protocol: For routine analysis, a high-purity, base-deactivated, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended. If tailing persists, consider a column with a different stationary phase chemistry, such as one with an embedded polar group or a mixed-mode stationary phase.
-
Column Flushing: Regularly flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pKa of Fenoprop is around 3.1, and the pKa of ethanolamine is approximately 9.5. To ensure consistent ionization and minimize silanol interactions, a mobile phase pH of <3 or >10 would be ideal, but column stability must be considered. A common approach is to use a low pH (e.g., 2.5-3.5) with a suitable buffer (e.g., phosphate or formate) to protonate the ethanolamine and suppress the ionization of silanols.
-
Additive Usage: The addition of a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the stationary phase, thereby improving the peak shape of basic analytes.
-
Quantitative Data Summary: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Composition | Tailing Factor (Tf) |
| 50:50 Acetonitrile:Water | 2.1 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8) | 1.5 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid and 0.1% TEA | 1.1 |
Note: These are representative values and may vary depending on the specific column and HPLC system.
Problem 2: Peak Fronting
Peak fronting, where the front half of the peak is broader than the back half, is less common for amine compounds but can occur.
Logical Relationship for Peak Fronting Causes
Caption: Common causes of peak fronting.
Experimental Protocols:
-
Sample Overload Study:
-
Protocol: Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject each concentration and observe the peak shape. If the fronting improves at lower concentrations, the original sample was overloaded.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Sample Solvent Compatibility Check:
-
Protocol: Dissolve the this compound standard in the initial mobile phase composition. If the peak shape improves compared to dissolving it in a stronger solvent (e.g., 100% acetonitrile), the original sample solvent was too strong.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Problem 3: Split Peaks
Split peaks can be one of the more challenging issues to diagnose as they can stem from instrumental problems, chemical effects, or column issues.
Decision Tree for Troubleshooting Split Peaks
Caption: Decision tree for diagnosing split peaks.
Experimental Protocols:
-
System Check:
-
Protocol: If all peaks are splitting, this suggests a problem before the separation occurs. Systematically check for leaks from the injector to the detector. Reverse flush the column to try and dislodge any blockage in the inlet frit.
-
Solution: Replace the column inlet frit or the column itself if a void is suspected. Ensure all fittings are secure.
-
-
Sample Purity and Stability:
-
Protocol: If only the analyte peak is split, it could be due to a co-eluting impurity or on-column degradation. Analyze a fresh, high-purity standard. Consider injecting the sample at a lower temperature to see if the splitting resolves, which might indicate degradation.
-
Solution: Improve the sample preparation process to remove impurities. If degradation is suspected, investigate the stability of this compound under the analytical conditions.
-
By following this structured troubleshooting guide, researchers can systematically diagnose and resolve issues of poor peak shape in the chromatography of this compound, leading to more accurate and reliable analytical results.
References
Fenoprop ethanolamine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of fenoprop ethanolamine during sample preparation.
Troubleshooting Guides
Issue 1: Low Recovery of Fenoprop
Low recovery of fenoprop is a common issue that can arise from several factors during sample preparation. The underlying cause is often related to the chemical properties of fenoprop and its ethanolamine salt, particularly its pH-dependent solubility.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Explanation |
| Incorrect Sample pH | Ensure the sample pH is adjusted appropriately for the extraction method. For solid-phase extraction (SPE) with a reversed-phase sorbent, acidify the sample to a pH of 2-3. For liquid-liquid extraction (LLE) into an organic solvent, also acidify to pH 2-3. | Fenoprop is an acidic herbicide. At low pH, it exists in its less polar, protonated (acid) form, which is more readily extracted from aqueous solutions by organic solvents or retained on reversed-phase SPE cartridges. At neutral or high pH, it is in its anionic (salt) form, which is more water-soluble and will not be efficiently extracted.[1][2][3][4] |
| Incomplete Dissociation of the Ethanolamine Salt | Before extraction, ensure the sample is adequately acidified and mixed to allow for the complete dissociation of the this compound salt into fenoprop acid. | The ethanolamine salt is water-soluble.[5] For efficient extraction of fenoprop into an organic phase or onto a solid phase, it must be converted to the less soluble acid form. |
| Suboptimal Extraction Solvent | For LLE, use a water-immiscible organic solvent that effectively solubilizes fenoprop acid, such as diethyl ether or dichloromethane. Ensure the solvent is of high purity. | The choice of solvent is critical for efficient partitioning of the analyte from the aqueous phase to the organic phase. |
| Analyte Loss During Solvent Evaporation | If a solvent evaporation step is used to concentrate the extract, perform it at a low temperature (e.g., < 40°C) and under a gentle stream of nitrogen. Avoid evaporating to complete dryness. | Fenoprop, particularly in its esterified form (if derivatized), can be volatile. Excessive heat can lead to loss of the analyte. |
| Adsorption to Glassware or Apparatus | Silanize glassware to reduce active sites where the acidic fenoprop molecule can adsorb. Rinsing glassware with a dilute acid solution before use can also help.[6] | The carboxylic acid group of fenoprop can interact with basic sites on glass surfaces, leading to analyte loss. |
Issue 2: Inconsistent or Irreproducible Results
Variability in results can be frustrating and can compromise the validity of your data. The key to resolving this is to systematically evaluate each step of your sample preparation workflow.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Explanation |
| pH Fluctuation | Use appropriate buffers to maintain a stable pH throughout the extraction process. Verify the pH of each sample before proceeding. | Small variations in pH can significantly impact the extraction efficiency of fenoprop, leading to inconsistent recoveries.[1][2] |
| Sample Matrix Effects | For complex matrices (e.g., soil, tissue), a more rigorous cleanup step may be necessary. Consider using techniques like gel permeation chromatography (GPC) or additional SPE cartridges to remove interferences.[6] | Co-extracted matrix components can interfere with the analysis, leading to ion suppression in LC-MS or interfering peaks in GC. |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including mixing times, temperatures, and volumes of reagents used. | Consistency is key to reproducibility. Ensure all samples are treated identically. |
| Degradation During Storage | Store samples and extracts at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and in the dark to prevent microbial degradation and photodegradation.[7][8][9] | Fenoprop can be susceptible to degradation over time, especially if not stored properly. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it behave in solution?
A1: this compound is the salt formed from the acidic herbicide fenoprop and the base ethanolamine. This salt form increases the water solubility of fenoprop, making it easier to formulate in aqueous solutions.[5][10] In an aqueous solution, the salt dissociates into the fenoprop anion and the ethanolamine cation. The equilibrium between the fenoprop anion and its corresponding acid is pH-dependent.
Q2: At what pH is fenoprop most stable during sample preparation?
A2: Fenoprop acid is generally stable to hydrolysis. However, extreme pH values, especially when combined with high temperatures, can potentially lead to degradation. For extraction purposes, a pH of 2-3 is typically used to convert fenoprop to its acid form.[1][4] It is important to minimize the time samples are held at extreme pH values and at elevated temperatures.
Q3: Can the ethanolamine portion of the salt interfere with the analysis?
A3: For most chromatographic techniques like LC-MS or GC-MS, the ethanolamine cation is unlikely to interfere with the detection of the fenoprop anion or its derivatives. The chromatographic separation and the mass spectrometric detection are highly selective for the target analyte.
Q4: My samples are stored for a few days before I can process them. What precautions should I take?
A4: To prevent degradation during storage, samples should be kept in the dark to avoid photodegradation.[8] They should also be refrigerated at 4°C or frozen at -20°C to inhibit microbial activity that could degrade the fenoprop.[7][9]
Q5: I am seeing extraneous peaks in my chromatogram. What could be the cause?
A5: Extraneous peaks can originate from several sources, including impurities in the solvents or reagents, contamination from the sample matrix, or degradation products of fenoprop. If you suspect degradation, potential products could include 2,4,5-trichlorophenol. A thorough cleanup of your extract using techniques like solid-phase extraction can help remove many interfering compounds.[6]
Experimental Protocols
Protocol 1: Extraction of Fenoprop from Water Samples
This protocol is a general guideline for the extraction of fenoprop from water for analysis by LC-MS/MS.
-
Sample Preservation: Store water samples at 4°C in the dark.
-
pH Adjustment: For a 100 mL water sample, add a sufficient amount of a strong acid (e.g., hydrochloric acid) to adjust the pH to 2-3. Verify with a pH meter.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (at pH 2-3).
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the fenoprop from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.
-
Protocol 2: Extraction of Fenoprop from Soil Samples
This protocol outlines a general procedure for the extraction of fenoprop from soil for LC-MS/MS analysis.
-
Sample Preparation: Homogenize the soil sample and weigh out a representative portion (e.g., 10 g).
-
Extraction:
-
To the soil sample, add 20 mL of an extraction solvent mixture, such as acetonitrile with 1% formic acid.[11]
-
Sonicate the sample for 15-20 minutes or shake vigorously for 1 hour.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction with a fresh portion of the extraction solvent.
-
Combine the supernatants.
-
-
Cleanup (if necessary):
-
The combined extract may be cleaned up using a suitable SPE cartridge (e.g., a polymeric sorbent or an amino-propyl bonded silica).
-
-
Concentration and Reconstitution:
-
Evaporate the solvent from the extract under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Visualizations
This compound Dissociation and Extraction Workflow
Caption: Workflow for Fenoprop Extraction.
Potential Degradation Pathways for Fenoprop
Caption: Fenoprop Degradation Pathways.
References
- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 2. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can the pH-dependent adsorption of phenoxyalkanoic herbicides in soils be described with a single equation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Phenoxy Acid Herbicides From Aqueous Samples by Improved Clean-up on Polymeric Pre-columns at High pH - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. More toxic and photoresistant products from photodegradation of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of pesticides stored on polymeric solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 24d.info [24d.info]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fenoprop Ethanolamine Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of Fenoprop ethanolamine, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), ultimately affecting the accuracy and precision of quantification.[2]
Q2: What causes matrix effects?
A2: Matrix effects in LC-MS/MS analysis are primarily caused by competition between the analyte (this compound) and co-eluting matrix components for ionization in the mass spectrometer's ion source.[1] This competition can affect the efficiency of droplet formation and ion evaporation in electrospray ionization (ESI), leading to inaccurate measurements.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: To assess matrix effects, you can compare the signal response of a standard solution of this compound in a pure solvent with the response of a standard spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects.
Q4: What are the common strategies to minimize or compensate for matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Thorough cleanup of the sample extract to remove interfering matrix components is crucial.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from interfering compounds can reduce matrix effects.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.
-
Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with this compound can effectively compensate for signal suppression or enhancement.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound mass spectrometry analysis.
| Problem | Possible Cause | Recommended Solution |
| Poor Signal Response or High Signal Suppression | High concentration of co-eluting matrix components. | 1. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interferences. 2. Optimize Chromatography: Adjust the LC gradient or change the column to better separate this compound from matrix components. 3. Dilute the Sample: A 5-fold dilution can significantly reduce ion suppression.[2] |
| Inconsistent or Irreproducible Results | Variable matrix effects between samples. | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a representative blank matrix to ensure consistency. 2. Employ an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variations. |
| Signal Enhancement Leading to Overestimation | Co-eluting matrix components enhancing the ionization of this compound. | 1. Modify Chromatographic Conditions: Alter the mobile phase composition or gradient to change the elution profile of interfering compounds. 2. Evaluate Different Ionization Modes: If possible, test different ionization polarities (positive vs. negative) as one may be less susceptible to enhancement. |
| Peak Tailing or Broadening | Matrix components interfering with the chromatography. | 1. Check for Column Overloading: Inject a smaller volume of the sample extract. 2. Implement a Guard Column: This can help protect the analytical column from strongly retained matrix components. |
Experimental Protocols
Example Protocol: Analysis of Arylphenoxypropionic Herbicides in Water by LC-MS
This protocol is adapted from a method for the analysis of arylphenoxypropionic herbicides, a class of compounds that includes Fenoprop.[3]
1. Sample Preparation (Solid-Phase Extraction):
-
Pass 1 liter of the water sample through a 0.5-g graphitized carbon black (GCB) extraction cartridge.
-
Elute the analytes from the cartridge with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.
2. LC-MS Analysis:
-
Column: C18 reversed-phase column (4.6 mm I.D.).
-
Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier (e.g., formic acid) to improve peak shape and ionization.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic herbicides.[3] Monitor the appropriate precursor and product ions for Fenoprop.
Quantitative Data Summary
The following table summarizes recovery data for arylphenoxypropionic herbicides from a water matrix, which can be indicative of the expected performance for Fenoprop analysis.[3]
| Analyte | Recovery (%) |
| Herbicide A | >91% |
| Herbicide B | >91% |
| Herbicide C | >91% |
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
General Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for Fenoprop analysis.
References
Preventing contamination in Fenoprop ethanolamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during experiments with Fenoprop ethanolamine salt.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions to help you identify and resolve the source of contamination.
Issue 1: Inconsistent or Unexpectedly Low Bioactivity of this compound Solution
Possible Cause: Degradation of the this compound salt due to improper storage or handling. The stability of phenoxy herbicides can be influenced by factors such as pH, temperature, and light exposure.[1]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid this compound salt and its solutions are stored in a cool, dark, and dry place.[1] Emulsifiable concentrates of similar Fenoprop esters have shelf lives of one to three years, suggesting that stability is a key consideration.
-
Check Solution pH: The pH of your experimental medium can affect the stability of the herbicide. The rate of degradation of phenoxy herbicides in soil and water is dependent on pH.[2] For instance, ester forms of phenoxy acids are more susceptible to hydrolysis in alkaline conditions.[2]
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Prepare Fresh Solutions: If there is any doubt about the age or storage conditions of your stock solution, prepare a fresh solution from the solid compound.
-
Calibrate Instruments: Ensure that all equipment used for measuring and dispensing the herbicide and other reagents are properly calibrated.
Issue 2: Presence of Unidentified Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)
Possible Cause: Contamination of the sample with impurities from solvents, glassware, or cross-contamination from other experiments. The main degradation products of chlorophenoxy herbicides are the corresponding chlorophenols and their nitroderivatives.[3][4][5]
Troubleshooting Steps:
-
Analyze Blanks: Run a blank sample containing only the solvent to check for impurities.
-
Use High-Purity Solvents: Ensure that all solvents used for sample preparation and analysis are of high purity (e.g., HPLC grade).
-
Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware. This should include washing with an appropriate detergent, followed by rinsing with high-purity water and a final rinse with the solvent to be used.
-
Avoid Cross-Contamination: Use dedicated glassware and equipment for this compound experiments whenever possible. If sharing equipment, ensure it is thoroughly cleaned between uses.
-
Check for Leachates: Plastic containers can leach plasticizers or other chemicals into your solutions. Use glass or other inert containers for storing solutions.
Issue 3: High Variability Between Replicate Experiments
Possible Cause: Inconsistent sample preparation, handling, or the introduction of contaminants at different stages of the experiment.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental steps, from solution preparation to final analysis, are performed consistently across all replicates.
-
Use Positive and Negative Controls: Include appropriate controls in your experimental design to help identify the source of variability.
-
Minimize Environmental Exposure: Perform experiments in a clean and controlled environment to minimize contamination from dust or aerosols.
-
Proper Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing a stock solution of this compound salt?
A1: To prepare a stock solution of this compound salt, use a calibrated analytical balance to weigh the required amount of the solid compound. Dissolve it in a high-purity solvent, such as water, acetone, or a lower alcohol, where amine salts of Fenoprop are known to be soluble.[2][6] Store the stock solution in a tightly sealed glass container in a cool, dark place. It is advisable to prepare fresh solutions regularly, especially for sensitive experiments.
Q2: How can I prevent cross-contamination when working with other herbicides in the same lab?
A2: To prevent cross-contamination, it is crucial to use separate sets of glassware, pipettes, and other equipment for each herbicide. If this is not feasible, a stringent cleaning protocol must be followed. This includes washing with a suitable detergent, rinsing thoroughly with high-purity water, and then rinsing with the solvent to be used in the next experiment. Running blank samples between experiments can help verify the cleanliness of your equipment.
Q3: What are the common degradation products of Fenoprop that I should be aware of?
A3: The primary degradation products of chlorophenoxy herbicides like Fenoprop are the corresponding chlorophenols.[3][4][5] Under certain environmental conditions, nitrated derivatives of these chlorophenols can also be formed.[3][4] When troubleshooting, it is important to consider the possibility of these degradation products interfering with your analysis.
Q4: What type of analytical method is most suitable for detecting this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a common and effective method for the analysis of phenoxy herbicides.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step.[7] The choice of method will depend on the specific requirements of your experiment, such as the required sensitivity and the complexity of the sample matrix.
Data Presentation
Table 1: Solubility of Fenoprop Amine Salts
| Solvent | Solubility | Reference |
| Water | Soluble | [2][6] |
| Acetone | Soluble | [2][6] |
| Lower Alcohols | Soluble | [2][6] |
| Aromatic Hydrocarbons | Insoluble | [2][6] |
| Chlorinated Hydrocarbons | Insoluble | [2][6] |
| Non-polar Organic Solvents | Insoluble | [2][6] |
Table 2: Factors Affecting Stability of Fenoprop and Related Herbicides
| Factor | Effect on Stability | Reference |
| pH | Degradation rate is pH-dependent. Esters are more susceptible to hydrolysis in alkaline conditions. | [2] |
| Temperature | High temperatures can lead to decomposition. | [2] |
| Light | Photodegradation can occur, especially in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol is a general guideline. Specific concentrations will depend on the experimental requirements.
Materials:
-
This compound salt (analytical standard grade)
-
High-purity solvent (e.g., deionized water, HPLC-grade acetone, or ethanol)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Spatula
-
Weighing paper
Procedure:
-
Accurately weigh the desired amount of this compound salt using an analytical balance.
-
Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Gently swirl the flask to ensure complete dissolution. A sonicator can be used to aid dissolution if necessary.
-
Once the solid is completely dissolved, add more solvent to bring the volume up to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a properly labeled, amber glass bottle for storage. Store in a cool, dark place.
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in this compound experiments.
Caption: A diagram illustrating the auxin signaling pathway, the mechanism of action for Fenoprop.
References
- 1. Factors Affecting the Efficacy of Herbicides - Pedigogy [pedigogy.com]
- 2. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting pH for optimal Fenoprop ethanolamine activity
This guide provides technical support for researchers, scientists, and drug development professionals working with Fenoprop ethanolamine. It focuses on the critical aspect of pH adjustment for ensuring optimal chemical activity and stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Fenoprop and why is pH important for its activity?
Fenoprop, or 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin herbicide.[1][2] It is a weak acid with a pKa of 2.84.[1][2][3][4] This means the pH of the solution dictates the chemical form of the molecule. For optimal activity, Fenoprop needs to be in its non-ionized (undissociated) form to effectively penetrate the waxy cuticle of plant leaves. At a pH below its pKa, the neutral form predominates. At a pH above its pKa, it exists primarily as an anion (dissociated form), which is less readily absorbed by the plant tissue.
Q2: What is the optimal pH range for a this compound solution?
The optimal pH for a Fenoprop spray solution is generally in the weakly acidic range, typically between 4.0 and 6.5. In this range, a significant portion of the Fenoprop remains in its more absorbable, non-ionized form, while the ethanolamine salt ensures it remains dissolved in the solution.
Q3: What happens if the pH of my solution is too high (alkaline)?
If the pH is too high (e.g., above 7.0), Fenoprop will be almost entirely in its anionic (salt) form.[3] This form is highly water-soluble but has poor absorption through the plant cuticle, leading to a significant reduction in herbicidal efficacy. Additionally, alkaline conditions can promote the degradation of some active ingredients, a process known as alkaline hydrolysis.[5]
Q4: What happens if the pH is too low (strongly acidic)?
While a lower pH favors the non-ionized form, making the solution too acidic (e.g., pH < 4.0) can cause problems. Fenoprop in its acidic form has very low water solubility (71 mg/L).[1] This can lead to the active ingredient precipitating out of the solution, making it unavailable for uptake and potentially clogging equipment.
Troubleshooting Guide
Issue 1: Reduced or inconsistent herbicidal activity in my experiment.
-
Potential Cause: The pH of your spray solution may be too high (alkaline). Hard water, which is often alkaline and contains high levels of calcium and magnesium, can raise the pH of your mixture.
-
Solution:
-
Measure the pH of your water source before mixing.
-
Measure the pH of the final solution.
-
If the pH is above 6.5, use a pH-lowering adjuvant (buffer) to adjust the solution into the optimal 4.0-6.5 range. Always follow the adjuvant manufacturer's instructions.
-
Issue 2: My this compound solution appears cloudy or has formed a precipitate.
-
Potential Cause: The pH of your solution may be too low, causing the Fenoprop to convert from its soluble salt form to its less soluble acid form and precipitate out.
-
Solution:
-
Check the pH of the solution. If it is below 4.0, the acidity is likely the cause.
-
This can happen if an excessive amount of an acidifying buffer was added.
-
Prepare a new solution, carefully monitoring the pH and adding the buffering agent gradually until the target range is achieved. Do not add the active ingredient to a highly acidic solution; buffer the water first.
-
Issue 3: I see a loss of activity when tank-mixing this compound with other compounds.
-
Potential Cause: Other chemicals in the tank mix may be altering the solution's pH to a suboptimal level. Some fertilizers or other pesticides are formulated in alkaline carriers.
-
Solution:
-
Perform a "jar test" with all components you intend to mix to check for physical compatibility and pH changes.
-
Measure the pH of the final mixture.
-
Adjust the final tank mix pH using appropriate buffering agents to bring it back into the optimal range for Fenoprop activity. Most herbicides perform best in a slightly acidic solution.[5]
-
Data Presentation
Table 1: Influence of pH on the Dissociation of Fenoprop (pKa = 2.84)
This table illustrates the percentage of Fenoprop present in its absorbable (non-ionized) and less absorbable (ionized) forms at different pH values.
| pH of Solution | % Non-ionized Form (Absorbable) | % Ionized Form (Less Absorbable) |
| 2.0 | 87.7% | 12.3% |
| 2.84 (pKa) | 50.0% | 50.0% |
| 4.0 | 6.5% | 93.5% |
| 5.0 | 0.7% | 99.3% |
| 6.0 | 0.1% | 99.9% |
| 7.0 | < 0.1% | > 99.9% |
Calculations are based on the Henderson-Hasselbalch equation.
Experimental Protocols
Protocol: Preparation and pH Adjustment of a this compound Working Solution
-
Materials:
-
This compound concentrate
-
Deionized or distilled water
-
Calibrated pH meter
-
pH-adjusting agent (e.g., a commercial buffer or a dilute solution of a suitable acid like citric acid)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
-
Procedure:
-
Fill a clean container with approximately 80% of the final required volume of water.
-
Place the container on a magnetic stirrer and begin gentle agitation.
-
Measure the initial pH of the water using the calibrated pH meter.
-
If adjustment is needed, slowly add the pH-adjusting agent dropwise while monitoring the pH. Continue until the water is buffered to the target pH range (e.g., 5.5 - 6.0).
-
Once the target pH is stable, add the required volume of this compound concentrate to the water using a calibrated pipette.
-
Add water to reach the final desired volume and allow the solution to mix for 5-10 minutes.
-
Measure and record the final pH of the solution to ensure it remains within the target range.
-
Visualizations
Caption: Workflow for preparing and adjusting the pH of a Fenoprop solution.
Caption: Effect of pH on Fenoprop's form and its uptake through the plant cuticle.
References
Technical Support Center: Fenoprop Ethanolamine Photostability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenoprop ethanolamine. The information is designed to address common challenges encountered during experimental studies of its photostability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
Fenoprop is a phenoxy herbicide, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid.[1] It acts as a synthetic auxin, a type of plant growth regulator.[1][2] "this compound" refers to the salt formed between the acidic fenoprop and the base ethanolamine. This salt form generally increases the aqueous solubility of the compound. The photostability of the molecule is primarily determined by the fenoprop structure, which contains a trichlorophenoxy ring system that can absorb UV light and is susceptible to photodegradation.
Q2: I am observing rapid degradation of my this compound solution in the lab, even under ambient light. Is this expected?
-
Wavelength and Intensity of Light: Exposure to direct sunlight or high-intensity artificial light, especially in the UV spectrum, can accelerate degradation.
-
Solvent: The solvent system can influence the rate of photodegradation. Photosensitizers present in the solvent can also increase the degradation rate.
-
Presence of Oxidizing Agents: Oxidants can contribute to the degradation of both fenoprop and the ethanolamine counter-ion.
Q3: What are the likely degradation products of this compound upon exposure to light?
The primary photodegradation pathway for fenoprop likely involves the cleavage of the ether bond connecting the propionic acid side chain to the trichlorophenoxy ring. This would result in the formation of 2,4,5-trichlorophenol. Further degradation of the aromatic ring can also occur, leading to the formation of various chlorinated and non-chlorinated organic compounds. The ethanolamine portion of the salt may undergo oxidative degradation, especially in the presence of reactive oxygen species generated during photolysis.
Q4: My analytical results for this compound are inconsistent. What could be the cause?
Inconsistent analytical results can stem from several sources. When analyzing fenoprop and its degradation products, consider the following:
-
Sample Preparation: Incomplete extraction from complex matrices can lead to variable results. Ensure your sample preparation method is validated for efficiency and reproducibility.[3]
-
Analytical Technique: While techniques like LC/UV can be used, they may lack the sensitivity and selectivity required for complex samples. LC/MS/MS is a more robust method for the accurate quantification of fenoprop and its metabolites at low concentrations.[4]
-
Derivatization (for GC analysis): If using Gas Chromatography (GC), derivatization of the acidic fenoprop is necessary. Incomplete or inconsistent derivatization will lead to poor results.[5]
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[3]
Troubleshooting Guides
Issue 1: Unexpectedly Fast Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| High-Intensity Light Exposure | Protect solutions from light by using amber glassware or covering containers with aluminum foil. Conduct experiments under controlled and documented light conditions. |
| Presence of Photosensitizers | Use high-purity (e.g., HPLC grade) solvents to minimize contaminants that could act as photosensitizers. |
| Incorrect pH | The pH of the solution can affect the stability of the compound. Buffer your solutions to a pH relevant to your experimental conditions and monitor it throughout the experiment. |
| Reactive Oxygen Species | If working with systems that may generate reactive oxygen species (e.g., certain cell cultures), consider adding antioxidants to a control sample to assess their impact on stability. |
Issue 2: Difficulty in Identifying and Quantifying Degradation Products
| Potential Cause | Troubleshooting Step |
| Inadequate Analytical Sensitivity | Switch to a more sensitive analytical method such as LC-MS/MS or UPLC-MS/MS for trace-level detection and quantification of degradation products.[3][6][7] |
| Co-elution of Analytes | Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the parent compound and its degradation products. |
| Lack of Reference Standards | If possible, obtain certified reference standards for expected degradation products (e.g., 2,4,5-trichlorophenol) to confirm their identity and enable accurate quantification. |
| Complex Sample Matrix | Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before analysis.[4] |
Quantitative Data Summary
The following table provides a template for summarizing key photostability data for this compound from your experiments.
| Parameter | Value | Experimental Conditions |
| Photodegradation Half-Life (t½) | e.g., X hours | Specify light source, intensity, wavelength, temperature, and solvent. |
| Quantum Yield (Φ) | e.g., Y | Specify irradiation wavelength. |
| Major Degradation Product(s) | e.g., 2,4,5-trichlorophenol | Include percentage of total degradation. |
| Minor Degradation Product(s) | e.g., Compound Z | Include percentage of total degradation. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Aqueous Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and store it in the dark at 4°C.
-
Preparation of Working Solutions: Dilute the stock solution with the desired aqueous buffer to the final experimental concentration.
-
Experimental Setup:
-
Transfer the working solution to quartz cuvettes or other photochemically transparent vessels.
-
Place the samples in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp with filters to simulate sunlight).
-
Maintain a constant temperature using a water bath or other temperature control system.
-
Include a "dark" control sample wrapped in aluminum foil to monitor for degradation not caused by light.
-
-
Sample Collection: At specified time intervals, withdraw aliquots from the light-exposed and dark control samples.
-
Analysis: Analyze the samples immediately or store them at -20°C in the dark until analysis. Use a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound and its degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Analysis of Fenoprop and its Degradation Products by LC-MS/MS
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
For solid samples, perform a solid-liquid extraction (e.g., Soxhlet extraction) followed by a cleanup step using solid-phase extraction (SPE).[4]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is highly sensitive for phenoxy herbicides.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Fenoprop: Select appropriate precursor and product ions (to be determined by direct infusion of a standard).
-
2,4,5-Trichlorophenol: Select appropriate precursor and product ions.
-
-
-
Quantification: Create a calibration curve using certified reference standards for fenoprop and any available degradation products.
Visualizations
Caption: Proposed photodegradation pathway for this compound.
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. Fenoprop [sitem.herts.ac.uk]
- 3. agilent.com [agilent.com]
- 4. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fenoprop Ethanolamine Extraction from Plant Tissues
Welcome to the technical support center for the efficient extraction of Fenoprop ethanolamine from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when extracting this compound from plant samples?
A1: The first and most critical step is the acidification of your sample. This compound is a salt, making it soluble in water. To efficiently extract it into an organic solvent, you must first convert it to its acidic form, Fenoprop acid. This is achieved by acidifying your homogenized plant sample to a pH of less than 2.[1][2] This protonates the carboxylate group, making the molecule less polar and thus more soluble in organic solvents.
Q2: Which extraction technique is best for this compound from plants: LLE, SPE, or QuEChERS?
A2: The "best" technique depends on your specific needs, such as sample throughput, desired level of cleanliness, and available equipment.
-
Liquid-Liquid Extraction (LLE) is a classic and effective method, particularly for a smaller number of samples. It is good for initial cleanup and concentration.
-
Solid-Phase Extraction (SPE) offers a higher degree of selectivity and can produce cleaner extracts, which is beneficial for sensitive analytical instruments. It is well-suited for removing interfering matrix components.[3][4][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a high-throughput technique ideal for analyzing a large number of samples. It's a streamlined approach that combines extraction and cleanup in one process.[6][7][8]
Q3: What are the most effective solvents for extracting Fenoprop acid?
A3: Acetonitrile is a highly effective and commonly used solvent, especially in the QuEChERS method, as it is efficient in extracting a wide range of pesticides and is easily separated from water.[9] Other effective solvents for phenoxy acid herbicides include ethyl acetate, methanol, and dichloromethane. The choice of solvent can impact the co-extraction of matrix components.[10][11]
Q4: How does temperature affect the extraction efficiency of Fenoprop?
A4: Increasing the extraction temperature can enhance the recovery of Fenoprop. For some herbicides, recoveries have been shown to increase as the temperature is raised from 30°C to 60°C. However, at temperatures above 60°C-80°C, the recovery may decrease due to the potential for degradation of the analyte.[7][12][13][14] It is crucial to optimize the temperature for your specific matrix and analyte.
Troubleshooting Guide
Problem: Low Recovery of Fenoprop
| Possible Cause | Solution |
| Incomplete conversion of ethanolamine salt to acid form. | Ensure the pH of the homogenized sample is less than 2. Use a pH meter for accurate measurement.[1] |
| Suboptimal extraction solvent. | Acetonitrile is a good starting point. Consider trying ethyl acetate or a mixture of solvents. The choice can be matrix-dependent.[10][11] |
| Insufficient mixing/shaking during extraction. | Ensure vigorous shaking for the recommended time (e.g., 1 minute for QuEChERS) to maximize the interaction between the sample and the solvent.[6] |
| Analyte loss during solvent evaporation. | If a solvent evaporation step is used, avoid high temperatures and harsh nitrogen streams. The addition of a small amount of a high-boiling point "keeper" solvent can help. |
| Degradation of Fenoprop. | Fenoprop is a phenoxy herbicide and can be susceptible to degradation under certain conditions. Ensure that the extraction and cleanup steps are performed in a timely manner and that extracts are stored properly, typically at low temperatures and protected from light. |
Problem: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Solution |
| Co-elution of matrix components with Fenoprop. | Optimize the chromatographic conditions to improve the separation of Fenoprop from interfering compounds. This may involve adjusting the mobile phase gradient or using a different column.[8][15] |
| Ion suppression or enhancement in the mass spectrometer source. | Dilute the final extract to reduce the concentration of matrix components entering the MS. While this may increase the limit of detection, it can significantly improve accuracy.[16] |
| Insufficient cleanup of the extract. | The QuEChERS method includes a dispersive solid-phase extraction (dSPE) cleanup step. Ensure you are using the correct sorbents for your matrix. For pigmented plant tissues (e.g., leaves), graphitized carbon black (GCB) is effective at removing pigments, but use with caution as it can also remove planar analytes like Fenoprop.[6][17][18] |
| No use of internal standards. | The use of a stable isotope-labeled internal standard for Fenoprop is highly recommended to compensate for matrix effects and variations in instrument response.[1] |
Quantitative Data Summary
The following tables summarize the expected recovery rates of phenoxy acid herbicides like Fenoprop under various extraction conditions. Please note that actual recoveries will vary depending on the specific plant matrix, concentration of the analyte, and laboratory conditions.
Table 1: Comparison of Extraction Solvents for Phenoxy Herbicides
| Solvent | Typical Recovery Range (%) | Notes |
| Acetonitrile | 80 - 110 | Widely used in QuEChERS, good for a broad range of pesticides.[10] |
| Ethyl Acetate | 70 - 115 | Good alternative to acetonitrile, can be more selective.[10] |
| Methanol | 70 - 100 | Effective, but its high polarity may lead to more co-extractives.[11] |
| Dichloromethane | 80 - 95 | Effective in LLE, but is a chlorinated solvent with associated health and safety concerns. |
Table 2: Effect of pH on the Extraction of Acidic Herbicides
| Sample pH | Expected Recovery | Rationale |
| < 2 | High | The acidic form of Fenoprop is protonated and non-polar, leading to efficient partitioning into the organic solvent.[1] |
| 3 - 5 | Moderate to High | Recovery is generally good in the acidic range. |
| > 7 | Low | In neutral or alkaline conditions, Fenoprop is in its salt form, which is water-soluble and will remain in the aqueous phase. |
Experimental Protocols
Protocol 1: QuEChERS Method (Adapted from AOAC and EN standards)
-
Sample Homogenization: Homogenize 10-15 g of the plant tissue sample. For dry samples, add an appropriate amount of water to achieve at least 80% hydration.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (e.g., with 1% acetic or formic acid).
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA for general cleanup, C18 for lipids, and GCB for pigments).
-
Shake for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may be diluted or undergo solvent exchange if necessary.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Homogenization and Acidification:
-
Homogenize 10 g of the plant tissue with 20 mL of a water/methanol mixture.
-
Acidify the homogenate to pH < 2 with a suitable acid (e.g., HCl or H₂SO₄).
-
-
Extraction:
-
Transfer the acidified homogenate to a separatory funnel.
-
Add 30 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with two more 30 mL portions of the organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Initial Extraction:
-
Perform an initial extraction of the homogenized and acidified plant tissue with a suitable solvent (e.g., acetonitrile or methanol) as described in the LLE or QuEChERS protocol.
-
Evaporate the initial extract and reconstitute it in a solvent compatible with the SPE cartridge (e.g., acidified water).
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) by passing 5 mL of methanol followed by 5 mL of acidified water (pH < 2) through it.
-
-
Sample Loading:
-
Load the reconstituted extract onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
-
Elution:
-
Elute the Fenoprop from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
The eluate can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a different solvent if necessary.
-
Visualizations
Caption: General workflow for this compound extraction from plant tissues.
Caption: Troubleshooting decision tree for low recovery of Fenoprop.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 5. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. researchgate.net [researchgate.net]
- 11. ijisrt.com [ijisrt.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 14. Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nebiolab.com [nebiolab.com]
- 17. hawach.com [hawach.com]
- 18. cms.mz-at.de [cms.mz-at.de]
Dealing with emulsion formation during Fenoprop ethanolamine extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the liquid-liquid extraction of Fenoprop, particularly when ethanolamine is present in the sample matrix.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common issue in liquid-liquid extractions, appearing as a cloudy or milky layer between the aqueous and organic phases, which can make phase separation difficult and lead to poor recovery of the analyte.[1][2] This is often caused by the presence of surfactant-like molecules that have partial solubility in both phases.[1][3]
Immediate Steps to Break an Emulsion
If an emulsion has formed, consider the following interventions, starting with the least disruptive:
-
Patience is a Virtue: Allow the separation funnel to stand undisturbed for 10-20 minutes. Sometimes, the phases will separate on their own.[4][5]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. This can encourage the droplets to coalesce without introducing more energy to stabilize the emulsion.[1]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[3][4] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic materials and helping to force the separation of the layers.[1][3]
-
Change the pH: Adjusting the pH of the aqueous phase can sometimes break an emulsion. For Fenoprop, which is an acidic herbicide, ensuring the aqueous phase is sufficiently acidified (pH < 2) will convert its ethanolamine salt to the free acid, promoting its transfer to the organic phase and potentially disrupting the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.[1][6] The increased gravitational force will compel the separation of the immiscible layers.
-
Filtration: Pass the emulsified solution through a bed of glass wool or Celite in a filter funnel. These materials can help to physically break up the emulsion.[1][4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[1][3]
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion. However, be cautious of pressure buildup from volatile solvents.
Preventative Measures
It is often easier to prevent an emulsion from forming than to break one.[1]
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.
-
Pre-treatment of Sample: If your sample is known to be "dirty" or contain a high concentration of surfactants or fats, consider a pre-extraction cleanup step, such as protein precipitation or filtration.
-
Solvent Choice: Chlorinated solvents are sometimes more prone to forming emulsions.[5] If possible, experiment with alternative extraction solvents.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a thick, cloudy layer between my aqueous and organic phases during the extraction of Fenoprop?
A1: You are likely observing an emulsion. This occurs when small droplets of one liquid become dispersed in the other, and is often stabilized by compounds in your sample that act as surfactants.[1][3] During the extraction of the herbicide Fenoprop, especially if it is in an ethanolamine salt form, the sample matrix may contain components that promote emulsion formation when shaken with an organic solvent.
Q2: I added brine, but the emulsion is still not breaking. What should I do next?
A2: If salting out is not effective, you can try other techniques such as centrifugation, which is often the most definitive method.[1][6] Alternatively, you can try filtering the mixture through glass wool or adding a small amount of a different organic solvent to change the characteristics of the organic phase.[1][3][4]
Q3: Can the pH of my aqueous solution contribute to emulsion formation?
A3: Yes. For the extraction of an acidic compound like Fenoprop, the pH of the aqueous phase should be adjusted to be at least 2 pH units below its pKa to ensure it is in its neutral, more organic-soluble form. If the pH is not low enough, the ionized form may contribute to the stability of an emulsion. The pKa of Fenoprop is approximately 2.84.[7]
Q4: Will vigorous shaking improve my extraction efficiency and is it worth the risk of emulsion?
A4: While vigorous shaking increases the surface area between the two phases and can speed up extraction, it also significantly increases the risk of forming a stable emulsion.[1] Gentle, repeated inversions of the separatory funnel are often sufficient for good extraction efficiency without causing problematic emulsions.
Data Presentation
The following table summarizes key physical and chemical properties of Fenoprop and related compounds.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP |
| Fenoprop | C₉H₇Cl₃O₃ | 269.51 | 181.6 | 3.8 |
| Ethanolamine | C₂H₇NO | 61.08 | 10.3 | -1.3 |
Data sourced from PubChem and other chemical databases.[7][8][9][10][11]
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of Fenoprop
This protocol is a general guideline and may need to be optimized for your specific sample matrix.
-
Sample Preparation: Ensure your aqueous sample containing Fenoprop is in a volume suitable for your separatory funnel.
-
pH Adjustment: Acidify the aqueous sample to a pH of 2 or lower using an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This converts the Fenoprop ethanolamine salt to its free acid form, which is more soluble in organic solvents.
-
Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extraction: Stopper the separatory funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize the risk of emulsion formation.[1]
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower layer (organic or aqueous, depending on the solvent density) into a clean flask. If collecting the upper layer, it is good practice to pour it out from the top of the funnel to avoid contamination.
-
Repeat Extraction: For exhaustive extraction, repeat steps 3-6 with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them using a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent can then be removed under reduced pressure to concentrate the extracted Fenoprop.
Visualizations
Troubleshooting Emulsion Formation Workflow
Caption: A flowchart for troubleshooting emulsion formation.
Mechanism of Emulsion Formation
Caption: The process of emulsion formation during liquid-liquid extraction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. azom.com [azom.com]
- 3. biotage.com [biotage.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Fenoprop - Wikipedia [en.wikipedia.org]
- 8. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fenoprop (CAS 93-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ez.restek.com [ez.restek.com]
Calibration curve issues in Fenoprop ethanolamine quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of Fenoprop and other phenoxy acid herbicides. The principles and protocols described here are based on established analytical methods for pesticide residue analysis, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve?
A1: Non-linear calibration curves are a frequent issue in analytical chemistry. The primary causes can be grouped into several categories:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1][2][3]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, causing either signal suppression or enhancement.[4][5][6][7] This is a significant challenge in LC-MS/MS analysis.[5][6]
-
Chemical and Instrumental Issues: Problems such as analyte degradation, errors in standard preparation, incorrect injection volumes, or issues with the chromatographic separation can all contribute to non-linearity.[1] For some detectors, the linear response range can be limited.[1]
-
Inappropriate Calibration Range: The selected concentration range for your calibration standards may extend beyond the linear dynamic range of the instrument for that specific analyte.[8][9]
Q2: My calibration curve has a high y-intercept. What does this indicate?
A2: A significant y-intercept suggests a response is being detected even when the analyte concentration is zero. This can be caused by:
-
Contamination: The blank sample (solvent or matrix) may be contaminated with the analyte. Check all solvents, reagents, and glassware for purity.[10]
-
Interference: A co-eluting compound from the matrix may have a similar mass-to-charge ratio (m/z) and fragmentation pattern to the analyte, leading to a false positive signal in the blank.[5]
-
Carryover: Residual analyte from a previous high-concentration injection may be carried over in the injection port or column.
Q3: What is an acceptable correlation coefficient (r²) for a calibration curve?
A3: For most bioanalytical and residue analysis methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[11] Some methods may specify an r² ≥ 0.995.[12] However, it's crucial to also examine the residual plot. A high r² value alone does not guarantee linearity, especially if there is a systematic trend in the residuals.[2][13]
Q4: Should I force my calibration curve through the origin (0,0)?
A4: The decision to force the calibration curve through the origin should be made carefully and be statistically justified.[13] It is generally not recommended unless you have confirmed that there is no significant signal at zero concentration and that the intercept is not statistically different from zero. Forcing a curve through zero when a small, consistent background or interference is present can introduce significant error, especially at lower concentrations.[13]
Troubleshooting Guides
Issue 1: Poor Linearity (Low r² or Non-linear Curve Shape)
This troubleshooting guide will help you diagnose and resolve issues with calibration curve linearity.
Caption: Troubleshooting workflow for poor calibration curve linearity.
| Step | Action | Rationale |
| 1. Evaluate Curve Shape | Examine the plot of your calibration curve. If it plateaus at higher concentrations, you are likely saturating the detector. | Detector saturation is a common cause of non-linearity for highly concentrated samples.[1][3] |
| 2. Remake Standards | Prepare a fresh set of calibration standards from a new stock solution if possible. | Errors in serial dilutions or degradation of standard solutions can lead to inaccurate points on the curve.[1] |
| 3. Assess Matrix Effects | Prepare two calibration curves: one in a clean solvent and one in a blank sample matrix extract. Compare the slopes. | A significant difference in slope indicates that components in the matrix are suppressing or enhancing the analyte signal.[4][5][7] |
| 4. Implement Correction | If matrix effects are present, use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate. | These techniques are standard practice to correct for signal variability caused by the sample matrix.[14] |
| 5. Check Instrument | If the problem persists with fresh standards in a clean solvent, investigate the analytical instrument for issues with the autosampler, column, or detector. | Instrument malfunction, such as inconsistent injection volumes or a dirty MS source, can cause non-linear responses.[1][8] |
Experimental Protocols
General Protocol for Phenoxy Herbicide Analysis by LC-MS/MS
This protocol provides a general workflow for the quantification of Fenoprop and other phenoxy herbicides in a sample matrix (e.g., water, soil, biological fluids). Note: This is a template and must be optimized and validated for your specific application and matrix.
Caption: General experimental workflow for phenoxy herbicide analysis.
-
Sample Preparation & Hydrolysis:
-
For solid samples, homogenize thoroughly. For water samples, ensure they are well-mixed.[12][15]
-
To account for any esterified forms of Fenoprop, a hydrolysis step is often necessary. Adjust the sample pH to ≥12 with potassium hydroxide (KOH) and allow it to sit at room temperature.[12][15] This converts the esters to the analyzable acidic form.
-
-
Extraction:
-
Acidify the sample to a pH of 2-3 using an acid like formic acid. This ensures the phenoxy acid herbicides are in their non-ionized form, which is more amenable to extraction.[12]
-
Perform a liquid-liquid extraction (LLE) with a suitable solvent (e.g., methylene chloride) or use Solid Phase Extraction (SPE) for cleanup and concentration.[15] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for pesticide residue extraction from various matrices.[16][17]
-
-
Concentration and Reconstitution:
-
The solvent extract is typically evaporated to dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in a small, known volume of the initial mobile phase (e.g., 98% water with 0.1% formic acid / 2% acetonitrile with 0.1% formic acid).[18]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation.[12][18] A typical mobile phase would consist of water and acetonitrile, both containing a small amount of formic acid to maintain the acidic pH.[4][18]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[18] Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7] Two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification.
-
Data Presentation
Table 1: Typical Calibration Curve Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Calibration Points | Minimum of 5 non-zero concentrations | Ensures the relationship between concentration and response is well-defined. |
| Correlation Coefficient (r²) | ≥ 0.99[11] (or ≥ 0.995[12]) | Indicates a strong linear relationship between concentration and response. |
| Residuals | Should be randomly distributed around zero | Systematic trends in residuals can indicate non-linearity or an inappropriate curve fit, even with a high r².[13] |
| Back-calculated Concentration | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) | Confirms the accuracy of the calibration curve at each point. |
Table 2: Example LC-MS/MS Parameters for Phenoxy Herbicides
| Parameter | Typical Setting | Reference |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | [12] |
| Mobile Phase A | Water + 0.1% Formic Acid | [4][18] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [4][18] |
| Flow Rate | 0.4 - 0.6 mL/min | [4] |
| Injection Volume | 5 - 50 µL | [12] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [18] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | [7] |
| Calibration Range | e.g., 0.5 - 40 ppb or 0.01 - 1.0 µg/L | [12][19] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [fr.restek.com]
- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fs.usda.gov [fs.usda.gov]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Fenoprop Ethanolamine Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adduct formation during the mass spectrometric analysis of Fenoprop ethanolamine.
Understanding this compound Analysis by LC-MS
In a typical liquid chromatography-mass spectrometry (LC-MS) workflow, it is important to understand that this compound, a salt, will likely dissociate in solution into the Fenoprop anion and the ethanolamine cation. Consequently, analysis is usually performed separately for each component, often in different polarity modes.
-
Fenoprop: As an acidic herbicide, Fenoprop is best analyzed in negative ion mode (ESI-) , where it is detected as the deprotonated molecule, [M-H]⁻. Adduct formation is less common for anions, but issues can still arise.
-
Ethanolamine: As a basic compound, ethanolamine is analyzed in positive ion mode (ESI+) , typically as the protonated molecule, [M+H]⁺. It is in this mode that adduct formation with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺) is a more significant concern.[1][2]
This guide is structured to address potential issues for both components.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple peaks for my analyte, including [M+23]⁺ and [M+39]⁺, when analyzing the ethanolamine component. What are these, and how can I reduce them?
A1: These peaks correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Their presence can split the analyte signal, reducing the intensity of the desired protonated molecule ([M+H]⁺) and complicating data interpretation.[1][2]
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective way to minimize sodium and potassium adducts is to increase the proton concentration in the mobile phase.[3]
-
Add a small amount of an organic acid, such as 0.1% formic acid or acetic acid, to your aqueous mobile phase.[4] This provides an excess of protons to promote the formation of [M+H]⁺ over metal adducts.
-
The use of volatile ammonium salts like ammonium formate or ammonium acetate can also help by providing a consistent source of ammonium ions, which can sometimes outcompete metal ions for adduction.
-
-
High-Purity Solvents and Reagents: Use LC-MS grade solvents and fresh reagents to minimize alkali metal contamination.
-
Glassware vs. Plasticware: Avoid using glassware, as it can be a source of sodium and potassium ions.[5] Opt for high-quality polypropylene or other plastic labware.
-
Sample Preparation: If your sample has a high salt matrix, consider a desalting step using solid-phase extraction (SPE) or dialysis.
Q2: My Fenoprop signal in negative ion mode is weak, and I see some unexpected higher mass ions. What could be the cause?
A2: While less common in negative mode, adducts can still form. In the case of Fenoprop, which is often analyzed with acetonitrile in the mobile phase, you might observe acetonitrile adducts.[6] Weak signal could also be due to in-source fragmentation.
Troubleshooting Steps:
-
Optimize In-Source Parameters: For some acidic herbicides, fragmentation can occur within the ion source at typical settings. Try reducing the source block and desolvation gas temperatures to increase the response of the deprotonated molecular ion.[7] Enabling "soft ionization" settings on your instrument, if available, can also reduce fragmentation.[7]
-
Mobile Phase Composition: Ensure your mobile phase pH is appropriate for keeping Fenoprop in its deprotonated state. The addition of a small amount of a basic modifier like ammonium hydroxide can sometimes improve signal, but care must be taken as it can affect chromatography.
-
Solvent Quality: Use high-purity, LC-MS grade solvents to avoid contaminants that could form adducts or suppress ionization.
Q3: Can I analyze both Fenoprop and ethanolamine in a single run?
A3: While technically possible with rapid polarity switching, it is often not optimal. The ideal chromatographic and source conditions for the acidic Fenoprop (negative mode) are typically different from those for the basic ethanolamine (positive mode). For robust and sensitive quantification, developing separate methods for each component is recommended.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting adduct formation in the analysis of the ethanolamine component (positive ion mode).
References
- 1. Exact mass measurements for confirmation of pesticides and herbicides determined by liquid chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massbank.eu [massbank.eu]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
Validation & Comparative
Cross-Reactivity of Fenoprop Ethanolamine in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Fenoprop in immunoassays, with a focus on providing supporting experimental data and detailed methodologies. As direct immunoassays for "Fenoprop ethanolamine" are not readily documented in scientific literature, this guide will focus on the cross-reactivity of Fenoprop, also known as 2,4,5-TP or Silvex. The ethanolamine salt of Fenoprop is expected to dissociate in aqueous solutions, making the Fenoprop acid the primary determinant for antibody recognition in a competitive immunoassay.
Understanding Cross-Reactivity in Immunoassays
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are pivotal for the sensitive detection of small molecules like herbicides. The specificity of an immunoassay is determined by the antibody's ability to bind to the target analyte. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target analyte. This can lead to false-positive results or an overestimation of the target analyte's concentration. Understanding the cross-reactivity profile of an immunoassay is therefore critical for accurate and reliable quantification.
The principle of a competitive immunoassay for detecting a small molecule like Fenoprop is illustrated below. In this format, free analyte in the sample competes with a labeled analyte (e.g., enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal from the labeled analyte.
Comparative Cross-Reactivity Data
An indirect enzyme-linked immunosorbent assay (ELISA) was developed for the detection of 2,4,5-TP (Fenoprop). The cross-reactivity of this assay with other structurally related herbicides was evaluated to determine its specificity. The results are summarized in the table below.[1]
| Compound | Chemical Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| 2,4,5-TP (Fenoprop) | 2-(2,4,5-trichlorophenoxy)propionic acid | 0.80 | 100 |
| 2,4,5-T | 2,4,5-trichlorophenoxyacetic acid | 11.6 | 6.9 |
| 2,4-D | 2,4-dichlorophenoxyacetic acid | >1000 | <0.07 |
| 2,4-DP (Dichlorprop) | 2-(2,4-dichlorophenoxy)propionic acid | >1000 | <0.07 |
| MCPA | 4-chloro-2-methylphenoxyacetic acid | >1000 | <0.07 |
| MCPP (Mecoprop) | 2-(4-chloro-2-methylphenoxy)propionic acid | >1000 | <0.07 |
Data sourced from a study on an indirect ELISA for Silvex (2,4,5-TP).[1]
The data indicates that the immunoassay is highly specific for 2,4,5-TP (Fenoprop). The most significant cross-reactivity was observed with 2,4,5-T, which is structurally very similar to Fenoprop, differing only by a methyl group on the propionic acid side chain.[1][2] Other tested phenoxy herbicides showed negligible cross-reactivity.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a competitive immunoassay. This protocol can be adapted for the specific analysis of Fenoprop and its potential cross-reactants.
Competitive Indirect ELISA for Cross-Reactivity Assessment
1. Reagent Preparation:
-
Coating Antigen: A conjugate of the target analyte (e.g., 2,4,5-TP) with a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: Polyclonal or monoclonal antibodies raised against the target analyte.
-
Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reacting compound in an appropriate buffer.
-
Enzyme-Labeled Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).
-
Substrate: A chemical that is converted by the enzyme to produce a measurable signal (e.g., TMB).
-
Buffers: Coating buffer, wash buffer, blocking buffer, and stop solution.
2. ELISA Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen and incubate.
-
Washing: Wash the plate to remove any unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Competitive Reaction: Add the primary antibody and either the standard solution of the target analyte or the solution of the potential cross-reactant to the wells. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Signal Development: Add the substrate and incubate until a color develops.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the target analyte.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target analyte and for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
The workflow for assessing immunoassay cross-reactivity is depicted in the following diagram.
Conclusion
References
Inter-laboratory Comparison of Fenoprop Ethanolamine Analysis: A Proposed Framework
This guide is intended for researchers, analytical scientists, and drug development professionals interested in establishing a robust and reproducible method for the quantification of Fenoprop ethanolamine in aqueous matrices. It outlines proposed experimental protocols and presents hypothetical performance data to facilitate the design and execution of an inter-laboratory study.
Introduction
Fenoprop, a systemic herbicide, is often formulated as an ethanolamine salt to enhance its solubility in water. Accurate and precise quantification of this compound is crucial for environmental monitoring, toxicological studies, and formulation quality control. An inter-laboratory comparison is essential to assess the reliability and comparability of analytical methods across different laboratories, ensuring data consistency and validity. This guide proposes a comparative study of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Proposed Experimental Protocols
This section details the proposed methodologies for the analysis of this compound in a standardized aqueous sample.
2.1. Sample Preparation
A stock solution of this compound should be prepared in a certified organic-free water matrix and distributed to participating laboratories. The concentration should be unknown to the participants to ensure a blind analysis. Each laboratory should perform the following sample preparation steps:
-
Acidification and Extraction of Fenoprop:
-
To a 100 mL aliquot of the aqueous sample, add a suitable internal standard (e.g., 2,4,5-T-¹³C₆).
-
Acidify the sample to a pH < 2 with concentrated sulfuric acid to convert the this compound salt to its free acid form.
-
Perform a liquid-liquid extraction (LLE) with 50 mL of dichloromethane or a suitable solvent, shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction twice more with fresh 25 mL portions of the solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
To the 1 mL concentrated extract, add a derivatizing agent such as BF₃-methanol or diazomethane to convert the acidic Fenoprop to a more volatile ester (e.g., methyl ester)[1].
-
Follow the specific reaction conditions (e.g., time, temperature) as recommended for the chosen derivatization agent.
-
After the reaction is complete, neutralize any excess reagent and adjust the final volume to 1 mL with a suitable solvent like hexane.
-
2.2. Analytical Methodologies
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Fenoprop and the internal standard.
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.[2][3]
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Fenoprop and the internal standard.[3][4]
Data Presentation: Hypothetical Performance Comparison
The following tables summarize the expected performance characteristics for each analytical method based on typical results for phenoxy herbicide analysis.[5][6][7][8] These values should be determined by each participating laboratory as part of the inter-laboratory study.
Table 1: Quantitative Performance of Fenoprop Analysis
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 µg/L | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.03 µg/L |
| Linear Range | 0.15 - 20 µg/L | 0.03 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
Table 2: Accuracy and Precision Data (at a spiked concentration of 1 µg/L)
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Mean Recovery (%) | 85 - 110% | 90 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
Mandatory Visualization
The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and the analytical pathways.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 6. researchgate.net [researchgate.net]
- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Fenoprop Ethanolamine and Other Auxins: Biological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the synthetic auxin fenoprop ethanolamine with other natural and synthetic auxins, supported by experimental data. The information is intended to assist researchers in understanding the nuances of auxin activity and to inform the development of new plant growth regulators and herbicides.
Introduction to Auxins and Fenoprop
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and fruit development. The most common naturally occurring auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and fenoprop, mimic the action of IAA and are widely used in agriculture as herbicides and plant growth regulators.
Fenoprop, also known as 2,4,5-TP or Silvex, is a phenoxy herbicide that, like other synthetic auxins, can induce rapid and uncontrolled growth in susceptible plants, leading to their death.[1] It is often formulated as an ethanolamine salt to improve its solubility and handling characteristics. This guide will compare the biological effects of this compound to IAA and the widely used synthetic auxin, 2,4-D.
Mechanism of Action: The Auxin Signaling Pathway
The primary mechanism of action for both natural and synthetic auxins involves their perception by a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins.[2] This interaction initiates a signaling cascade that ultimately leads to changes in gene expression.
The core components of the auxin signaling pathway are:
-
TIR1/AFB Receptors: These proteins act as the primary auxin receptors.
-
Aux/IAA Repressor Proteins: In the absence of auxin, these proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.
When auxin binds to the TIR1/AFB receptor, it acts as a "molecular glue," promoting the interaction between the receptor and an Aux/IAA repressor protein. This binding event targets the Aux/IAA protein for degradation via the ubiquitin-proteasome pathway. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the transcription of genes that regulate cell growth and other developmental processes.[2]
At high concentrations, synthetic auxins like fenoprop overwhelm this natural regulatory system, leading to a sustained and uncontrolled activation of auxin-responsive genes. This results in abnormal growth, such as leaf epinasty (downward curling), stem twisting, and ultimately, plant death.[3]
References
Structural activity relationship of Fenoprop ethanolamine analogs
Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a selective herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1] This mimicry allows it to hijack the plant's hormonal signaling pathways, leading to uncontrolled growth and eventual death of the target weed.[1][2] The herbicidal effectiveness of Fenoprop and its analogs is highly dependent on their chemical structure, which dictates their ability to bind to auxin receptors and their stability within the plant.
Core Structural Features and Activity
The essential structural components for the auxin-like activity of Fenoprop and related compounds include:
-
An Unsaturated Ring System: The 2,4,5-trichlorophenyl ring is a key feature. The chlorine atoms at positions 2, 4, and 5 are crucial for high activity.
-
A Carboxylic Acid Side Chain (or a group that can be metabolized to it): The propionic acid side chain is vital for interacting with the auxin receptor. The presence of a carboxyl group is a common feature among auxin herbicides.
-
A Specific Stereochemistry: The propionic acid side chain creates a chiral center. For Fenoprop, the biological activity is primarily associated with the (2R)-isomer.[1]
Comparison of Fenoprop Derivatives
While detailed comparative tables for ethanolamine analogs are unavailable, various other derivatives of Fenoprop, such as esters and salts, have been developed. The primary purpose of these modifications is often to alter properties like solubility, volatility, and the rate of uptake into the plant, rather than to fundamentally change the mechanism of action. Once absorbed by the plant, esters are typically hydrolyzed to release the active parent acid.
| Compound | Derivative Type | Chemical Name | CAS Number | Key Feature/Use |
| Fenoprop | Parent Acid | (2RS)-2-(2,4,5-trichlorophenoxy)propanoic acid | 93-72-1 | The active herbicidal compound.[3] |
| Fenoprop-butyl | Ester | butyl 2-(2,4,5-trichlorophenoxy)propanoate | 13557-98-7 | An ester form, often used in formulations.[3][4] |
| Fenoprop-butotyl | Ester | 2-butoxyethyl 2-(2,4,5-trichlorophenoxy)propanoate | 19398-13-1 | An ester derivative.[3] |
| Fenoprop-potassium | Salt | potassium 2-(2,4,5-trichlorophenoxy)propanoate | 2818-16-8 | A salt form, typically with higher water solubility.[3][4] |
| Fenoprop-methyl | Ester | methyl 2-(2,4,5-trichlorophenoxy)propanoate | 4841-20-7 | A methyl ester derivative.[3][4] |
An ethanolamine analog would involve replacing the carboxylic acid group with an ethanolamine moiety, forming an amide linkage. This would significantly alter the polarity and hydrogen bonding capabilities of the side chain, which would, in turn, affect its binding to the auxin receptor. Without experimental data, it is hypothesized that for the compound to be active, the ethanolamine group would need to be cleaved or modified in vivo to regenerate a carboxyl-like group to effectively interact with the receptor.
Mechanism of Action: Auxin Signaling Pathway
Synthetic auxins like Fenoprop exert their effects by disrupting the normal hormonal balance in plants. They bind to F-box protein receptors, such as TIR1 (Transport Inhibitor Response 1), which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[5] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to a cascade of physiological effects including epinasty, tissue swelling, and ultimately, plant death.[2][5]
Caption: Mechanism of action for synthetic auxins like Fenoprop.
Conceptual Structural Activity Relationship
The following diagram illustrates the key structural areas of a phenoxypropionic acid herbicide and their general influence on activity. Modifications to these regions are central to SAR studies.
Caption: Key structural regions influencing Fenoprop's herbicidal activity.
Experimental Protocols
Evaluating the herbicidal activity of new Fenoprop analogs would involve a series of standardized biological and chemical assays.
Synthesis of Fenoprop Analogs (General Example)
The synthesis of phenoxypropionic acids and their derivatives, such as amides (including ethanolamine analogs), typically follows a multi-step process. A general approach for creating an amide derivative is outlined below.
Caption: General workflow for the synthesis of an amide analog of Fenoprop.
Methodology:
-
Activation: The carboxylic acid of Fenoprop is converted into a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Coupling: The activated Fenoprop derivative is then reacted with the desired amine (e.g., ethanolamine) in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct.
-
Purification: The crude product is purified using techniques such as extraction, washing, and column chromatography to yield the final, pure analog.
-
Characterization: The structure of the synthesized analog is confirmed using analytical methods like NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry).
Biological Activity Assay: Root Growth Inhibition
A common method to assess auxin-like activity is to measure the effect of a compound on the root growth of a model plant, such as Arabidopsis thaliana.
Methodology:
-
Preparation: Arabidopsis thaliana seeds are surface-sterilized and plated on a sterile growth medium (e.g., Murashige and Skoog) in petri dishes.
-
Treatment: The growth medium is supplemented with various concentrations of the test compounds (e.g., Fenoprop and its analogs) dissolved in a suitable solvent like DMSO. A control group with only the solvent is also prepared.
-
Incubation: The plates are incubated vertically in a controlled growth chamber (e.g., at 22°C with a 16-hour light/8-hour dark cycle) for a period of 7 to 10 days.
-
Data Collection: After the incubation period, the plates are imaged, and the primary root length of the seedlings is measured using image analysis software.
-
Analysis: The root length in the treatment groups is compared to the control group. A dose-response curve is generated, and key parameters like the IC50 (half-maximal inhibitory concentration) are calculated to quantify and compare the herbicidal potency of the analogs.
References
Unraveling the Efficacy of Fenoprop Formulations: A Comparative Analysis of Ethanolamine and Potassium Salts
Fenoprop: A Synthetic Auxin Herbicide
Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a member of the phenoxy herbicide family.[1][2] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[1][2] Fenoprop has been formulated as various salts and esters to enhance its physical and chemical properties for herbicidal applications.[3][4]
Mechanism of Action: The Auxin Signaling Pathway
The herbicidal activity of Fenoprop is rooted in its ability to disrupt the normal auxin signaling pathway in plants. Upon absorption, Fenoprop binds to auxin receptors, primarily the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB). This binding event initiates a cascade of molecular interactions that lead to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn stimulates abnormal and unsustainable growth, leading to plant death.
References
Comparative Metabolomics of Plant Response to Fenoprop Ethanolamine: A Guide for Researchers
This guide provides a comparative analysis of the metabolic effects of Fenoprop ethanolamine on plants, benchmarked against other common auxinic herbicides such as 2,4-D and dicamba. This document is intended for researchers, scientists, and drug development professionals interested in the mode of action and metabolic consequences of these herbicides.
Introduction to this compound and Auxinic Herbicides
Fenoprop, also known as 2,4,5-TP, is a synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1] When applied to susceptible plants, it induces rapid and uncontrolled growth, ultimately leading to cell death. This compound is a salt formulation of Fenoprop designed to improve its solubility and application. Like other auxinic herbicides, its primary mode of action involves the disruption of hormonal balance and the overstimulation of auxin-responsive genes. This guide delves into the downstream metabolic consequences of this disruption, offering a comparative perspective.
Comparative Metabolomic Analysis
While direct, publicly available comparative metabolomic datasets for this compound alongside 2,4-D and dicamba are limited, this section synthesizes findings from various studies on auxinic herbicides to provide an illustrative comparison. The data presented below is a representative summary of expected metabolic alterations in a model plant species like Arabidopsis thaliana following treatment with these herbicides.
Table 1: Comparative Metabolic Changes in Response to Auxinic Herbicides
| Metabolic Pathway | Metabolite | This compound (Expected Change) | 2,4-D (Observed Change) | Dicamba (Observed Change) |
| Amino Acid Metabolism | Glutamate | ↓ | ↓ | ↓ |
| Aspartate | ↓ | ↓ | ↓ | |
| Alanine | ↑ | ↑ | ↑ | |
| Valine | ↑ | ↑ | ↑ | |
| Leucine | ↑ | ↑ | ↑ | |
| Isoleucine | ↑ | ↑ | ↑ | |
| Phenylalanine | ↑ | ↑ | ↑ | |
| Tryptophan | ↑ | ↑ | ↑ | |
| Carbohydrate Metabolism | Glucose | ↓ | ↓ | ↓ |
| Fructose | ↓ | ↓ | ↓ | |
| Sucrose | ↓ | ↓ | ↓ | |
| Trehalose | ↑ | ↑ | ↑ | |
| Organic Acid Metabolism (TCA Cycle) | Citrate | ↑ | ↑ | ↑ |
| Malate | ↑ | ↑ | ↑ | |
| Fumarate | ↑ | ↑ | ↑ | |
| Succinate | ↑ | ↑ | ↑ | |
| Hormone Metabolism | Indole-3-acetic acid (IAA) | ↑ initially, then ↓ | ↑ initially, then ↓ | ↑ initially, then ↓ |
| Abscisic acid (ABA) | ↑ | ↑ | ↑ | |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) (Ethylene precursor) | ↑ | ↑ | ↑ | |
| Secondary Metabolism | Glucosinolates | ↑ | ↑ | ↑ |
| Flavonoids | ↑ | ↑ | ↑ |
Note: The expected changes for this compound are extrapolated based on the known effects of other auxinic herbicides. The direction of change (↑ for increase, ↓ for decrease) is relative to untreated control plants.
Experimental Protocols
The following protocols provide a general framework for conducting metabolomic studies on plants treated with herbicides. These are based on established methods for LC-MS and GC-MS analysis.
Plant Growth and Herbicide Treatment
-
Plant Material: Arabidopsis thaliana (ecotype Col-0) is a commonly used model organism.
-
Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber) with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22°C), and humidity.
-
Herbicide Application: Apply this compound, 2,4-D, and dicamba solutions (typically in the µM to mM range) to mature rosettes via spraying or root drenching. Include a mock-treated control group (sprayed with the solvent used for the herbicides).
-
Time Points: Harvest plant material at various time points post-treatment (e.g., 1, 3, 6, 12, 24 hours) to capture the dynamic metabolic response. Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until extraction.
Metabolite Extraction
-
Sample Preparation: Grind the frozen plant tissue to a fine powder under liquid nitrogen.
-
Extraction Solvent: Use a pre-chilled extraction solvent, commonly a mixture of methanol, chloroform, and water (e.g., 2:1:1 v/v/v) or 80% methanol.
-
Extraction Procedure:
-
Add the extraction solvent to the powdered tissue.
-
Vortex the mixture thoroughly.
-
Soncate the samples in an ice bath to enhance extraction efficiency.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
For GC-MS analysis, the extract may require derivatization (e.g., methoximation followed by silylation) to increase the volatility of the metabolites.
-
LC-MS/MS Analysis for Non-volatile Metabolites
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).
-
Chromatographic Separation: Separate metabolites on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to cover a broad range of metabolites. Acquire data in full scan mode and data-dependent MS/MS mode for metabolite identification.
GC-MS Analysis for Volatile and Derivatized Metabolites
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).
-
Chromatographic Separation: Separate derivatized metabolites on a capillary column (e.g., DB-5ms).
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.
Data Analysis
-
Data Processing: Process the raw data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.
-
Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra with authentic standards, and by searching spectral libraries (e.g., NIST, Golm Metabolome Database).
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis - PCA, and Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) to identify metabolites that are significantly different between treatments.
Visualizations
Signaling Pathway of this compound
Auxinic herbicides like this compound hijack the plant's natural auxin signaling pathway. The following diagram illustrates the key steps in this process.
Caption: Auxin signaling pathway disruption by this compound.
Experimental Workflow for Comparative Metabolomics
The following diagram outlines the logical flow of a comparative metabolomics experiment to study the effects of this compound.
Caption: Workflow for comparative plant metabolomics analysis.
References
Validating Fenoprop Ethanolamine's Mode of Action in Arabidopsis thaliana: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of Fenoprop ethanolamine's presumed mode of action in the model plant Arabidopsis thaliana. Direct experimental data for this compound in Arabidopsis is not currently available in public literature. Therefore, this document synthesizes information from related auxinic herbicides, including Fenoprop (also known as 2,4,5-TP or Silvex), Dichlorprop, 2,4-D, and picloram, to infer its mechanism. Fenoprop is a phenoxy herbicide that functions as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid (IAA) to induce uncontrolled growth and ultimately plant death[1][2][3]. The herbicidally active enantiomer is the (2R)-isomer[1][2]. This guide presents comparative data on the physiological and molecular effects of various auxinic herbicides on Arabidopsis, details relevant experimental protocols for validation, and provides visual diagrams of the auxin signaling pathway and a proposed experimental workflow.
Comparative Performance of Auxinic Herbicides in Arabidopsis thaliana
The following tables summarize quantitative data on the effects of various auxinic herbicides on Arabidopsis thaliana, which can serve as a baseline for validating the presumed effects of this compound.
Table 1: Inhibition of Primary Root Growth by Auxinic Herbicides
| Herbicide | Concentration for 50% Inhibition (IC50) | Species/Ecotype | Reference |
| 2,4-D | Approx. 20 nM | Arabidopsis thaliana (Col-0) | [4] |
| Picloram | Approx. 0.5 µM | Arabidopsis thaliana (Col-0) | [5] |
| Dicamba | Approx. 10 µM | Arabidopsis thaliana (Col-0) | [6] |
| Fenoprop (Predicted) | - | Arabidopsis thaliana | - |
Table 2: Gene Expression Changes in Arabidopsis thaliana in Response to 2,4-D Treatment (1 mM for 1 hour)
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes | Reference |
| Transcription | 22 | 10 | [7] |
| Metabolism | 25 | 15 | [7] |
| Cellular Communication & Signal Transduction | 18 | 8 | [7] |
| Subcellular Localization | 10 | 5 | [7] |
| Transport Facilitation | 12 | 6 | [7] |
| Protein Fate | 9 | 4 | [7] |
| Protein with Binding Function | 15 | 7 | [7] |
| Regulation of Cellular Environment | 12 | 5 | [7] |
| Unclassified | 25 | 25 | [7] |
| Total | 148 | 85 | [7] |
Experimental Protocols
Detailed methodologies are crucial for validating the mode of action of this compound. Below are standard protocols used for assessing auxin-like effects in Arabidopsis thaliana.
Root Growth Inhibition Assay
This assay is a primary method for quantifying the physiological effects of auxinic compounds.
-
Seed Sterilization and Plating: Sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using a 70% ethanol solution followed by a 50% bleach solution and rinsing with sterile water. Plate seeds on Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of the test compound (e.g., this compound) and appropriate controls (e.g., 2,4-D, IAA, and a mock treatment).
-
Vernalization and Growth: Store the plates at 4°C for 2-3 days to synchronize germination. Transfer the plates to a growth chamber with a controlled light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).
-
Data Acquisition and Analysis: After a set period (e.g., 7-10 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ). Calculate the percentage of root growth inhibition relative to the mock-treated control for each concentration. Determine the IC50 value by fitting a dose-response curve to the data.
Hypocotyl Elongation Assay
This assay assesses the effect of auxinic compounds on cell elongation in etiolated (dark-grown) seedlings.
-
Seedling Growth: Grow Arabidopsis thaliana seedlings on MS agar plates in complete darkness for 3-4 days.
-
Treatment: Excise the hypocotyls and incubate them in a liquid MS medium containing different concentrations of the test compound.
-
Measurement: After 24-48 hours, measure the length of the hypocotyls. Increased elongation compared to the control is indicative of an auxin-like effect.
Gene Expression Analysis (qRT-PCR)
This method quantifies changes in the expression of known auxin-responsive genes.
-
Plant Treatment: Grow Arabidopsis thaliana seedlings in liquid culture or on agar plates and treat with the test compound for a specific duration (e.g., 1-6 hours).
-
RNA Extraction and cDNA Synthesis: Harvest the plant tissue, extract total RNA using a suitable kit, and synthesize complementary DNA (cDNA) via reverse transcription.
-
Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using primers specific for known auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2).
-
Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.
Visualizing the Mode of Action
Diagrams are provided to illustrate the established auxin signaling pathway and a proposed experimental workflow for validating the mode of action of this compound.
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. About: Fenoprop [dbpedia.org]
- 3. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of herbicidal application of 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of Fenoprop ethanolamine and MCPA herbicides
A comprehensive side-by-side comparison of the phenoxy herbicides Fenoprop and MCPA reveals similarities in their mode of action as synthetic auxins, yet differences in their chemical structure, efficacy on specific weed species, and toxicological profiles. While both are effective in controlling broadleaf weeds, the availability and use of Fenoprop have been significantly restricted due to safety concerns. This guide provides a detailed comparison based on available scientific data.
Disclaimer: Specific data for Fenoprop ethanolamine is exceptionally limited in publicly available scientific literature. Therefore, this comparison primarily relies on data for Fenoprop, also known as Silvex or 2,4,5-TP (2-(2,4,5-trichlorophenoxy)propionic acid), its acid form. While the ethanolamine salt formulation would influence properties like solubility and volatility, the fundamental herbicidal activity and toxicological concerns are associated with the Fenoprop molecule itself. All auxin herbicides, including salts and esters, are active because they can metabolize to the parent acid in the plant.[1]
Chemical and Physical Properties
Fenoprop and MCPA belong to the phenoxyalkanoic acid class of herbicides.[1] Their chemical structures, while similar, have key differences that influence their environmental fate and selectivity.
| Property | Fenoprop (Silvex) | MCPA |
| IUPAC Name | 2-(2,4,5-trichlorophenoxy)propanoic acid[2][3][4] | (4-chloro-2-methylphenoxy)acetic acid |
| Chemical Formula | C₉H₇Cl₃O₃[2][5][6][7] | C₉H₉ClO₃ |
| Molar Mass | 269.51 g/mol [2][4][8] | 200.62 g/mol |
| Appearance | White to tan crystalline solid[2] | White to light brown crystalline solid |
| Water Solubility | 140 mg/L at 25°C[9] | 825 mg/L at 25°C |
| Common Formulations | Esters, amines (including triethanolamine salt)[5][10] | Salts (amine, sodium, potassium), esters[11] |
Mechanism of Action
Both Fenoprop and MCPA are synthetic auxin herbicides.[2][9] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible species, ultimately causing their death.[2][12] This mode of action is generally selective for broadleaf (dicotyledonous) plants, with grasses (monocotyledonous plants) showing greater tolerance.[13]
Efficacy and Performance
Direct comparative efficacy data between this compound and MCPA is not available in the reviewed literature. However, information on the general performance of Fenoprop (Silvex) and MCPA indicates that both are effective post-emergent herbicides for the control of a range of broadleaf weeds. The choice between them would have depended on the target weed species, crop, and prevailing environmental conditions.
It is generally noted that amine salt formulations of phenoxy herbicides, like an ethanolamine salt, are less volatile than ester formulations but may also be slightly less effective under certain conditions.[11][14] The addition of other salts can sometimes enhance the activity of amine salt formulations.[11]
MCPA Efficacy: MCPA is effective against a wide range of annual and perennial broadleaf weeds. Its efficacy can be influenced by the formulation (salt vs. ester), application rate, and the growth stage of the weeds. For instance, studies have shown that MCPA alone can provide moderate weed control, while mixtures with other herbicides can significantly enhance its efficacy.[9]
Toxicology Profile
The toxicological profiles of Fenoprop and MCPA have been a significant factor in their regulatory status. Fenoprop, in particular, has been associated with more severe health risks.
| Toxicological Endpoint | Fenoprop (Silvex) | MCPA |
| Acute Oral LD₅₀ (rats) | 650 mg/kg[10] | 700 - 1160 mg/kg |
| Human Health Effects (Short-term high exposure) | Nervous system effects (depression), weakness, stomach irritation, minor liver and kidney damage.[15] | Irritation to eyes, skin, and respiratory tract. Ingestion can cause gastrointestinal distress. |
| Human Health Effects (Long-term exposure) | Minor liver and kidney damage.[15] | Potential for liver and kidney effects. |
| Carcinogenicity | Possible human carcinogen (due to contaminants like TCDD).[5] | Not classifiable as to its carcinogenicity to humans (IARC Group 2B). |
| Environmental Fate | Binds strongly to soil and is degraded by microbes.[15] Low potential to leach into groundwater.[9][15] | Moderately persistent in soil, with microbial degradation being the primary route of dissipation. Can be mobile in soil. |
It is crucial to note that the production of Fenoprop could result in contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound. This was a major reason for the ban on the use of Fenoprop in the United States and other countries.[5][15][16]
Experimental Protocols
Standardized experimental protocols are essential for the objective evaluation of herbicide performance. While specific protocols for a direct comparison of this compound and MCPA were not found, general guidelines for conducting herbicide efficacy and phytotoxicity trials are well-established.
General Experimental Protocol for Herbicide Efficacy Field Trials:
-
Site Selection: Choose a site with a uniform distribution of the target weed species.
-
Experimental Design: Employ a randomized complete block design with a minimum of three to four replications.
-
Plot Size: Plots should be of a sufficient size to allow for accurate application and assessment, minimizing edge effects.
-
Treatments: Include a range of application rates for each herbicide, a standard herbicide for comparison, and an untreated control.
-
Application: Apply herbicides using a calibrated sprayer to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Weed Control: Visually assess weed control at set intervals after application (e.g., 7, 14, 28, and 56 days) using a rating scale (e.g., 0% = no control, 100% = complete control).
-
Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals using a similar rating scale (0% = no injury, 100% = crop death).
-
Yield Data: Harvest the crop from each plot and measure the yield to determine the impact of the herbicide treatments.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
Conclusion
Fenoprop and MCPA are both effective phenoxy herbicides that function as synthetic auxins to control broadleaf weeds. However, due to significant health and environmental concerns, primarily related to dioxin contamination, the use of Fenoprop has been discontinued in many parts of the world. MCPA remains a widely used herbicide. The lack of specific data on this compound prevents a direct and detailed comparison with MCPA formulations. Future research, should this specific salt become relevant again, would be necessary to elucidate its precise efficacy and toxicological profile in comparison to other phenoxy herbicides.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. preventcancernow.ca [preventcancernow.ca]
- 6. Fenoprop [webbook.nist.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Fenoprop [sitem.herts.ac.uk]
- 10. aquaoxwaterfilters.com [aquaoxwaterfilters.com]
- 11. caws.org.nz [caws.org.nz]
- 12. cdn.nufarm.com [cdn.nufarm.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. tandfonline.com [tandfonline.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. ohiowatersheds.osu.edu [ohiowatersheds.osu.edu]
A Comparative Guide to the Statistical Validation of Fenoprop Ethanolamine Bioassay Results
This guide provides a comparative analysis of bioassays for Fenoprop ethanolamine against common chemical analysis methods. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a basis for the statistical validation of results. Fenoprop is a synthetic auxin herbicide, and its biological activity is mediated through plant hormone signaling pathways.[1][2]
Comparison of Analytical Methods
Bioassays measure the biological effect of a substance, providing a functional measure of its activity.[3][4] In contrast, chemical assays quantify the concentration of a substance but may not provide information on its biological potency.[3][4] The choice of method depends on the specific research question, with bioassays being essential for understanding the physiological impact of a compound.[5][6]
| Parameter | This compound Bioassay | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the biological response of a living system (e.g., plant tissue) to Fenoprop, quantifying its auxin-like activity.[3][4] | Separates Fenoprop from a sample matrix based on its physicochemical properties for quantification.[7] | Separates volatile Fenoprop derivatives for detection and quantification, often coupled with mass spectrometry (MS).[8] |
| Specificity | Can be highly specific for biological activity but may be influenced by other compounds with similar effects. | High specificity for the chemical structure of Fenoprop. | High specificity, especially with MS detection, for the chemical structure of Fenoprop.[8] |
| Sensitivity | Can be highly sensitive, detecting biologically relevant concentrations.[4] | High sensitivity, with detection limits in the ng/L range.[7] | Very high sensitivity, particularly with electron capture or mass-selective detectors.[8] |
| Throughput | Generally lower throughput due to the time required for biological responses to manifest. | Higher throughput, suitable for analyzing a large number of samples. | Moderate to high throughput, depending on the sample preparation required. |
| Cost | Can be relatively low in terms of equipment but may require significant labor and specialized cell/tissue culture facilities. | High initial equipment cost, with ongoing costs for solvents and columns. | High initial equipment cost, with ongoing costs for gases, columns, and detectors. |
| Key Statistical Validation Parameters | Accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[9][10] | Accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). | Accuracy, precision, specificity, linearity, range, LOD, and LOQ. |
Experimental Protocols
1. This compound Bioassay Protocol (Hypothetical)
This protocol is based on a generic auxin activity bioassay, such as an oat coleoptile elongation assay.
-
Materials:
-
This compound standard solutions (in a suitable solvent)
-
Oat seeds (e.g., Avena sativa)
-
Incubator with controlled temperature and light
-
Microplate reader or digital imaging system
-
Statistical software for data analysis
-
-
Methodology:
-
Seed Germination: Germinate oat seeds in the dark for 48-72 hours until coleoptiles reach a suitable length (e.g., 2-3 cm).
-
Coleoptile Sectioning: Under dim light, excise the apical 5-10 mm of the coleoptiles.
-
Sample Preparation: Prepare a dilution series of this compound standard solutions and the test samples in a suitable buffer.
-
Incubation: Place the coleoptile sections into the wells of a microplate containing the different concentrations of this compound or test samples. Include a negative control (buffer only).
-
Growth Measurement: Incubate the microplates in the dark at a controlled temperature (e.g., 25°C) for 24-48 hours. Measure the elongation of the coleoptile sections using a digital imaging system or a microplate reader.
-
Data Analysis: Plot the coleoptile elongation against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 (half-maximal effective concentration) for the standard and test samples.
-
2. Statistical Validation of the Bioassay
The validation of a bioassay ensures that it is suitable for its intended purpose.[10] Key statistical parameters to be evaluated include:
-
Accuracy: The closeness of agreement between the measured value and the true value. This can be assessed by spiking a known amount of this compound into a blank matrix and measuring the recovery.
-
Precision: The degree of scatter between a series of measurements. It is typically expressed as the coefficient of variation (CV) and is assessed at two levels:
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
Visualizations
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. About: Fenoprop [dbpedia.org]
- 3. pediaa.com [pediaa.com]
- 4. differencebetween.com [differencebetween.com]
- 5. Comparison of biological and chemical assays for measuring the concentration of residual antibiotics after treatment with gamma irradiation [eeer.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. bebpa.org [bebpa.org]
- 10. quantics.co.uk [quantics.co.uk]
A Comparative Guide to the Isomer-Specific Activity of Fenoprop Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers of Fenoprop, a synthetic auxin herbicide. While Fenoprop was historically used as a racemic mixture, extensive research has demonstrated that its biological activity is stereospecific. This document outlines the differential activity of the (R)- and (S)-enantiomers, the underlying molecular mechanisms, and the experimental protocols required for their evaluation.
Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, possesses a chiral center, leading to the existence of two enantiomers: (R)-Fenoprop and (S)-Fenoprop.[1] The ethanolamine salt of Fenoprop is a formulation designed to enhance solubility and ease of application; however, the herbicidal activity is inherent to the Fenoprop anion itself. Therefore, this guide focuses on the isomer-specific activity of the parent compound.
Isomer-Specific Herbicidal Activity
The herbicidal efficacy of Fenoprop is almost exclusively attributed to the (R)-enantiomer. The (S)-enantiomer is considered to be biologically inactive or to possess significantly lower activity. This enantioselectivity is a common feature among phenoxypropionic acid herbicides. The (R)-isomer acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[1]
| Enantiomer | Herbicidal Activity (Qualitative) | Relative Auxin Activity (Hypothetical) |
| (R)-Fenoprop | High | 100% |
| (S)-Fenoprop | Low to negligible | <1% |
| Racemic Fenoprop | Moderate | ~50% |
Molecular Mechanism of Action: The Auxin Signaling Pathway
Synthetic auxins like (R)-Fenoprop exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[2][3][4][5][6]
Key Steps in the TIR1/AFB Signaling Pathway:
-
Auxin Binding: In the presence of auxin (or an auxin mimic like (R)-Fenoprop), the TIR1/AFB receptor binds to the hormone.[2][7]
-
Co-receptor Complex Formation: This binding event promotes the formation of a co-receptor complex between the TIR1/AFB protein and an Aux/IAA transcriptional repressor.[2][3][4] Auxin acts as a "molecular glue" to stabilize this interaction.[7]
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[2][8] The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[3]
-
Gene Transcription: The degradation of the Aux/IAA repressor releases the Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. This leads to the transcription of genes that mediate auxin responses, such as cell elongation, division, and differentiation.[2]
The uncontrolled activation of this pathway by the persistent and high-affinity binding of (R)-Fenoprop leads to the herbicidal effects.
Figure 1: Auxin signaling pathway initiated by (R)-Fenoprop.
Experimental Protocols
Chiral Separation of Fenoprop Enantiomers
To evaluate the isomer-specific activity, it is first necessary to separate the (R)- and (S)-enantiomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[9]
Protocol: Chiral HPLC Separation
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on silica gel (e.g., Chiralcel® or Chiralpak® columns), is often effective for separating phenoxypropionic acids.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized for the specific column and enantiomers.
-
Sample Preparation: Dissolve the racemic Fenoprop (or its salt, after acidification to form the free acid) in the mobile phase or a compatible solvent.
-
Detection: UV detection at a wavelength where Fenoprop absorbs, typically around 230 nm or 280 nm.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the prepared sample.
-
Elute the enantiomers isocratically. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Collect the separated enantiomer fractions if preparative separation is desired.
-
Auxin Activity Bioassay
The herbicidal activity of the separated enantiomers can be quantified using various plant-based bioassays. The root growth inhibition assay is a common and sensitive method.
Protocol: Rice Root Growth Inhibition Assay
-
Plant Material: Germinated rice (Oryza sativa) seedlings.
-
Reagents:
-
Separated (R)-Fenoprop and (S)-Fenoprop enantiomers.
-
Racemic Fenoprop.
-
Indole-3-acetic acid (IAA) as a positive control.
-
Solvent for stock solutions (e.g., ethanol or DMSO).
-
Nutrient solution or distilled water for dilutions.
-
-
Procedure:
-
Prepare stock solutions of each test compound.
-
Create a series of dilutions for each compound to generate a dose-response curve (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M).
-
Select uniform, 2-day-old germinated rice seedlings with initial root lengths of approximately 5-10 mm.
-
Place the seedlings in test tubes or petri dishes containing the different concentrations of the test solutions. Ensure the roots are in contact with the solution.
-
Incubate the seedlings in the dark for 48-72 hours to prevent photodegradation of the compounds.
-
Measure the final root length for each seedling.
-
Calculate the percentage of root growth inhibition for each concentration relative to the control (0 M).
-
Plot the percentage of inhibition against the log of the concentration to generate dose-response curves and determine the IC50 value (the concentration that causes 50% inhibition) for each enantiomer.
-
Figure 2: Experimental workflow for comparing Fenoprop enantiomers.
Conclusion
The biological activity of Fenoprop is highly enantioselective, with the (R)-enantiomer being the active herbicidal agent that functions as an auxin mimic. The (S)-enantiomer exhibits negligible activity. This differential activity is a direct consequence of the stereospecificity of the TIR1/AFB auxin receptors. For researchers and professionals in drug development and agrochemical science, understanding this isomer-specific activity is crucial for developing more effective and environmentally benign herbicides, as the use of enantiopure active ingredients can reduce the chemical load on the environment by eliminating the inactive isomer. The experimental protocols outlined in this guide provide a framework for the chiral separation and bioactivity assessment of Fenoprop and other chiral auxin herbicides.
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 4. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Comparative Toxicity of Fenoprop Ethanolamine and its Metabolites: A Guide for Researchers
This guide provides a comparative toxicological overview of Fenoprop ethanolamine, its parent acid Fenoprop (also known as 2,4,5-TP or Silvex), and its key precursor and potential metabolite, 2,4,5-Trichlorophenol. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, experimental methodologies, and an exploration of the metabolic and toxicological pathways.
Executive Summary
Fenoprop is a phenoxy herbicide that acts as a synthetic auxin, inducing uncontrolled growth in targeted broad-leaf plants.[1] Its toxicological profile in non-target species is of significant interest. While specific toxicological data for the ethanolamine salt of Fenoprop is limited, this guide synthesizes available data for the parent acid and its related compounds to provide a comparative assessment. The primary compounds of interest for this comparison are this compound, Fenoprop acid, and 2,4,5-Trichlorophenol. In mammals, Fenoprop is largely excreted unchanged or as conjugates, with the core chemical structure remaining intact.[2]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data (LD50) for Fenoprop, 2,4,5-Trichlorophenol, and Ethanolamine. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity.
| Compound | Test Animal | Route of Administration | LD50 Value (mg/kg) | Reference(s) |
| Fenoprop (Silvex) | Rat | Oral | 650 - 850 | [3] |
| Mouse | Oral | 1410 | [3] | |
| 2,4,5-Trichlorophenol | Rat | Oral | 820 - 2960 | [4] |
| Guinea Pig | Oral | 1000 | [4] | |
| Mouse | Oral | 600 | [4] | |
| Ethanolamine | Rat | Oral | 1720 | [5] |
| Mouse | Oral | 700 | [5] | |
| Rabbit | Oral | 1000 | [5] | |
| Rabbit | Dermal | 1000 | [5] |
Note: Specific LD50 data for this compound was not found in the reviewed literature. However, the toxicity of amine salts of other phenoxy herbicides, such as 2,4-D, is generally considered to be similar to the parent acid.[6]
Metabolic and Toxicological Pathways
The metabolism of Fenoprop in mammals primarily involves excretion of the unchanged compound or its conjugates. The fundamental structure of Fenoprop is not readily broken down in the body.[2] 2,4,5-Trichlorophenol is a precursor in the synthesis of Fenoprop and may also be a metabolite.[7]
The toxicological effects of phenoxy herbicides in animals are not as well-defined as their herbicidal mechanism in plants. However, proposed mechanisms of toxicity include the uncoupling of oxidative phosphorylation and dose-dependent cell membrane damage.[8]
Below are diagrams illustrating the chemical relationships and a proposed toxicological pathway.
Experimental Protocols
The following are generalized protocols for key toxicity studies based on OECD (Organisation for Economic Co-operation and Development) guidelines. These guidelines are internationally accepted for assessing the safety of chemicals.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity class based on a stepwise procedure using a minimal number of animals.
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in individual cages. They are fasted (food, but not water, withheld) overnight before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: The test substance is administered as a single oral dose by gavage. The volume administered is generally kept low (e.g., 1 mL/100 g body weight).
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg).
-
A group of 3 animals is dosed at the starting dose.
-
The outcome (mortality or survival) determines the next step:
-
If 2 or 3 animals die, the test is repeated at a lower dose level.
-
If 0 or 1 animal dies, the test is repeated at a higher dose level.
-
-
This process continues until a stopping criterion is met, which allows for classification of the substance.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Toxicity (OECD Guideline 402)
This study assesses the potential hazard from a single dermal exposure to a substance.
-
Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is 24 hours.
-
Dose Levels: A limit test at a dose of 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days. Body weights are recorded weekly. At the end of the study, a gross necropsy is performed.
Acute Inhalation Toxicity (OECD Guideline 403)
This test determines the toxicity of a substance when inhaled for a short period.
-
Test Animals: Young adult rats are the preferred species.
-
Exposure Method: Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air. "Nose-only" or "whole-body" exposure can be used.
-
Test Atmosphere: The test substance is generated as a gas, vapor, or aerosol, depending on its physical form. The concentration and particle size distribution (for aerosols) are carefully controlled and monitored.
-
Exposure Duration: The standard exposure duration is 4 hours.
-
Concentration Levels: A limit test at a concentration of 5 mg/L (for dusts and mists) or 20,000 ppm (for gases) may be performed. If toxicity is observed, a full study with at least three concentration levels is conducted.
-
Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.
Comparative Analysis and Conclusion
-
Fenoprop (Acid): Exhibits moderate acute oral toxicity in rats, with LD50 values in the range of 650-850 mg/kg.[3]
-
2,4,5-Trichlorophenol: Shows a wider range of acute oral toxicity, with LD50 values in rats reported from 820 to 2960 mg/kg, suggesting it may be of similar or slightly lower acute toxicity than Fenoprop acid.[4]
-
Ethanolamine: By itself, ethanolamine has a relatively low order of acute toxicity, with an oral LD50 in rats of 1720 mg/kg.[5]
-
This compound: It is anticipated that the ethanolamine salt of Fenoprop would readily dissociate in vivo into the Fenoprop anion and the ethanolamine cation. Therefore, the acute toxicity is likely to be primarily driven by the Fenoprop moiety and would be expected to be in a similar range to that of Fenoprop acid. Studies on other phenoxy herbicide amine salts support this assumption.[6]
References
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. preventcancernow.ca [preventcancernow.ca]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Columns for the Separation of Fenoprop Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient separation of Fenoprop and its related compounds is critical for environmental monitoring, agricultural testing, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis, with column selection being a pivotal factor in achieving optimal separation. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Cyano—for the separation of Fenoprop, often analyzed as its acidic form following the dissociation of the ethanolamine salt in the mobile phase.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is crucial for developing a robust and reliable method for the analysis of Fenoprop. The choice of stationary phase chemistry directly impacts retention, selectivity, and peak shape. Below is a summary of the expected performance of C18, Phenyl-Hexyl, and Cyano columns based on available data for phenoxy herbicides, including compounds structurally similar to Fenoprop.
| Column Type | Stationary Phase Chemistry | Principle of Separation | Expected Retention of Fenoprop | Selectivity Advantages | Potential Disadvantages |
| C18 (ODS) | Octadecylsilane | Primarily hydrophobic (van der Waals) interactions. | Strong | Good general-purpose retention for non-polar to moderately polar compounds. | May exhibit poor peak shape for acidic compounds without proper mobile phase modification; potential for co-elution with other hydrophobic sample components. |
| Phenyl-Hexyl | Phenyl-hexyl silane | Mixed-mode separation involving hydrophobic interactions and π-π interactions with the phenyl rings. | Moderate to Strong | Offers alternative selectivity to C18, particularly for aromatic compounds like Fenoprop, potentially resolving it from closely eluting impurities.[1][2] | Retention can be sensitive to the organic modifier used in the mobile phase. |
| Cyano (CN) | Cyanopropyl silane | Can operate in both reversed-phase and normal-phase modes. In reversed-phase, it is a less hydrophobic alternative to C18. | Weaker | Provides different selectivity compared to C18 and Phenyl phases, which can be advantageous for separating complex mixtures.[3] | Lower retention may lead to elution near the solvent front if the mobile phase is too strong. |
Experimental Data Summary
The following table summarizes typical performance metrics for the separation of Fenoprop (analyzed as the acid, also known as Silvex or 2,4,5-TP) on the compared HPLC columns. These values are derived from a combination of application notes and scientific literature on phenoxy herbicide analysis.
| Parameter | C18 Column | Phenyl-Hexyl Column | Cyano Column |
| Retention Time (min) | ~ 8.5 | ~ 7.2 | ~ 4.8 |
| Resolution (Rs) of Fenoprop from adjacent peak | > 2.0 | > 2.0 | > 1.5 |
| Asymmetry Factor (Tf) | 1.1 - 1.3 | 1.0 - 1.2 | 1.2 - 1.5 |
| Theoretical Plates (N) | > 10,000 | > 12,000 | > 8,000 |
Note: The values presented are typical and can vary depending on the specific column manufacturer, dimensions, particle size, and exact experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the HPLC analysis of Fenoprop on the discussed columns.
Sample Preparation:
A stock solution of Fenoprop ethanolamine is prepared in a suitable solvent such as methanol or acetonitrile. The working standard solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentration. For the analysis of complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.
Chromatographic Conditions:
| Parameter | C18 Column Method | Phenyl-Hexyl Column Method | Cyano Column Method |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | Cyano, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid | Acetonitrile:Water (45:55, v/v) with 0.1% Formic Acid | Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Detection | UV at 230 nm | UV at 230 nm | UV at 230 nm |
Note on Mobile Phase pH: For the analysis of acidic herbicides like Fenoprop, maintaining a low mobile phase pH (typically around 2.5-3.5) is critical to ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape on reversed-phase columns.[4]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of Fenoprop.
Conclusion
The choice of HPLC column for the separation of this compound significantly impacts the quality of the analytical results.
-
C18 columns provide robust, general-purpose retention and are a good starting point for method development.
-
Phenyl-Hexyl columns offer an alternative selectivity that can be highly advantageous for resolving Fenoprop from other aromatic compounds in a complex matrix, often leading to improved peak shape.[1][2]
-
Cyano columns provide a less hydrophobic stationary phase, resulting in shorter retention times and a different elution order, which can be beneficial for optimizing separations when C18 or Phenyl-Hexyl columns do not provide adequate resolution.[3]
Researchers should consider the specific requirements of their analysis, including the complexity of the sample matrix and the presence of potential interferences, when selecting the most appropriate HPLC column for this compound separation. The detailed experimental protocols provided in this guide serve as a starting point for method development and optimization.
References
Safety Operating Guide
Proper Disposal of Fenoprop Ethanolamine: A Guide for Laboratory Professionals
For Immediate Release
NEW YORK, October 27, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, it is critical for researchers, scientists, and drug development professionals to adhere to strict protocols for the disposal of hazardous materials such as Fenoprop ethanolamine. This guide provides essential, step-by-step information for the safe handling and disposal of this herbicide.
Fenoprop, also known by its trade name Silvex, and its formulations are classified as hazardous wastes under the regulations of the U.S. Environmental Protection Agency (EPA). Specifically, discarded unused formulations containing Fenoprop are designated with the EPA hazardous waste code F027.[1] As such, its disposal is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous wastes.[2][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following equipment is mandatory when handling this substance:
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is essential to prevent inhalation of toxic fumes.[5] For lower concentrations, a full-face air-purifying respirator may be permissible, but a risk assessment should be conducted.
-
Hand Protection: Chemical-resistant gloves, such as unlined nitrile, neoprene, or butyl rubber, are required.[6] Gloves should be inspected for any signs of degradation before use.
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and accidental contact.[7]
-
Body Protection: A chemical-resistant suit or apron over a cotton overall provides a barrier against skin contact.[8] Pant legs should be worn outside of boots to prevent chemicals from entering footwear.[9]
-
Footwear: Chemical-resistant, steel-toe boots are required.[5][9]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The following steps outline the required process:
Step 1: Waste Identification and Classification
-
All waste containing this compound must be identified and classified as a hazardous waste.
-
The EPA hazardous waste code for discarded unused formulations of Fenoprop (Silvex) is F027.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for assistance with waste characterization.
Step 2: Segregation and Storage
-
Segregate this compound waste from all other waste streams in a dedicated, clearly labeled, and sealed container.
-
The container must be in good condition and compatible with the chemical.
-
Store the waste in a designated hazardous waste accumulation area that is secure and has secondary containment.
Step 3: Arrange for Professional Disposal
-
The disposal of this compound must be carried out by a licensed hazardous waste disposal facility.[10]
-
Contact your institution's EHS department or a certified hazardous waste contractor to arrange for pickup and disposal.
-
A hazardous waste manifest will be required to track the waste from your facility to its final destination.[11]
Step 4: Decontamination of Equipment and Work Area
-
All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Use a strong detergent and water to clean the affected areas.[12]
-
All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use a chemical spill kit with absorbent materials like sand, cat litter, or vermiculite to create a barrier around the spill and prevent it from spreading.[13][14]
-
Neutralization (for acidic spills): If the spill involves an acidic formulation, it can be neutralized with a weak base such as sodium bicarbonate. This should only be performed by trained personnel.[13]
-
Clean Up: Working from the outside in, carefully absorb the spilled material.[13] Place all contaminated materials, including absorbent pads and contaminated PPE, into a labeled hazardous waste container.[13]
-
Decontaminate: Clean the spill area with a detergent solution.[12] All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS department in accordance with your facility's emergency procedures.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| EPA Hazardous Waste Code | F027 | [1] |
| Primary Disposal Method | High-Temperature Incineration | [8] |
| Recommended Incineration Temperature | 850°C - 1,200°C | |
| Generator Status | Determined by the quantity of hazardous waste generated per month. | [11] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This information is intended as a guide and does not supersede the requirements of federal, state, or local regulations, nor the specific safety data sheet (SDS) for the product in use. Always consult the SDS and your institution's EHS department for complete and specific guidance.
References
- 1. Managing Pesticide Waste - PUB2596 | Missouri Department of Natural Resources [dnr.mo.gov]
- 2. epa.gov [epa.gov]
- 3. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. google.com [google.com]
Personal protective equipment for handling Fenoprop ethanolamine
Essential Safety and Handling Guide for Fenoprop Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given that Fenoprop is an obsolete organochlorine herbicide and ethanolamine is a corrosive chemical, their resulting salt, this compound, should be handled with extreme caution. The following procedures are based on the known hazards of its components and general best practices for laboratory safety.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes. |
| Body | Chemical-resistant lab coat or apron | Should be worn over personal clothing to protect against splashes and spills. |
| Respiratory | Respirator with appropriate cartridges | Use in a well-ventilated area or under a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary. |
| Feet | Closed-toe shoes | Shoes should be made of a material that does not absorb chemicals. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Use the smallest practical quantities for experiments.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep containers tightly closed when not in use.
-
Store in secondary containment to prevent the spread of material in case of a leak.
-
Label all containers clearly with the chemical name and associated hazards.
Spill and Emergency Procedures
Immediate and appropriate response to spills is critical to contain the hazard and prevent exposure.
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Wear appropriate PPE, including a respirator.
-
Carefully collect the absorbed material into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the immediate area and alert all personnel.
-
Isolate the area by closing doors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
Disposal Method:
-
Due to the organochlorine nature of Fenoprop, incineration at a licensed hazardous waste facility is the preferred method of disposal.[1]
-
Contact your institution's EHS department to arrange for proper disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
